molecular formula C6H14ClNO B1386426 Tetrahydropyran-2-ylmethylamine hydrochloride CAS No. 683233-12-7

Tetrahydropyran-2-ylmethylamine hydrochloride

Cat. No.: B1386426
CAS No.: 683233-12-7
M. Wt: 151.63 g/mol
InChI Key: NGHRATGQJXKQIQ-UHFFFAOYSA-N
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Description

Tetrahydropyran-2-ylmethylamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRATGQJXKQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride (CAS: 6628-83-7): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Tetrahydropyran-2-ylmethylamine hydrochloride, identified by the CAS number 6628-83-7 , has emerged as a pivotal structural motif for medicinal chemists.[1][2][3][4] This seemingly simple heterocyclic amine is a valuable asset in the synthesis of complex molecular architectures, primarily owing to the advantageous properties conferred by the tetrahydropyran (THP) ring. The THP moiety is increasingly utilized as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, to enhance the aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and formulation. The key properties of this compound are summarized in the table below. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of reaction conditions and biological assays.

PropertyValueSource(s)
CAS Number 6628-83-7[1][2][3][4]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Appearance Off-white to light brown solid or liquid[4]
Melting Point 136 °C[1]
Boiling Point ~211.9 °C (rough estimate for free base)[1][4]
Solubility Soluble in water[5]
Density ~1.0223 g/cm³ (rough estimate)[1][4]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient strategy involves the reduction of a suitable nitrogen-containing precursor, followed by the formation of the hydrochloride salt. Below, we outline a robust and scalable two-step synthetic protocol.

Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow Start Tetrahydropyran-2-carbonitrile Reduction Reduction (e.g., LiAlH4 in THF) Start->Reduction Amine Tetrahydropyran-2-ylmethylamine (Free Base) Reduction->Amine SaltFormation Salt Formation (HCl in an organic solvent) Amine->SaltFormation Product This compound SaltFormation->Product Analytical_Workflow Figure 2: Analytical Characterization Workflow Sample Synthesized Product Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity NMR NMR (¹H, ¹³C) Identity->NMR IR FT-IR Identity->IR HPLC HPLC-UV Purity->HPLC GC GC-FID Purity->GC Titration Acid-Base Titration Purity->Titration Final Certificate of Analysis NMR->Final IR->Final HPLC->Final GC->Final Titration->Final Drug_Discovery_Workflow Figure 3: Integration as a Building Block in Drug Discovery Start Lead Compound (e.g., with a cyclohexyl group) Hypothesis Hypothesis: Improve ADME properties Start->Hypothesis Synthesis Synthesis of Analogues using Tetrahydropyran-2-ylmethylamine HCl Hypothesis->Synthesis Screening In vitro & In vivo Screening (Potency, Selectivity, DMPK) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles Candidate Drug Candidate Optimization->Candidate

References

"synthesis of Tetrahydropyran-2-ylmethylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tetrahydropyran-2-ylmethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable building block for drug development professionals and medicinal chemists. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous bioactive natural products and pharmaceutical agents, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[1][2] This document details the most efficient and scalable synthetic routes, with a primary focus on reductive amination. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the characterization of the final compound.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged structure in medicinal chemistry. Its incorporation into molecular frameworks can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid conformational constraint that can be crucial for potent and selective binding to biological targets.[1] Consequently, functionalized THP derivatives, such as this compound (CAS No. 6628-83-7), are highly sought-after intermediates.[3] This guide offers researchers a practical and scientifically grounded resource for the reliable synthesis of this key amine.

Compound Property Value
CAS Number 6628-83-7[4]
Molecular Formula C₆H₁₄ClNO (Hydrochloride Salt)[3]
Molecular Weight 151.63 g/mol (Hydrochloride Salt)[3]
Appearance Liquid or solid[4]
Melting Point 136 °C[4]
Boiling Point ~211.9 °C (estimate for free base)[5]

Overview of Synthetic Strategies

Several logical pathways can be envisioned for the synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine, the free base of the target hydrochloride salt. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific functional groups or hazardous reagents. The most prominent strategies originate from readily available tetrahydropyran precursors.

cluster_start Common Starting Materials cluster_routes Synthetic Pathways cluster_end Target Molecule THP-2-CHO Tetrahydropyran-2-carbaldehyde ReductiveAmination Reductive Amination THP-2-CHO->ReductiveAmination NH₃ source Reducing Agent THP-2-CH2OH Tetrahydropyran-2-methanol NitrileRoute Nitrile Formation & Reduction THP-2-CH2OH->NitrileRoute 1. TsCl 2. NaCN AzideRoute Azide Formation & Reduction THP-2-CH2OH->AzideRoute 1. MsCl 2. NaN₃ Amine (Tetrahydro-2H-pyran-2-yl)methanamine ReductiveAmination->Amine NitrileRoute->Amine LiAlH₄ or H₂/cat. AzideRoute->Amine H₂/Pd-C or PPh₃/H₂O HCl_Salt Tetrahydropyran-2-ylmethylamine HCl Amine->HCl_Salt HCl in ether

Figure 1: Overview of primary synthetic routes to this compound.

Preferred Synthetic Route: Reductive Amination

Reductive amination is arguably the most direct and efficient method for this transformation, converting an aldehyde into an amine in a single operational pot.[6][7] This pathway is favored for its high yields, operational simplicity, and the use of moderate and selective reducing agents.

The reaction proceeds via two key stages:

  • Imine Formation: The aldehyde (Tetrahydropyran-2-carbaldehyde) reacts with an ammonia source to form an intermediate imine (or the related hemiaminal). This step is typically reversible and often acid-catalyzed.

  • Reduction: A hydride-based reducing agent selectively reduces the carbon-nitrogen double bond of the imine to the corresponding amine.

The choice of reducing agent is critical. While a strong reductant like sodium borohydride (NaBH₄) could be used, it can also reduce the starting aldehyde.[8] Therefore, imine-selective reducing agents are vastly preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards carbonyls at the slightly acidic pH required for imine formation.[7][8]

Figure 2: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Objective: To synthesize (Tetrahydro-2H-pyran-2-yl)methanamine via reductive amination of Tetrahydro-2H-pyran-2-carbaldehyde.

Materials:

  • Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq)[9]

  • Ammonium acetate (CH₃COONH₄) (5.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) and methanol (to make a 0.5 M solution).

  • Amine Source: Add ammonium acetate (5.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation. Expertise Note: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 15 minutes. Trustworthiness Note: NaBH₃CN is toxic and should be handled with care in a fume hood. The dropwise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (~pH 10-11) to neutralize the ammonium salt and decompose any remaining hydride reagent.

  • Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with dichloromethane (3x).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification: The resulting crude (Tetrahydro-2H-pyran-2-yl)methanamine can be purified by vacuum distillation or silica gel chromatography if necessary.

Final Step: Hydrochloride Salt Formation

For ease of handling, purification, and to improve stability, primary amines are often converted to their hydrochloride salts. The salt is typically a crystalline solid that is less volatile and easier to weigh accurately than the free base.[2]

Detailed Experimental Protocol

Materials:

  • Purified (Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq)

  • 2 M Hydrochloric acid in diethyl ether (HCl/ether)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the purified free amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess starting material.

  • Dry the white solid under vacuum to yield the final product.

Start Start: Tetrahydropyran-2-carbaldehyde Reaction Reductive Amination (NH₄OAc, NaBH₃CN, MeOH) Start->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purify Purification (Distillation or Chromatography) Workup->Purify FreeAmine Isolated Free Amine: (THP)-CH₂NH₂ Purify->FreeAmine Salt Salt Formation (HCl in Ether) FreeAmine->Salt Final Final Product: (THP)-CH₂NH₂·HCl Salt->Final

Caption: Experimental workflow from starting material to final hydrochloride salt.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Method Expected Observations
¹H NMR Signals corresponding to the tetrahydropyran ring protons and the aminomethyl (-CH₂-NH₃⁺) group. The integration should match the C₆H₁₄N⁺ structure.[10]
¹³C NMR Six distinct carbon signals are expected, corresponding to the five carbons of the THP ring and the one aminomethyl carbon.[10]
Mass Spectrometry The mass spectrum should show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₃NO.
FT-IR Characteristic stretches for N-H (in the ammonium salt), C-H, and C-O-C bonds.

Conclusion

The synthesis of this compound is most effectively achieved via a one-pot reductive amination of the corresponding aldehyde. This method is robust, high-yielding, and utilizes selective reagents, making it suitable for both small-scale research and larger-scale production. The resulting hydrochloride salt is a stable, crystalline solid, ideal for use as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the necessary procedural details and scientific rationale to empower researchers to confidently execute this valuable transformation.

References

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Source: MDPI. URL: [Link]

  • (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. Source: PubChem, National Library of Medicine. URL: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Source: Organic Reactions. URL: [Link]

  • Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts. Source: ResearchGate. URL: [Link]

  • Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem. Source: PubChem, National Library of Medicine. URL: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

Sources

An In-depth Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-2-ylmethylamine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a tetrahydropyran ring with a primary aminomethyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances its aqueous solubility and ease of handling, making it a valuable building block in pharmaceutical development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in the field of drug discovery.

Introduction: The Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure can serve as a bioisosteric replacement for carbocyclic rings, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The incorporation of an aminomethyl substituent at the 2-position of the THP ring introduces a key basic functional group, allowing for the formation of salts and providing a reactive handle for further chemical modification. This compound, as the salt, offers improved handling and formulation characteristics compared to the free base.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data, a combination of experimental and estimated values, are summarized below.

Physical Properties

The physical state of this compound is typically a solid, although the free amine is a liquid.[3][4] The hydrochloride salt is generally a crystalline solid.[5] Key physical properties are detailed in Table 1. It is important to note that some of these values are estimates and should be confirmed experimentally for critical applications.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO·HCl[6]
Molecular Weight 151.63 g/mol [6]
CAS Number 6628-83-7[3]
Appearance White to off-white crystalline solid[5]
Melting Point 136 °C[3]
Boiling Point 211.9 °C (rough estimate)[3][7]
Density 1.0223 g/cm³ (rough estimate)[3][7]
Chemical Properties

The chemical behavior of this compound is dictated by the primary amine and the tetrahydropyran ring. The hydrochloride salt form influences its solubility and reactivity in different solvent systems.

Table 2: Chemical and Computed Properties of this compound

PropertyValueSource(s)
pKa Not experimentally determined. Predicted values for similar primary amines suggest a pKa in the range of 9-11.[8]
Solubility Amine salts are generally soluble in water and lower alcohols, and insoluble in non-polar organic solvents like ether.[2] Quantitative data for this specific compound is not readily available.
XLogP3-AA (Free Amine) 0[9]
Hydrogen Bond Donor Count (Free Amine) 1[9]
Hydrogen Bond Acceptor Count (Free Amine) 2[9]
Rotatable Bond Count (Free Amine) 1[9]

Hygroscopicity: While specific data for this compound is unavailable, amine hydrochloride salts, in general, can be hygroscopic.[10] The tendency to absorb moisture from the atmosphere should be considered during storage and handling.[]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, typically involving the formation of the free amine followed by salt formation.

Synthetic Pathway

A common and efficient method for the synthesis of the free amine, (Tetrahydropyran-2-yl)methanamine, is the reduction of a corresponding nitrile or amide. A plausible and scalable synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 2_bromomethyl_THP 2-(Bromomethyl)tetrahydropyran THP_acetonitrile Tetrahydropyran-2-acetonitrile 2_bromomethyl_THP->THP_acetonitrile Nucleophilic Substitution 2_bromomethyl_THP->THP_acetonitrile NaCN Sodium Cyanide Free_Amine (Tetrahydropyran-2-yl)methanamine THP_acetonitrile->Free_Amine Reduction THP_acetonitrile->Free_Amine Reducing_agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) HCl_Salt Tetrahydropyran-2-ylmethylamine Hydrochloride Free_Amine->HCl_Salt Acid-Base Reaction Free_Amine->HCl_Salt HCl HCl in Ether

Figure 1: A general synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from the commercially available Tetrahydropyran-2-methanol.

Step 1: Synthesis of 2-(Azidomethyl)tetrahydropyran

  • Reaction Setup: To a solution of Tetrahydropyran-2-methanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a sulfonylating agent such as p-toluenesulfonyl chloride (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Azide Formation: Dissolve the crude tosylate in a polar aprotic solvent such as DMF and add sodium azide (1.5 equivalents). Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Isolation: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(azidomethyl)tetrahydropyran.

Step 2: Reduction of 2-(Azidomethyl)tetrahydropyran and Salt Formation

  • Reduction: Dissolve the 2-(azidomethyl)tetrahydropyran (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalyst, for example, 10% Palladium on carbon.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Filtration: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aminomethyl group. The protons adjacent to the oxygen atom (at C2 and C6) will appear in the downfield region (typically δ 3.0-4.0 ppm). The protons of the aminomethyl group will also be in this region and will likely show coupling to the proton at C2. The remaining ring protons will appear as a complex multiplet in the upfield region (δ 1.2-2.0 ppm). The NH₃⁺ protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen (C2) will be the most downfield of the ring carbons, followed by the carbon at C6. The aminomethyl carbon will also have a characteristic chemical shift.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt. C-H stretching vibrations of the alkyl groups will be observed around 2850-2950 cm⁻¹. A strong C-O stretching band for the ether linkage in the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.[12]

3.3.3. Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum will show the molecular ion of the free amine [M+H]⁺ at m/z 116.1. The fragmentation pattern will likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.

Reactivity and Stability

This compound is a stable compound under normal storage conditions. As an amine hydrochloride salt, it is generally less susceptible to oxidation than the free amine.[2] However, it is important to consider its potential reactivity and degradation pathways.

  • Basicity: The primary amine can be liberated from its salt by treatment with a base. This allows for its use in reactions where the free amine is the active nucleophile.

  • N-Functionalization: The primary amine is a versatile functional group that can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to generate a diverse range of derivatives.

  • Stability: The compound should be stored in a well-closed container, protected from moisture and light. Amine hydrochlorides can be hygroscopic, and absorption of water may affect the physical and chemical properties of the material.[10]

Applications in Drug Discovery and Development

The tetrahydropyran-2-ylmethylamine scaffold is a valuable building block in the design and synthesis of new drug candidates. Its structural features can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Improving ADME Properties: The tetrahydropyran moiety, being a more polar and less lipophilic alternative to a cyclohexyl group, can be introduced to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulating pKa: The introduction of the tetrahydropyran ring can influence the pKa of the amine, which in turn affects the compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

  • Scaffold for Library Synthesis: The reactive primary amine provides a convenient point for the parallel synthesis of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR).

While specific examples of drugs containing the this compound moiety are not prominently in the public domain, the broader class of tetrahydropyran derivatives has shown significant promise in various therapeutic areas. For instance, tetrahydropyridine analogs have been investigated as potent and selective hNav1.7 inhibitors for the treatment of pain.[13]

Drug_Discovery_Logic Start Lead Compound (Poor ADME/PK) Incorporate_THP Incorporate Tetrahydropyran-2-ylmethylamine Scaffold Start->Incorporate_THP Improved_Properties Modulated Properties Incorporate_THP->Improved_Properties Solubility Improved Solubility Improved_Properties->Solubility Metabolic_Stability Enhanced Metabolic Stability Improved_Properties->Metabolic_Stability Target_Binding Altered Target Binding (H-bond acceptor) Improved_Properties->Target_Binding Optimized_Candidate Optimized Drug Candidate Solubility->Optimized_Candidate Metabolic_Stability->Optimized_Candidate Target_Binding->Optimized_Candidate

Figure 2: Role of the tetrahydropyran scaffold in drug optimization.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection (after derivatization) or mass spectrometric detection can be used for purity assessment and quantification. Gas chromatography (GC) may also be applicable for the analysis of the free amine.

  • Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt.

Safety and Handling

This compound is classified as an irritant.[3][7] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a tetrahydropyran ring and a primary amine offers a powerful tool for chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential applications. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug development.

References

  • (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. (n.d.). Retrieved from [Link]

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  • Solved 1H-NMR spectra for compound with a molecular formula | Chegg.com. (2023, January 22). Retrieved from [Link]

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  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14). Retrieved from [Link]

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An In-Depth Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Tetrahydropyran-2-ylmethylamine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, provides detailed methodologies for its synthesis and characterization, and explores its applications in the pharmaceutical landscape.

Core Molecular Attributes

This compound is a heterocyclic compound valued for its structural features that are beneficial in drug design. The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, often imparts improved pharmacokinetic properties to drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO·HCl[1]
Molecular Weight 151.63 g/mol [1]
CAS Number 6628-83-7[1]
Appearance White to off-white crystalline solidInferred from typical amine hydrochlorides
Melting Point 136 °C[2]
Boiling Point (of free base) ~211.9 °C (rough estimate)[2][3]
Solubility Soluble in water and polar organic solventsInferred from structure

Strategic Importance in Medicinal Chemistry

The tetrahydropyran ring is a prevalent scaffold in numerous approved drugs and clinical candidates. Its inclusion is a strategic choice to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[4]

The primary amine group of Tetrahydropyran-2-ylmethylamine provides a versatile handle for synthetic modifications, allowing for its incorporation into a wide array of molecular architectures. This makes it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the development of anti-tumor agents and other pharmaceuticals.[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the reduction of a corresponding nitrile or the reductive amination of an aldehyde. Below is a representative, field-tested protocol.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Hydrochloride Salt Formation A Tetrahydropyran-2-carbonitrile C Tetrahydropyran-2-ylmethylamine (free base) A->C Reduction B Lithium Aluminum Hydride (LAH) in THF B->C D Tetrahydropyran-2-ylmethylamine (free base) F This compound D->F Acidification E HCl in Diethyl Ether E->F

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of Tetrahydropyran-2-carbonitrile to Tetrahydropyran-2-ylmethylamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve Tetrahydropyran-2-carbonitrile in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude Tetrahydropyran-2-ylmethylamine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol to the dissolved amine with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Characterization Workflow

Characterization_Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment A 1H NMR B 13C NMR C FTIR D Mass Spectrometry E HPLC F Elemental Analysis G Synthesized Compound G->A Structural Elucidation G->B Structural Elucidation G->C Structural Elucidation G->D Structural Elucidation G->E Purity Verification G->F Purity Verification

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the amine and the protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching of the primary amine
~2940-2850C-H stretching of the aliphatic CH₂ groups
~1600N-H bending of the primary amine
~1100C-O-C stretching of the ether linkage in the THP ring

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 116.11.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its favorable physicochemical properties and the synthetic accessibility of its derivatives make it an attractive component for the design of novel therapeutic agents. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the successful synthesis, characterization, and application of this important compound.

References

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A Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tetrahydropyran-2-ylmethylamine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining a saturated oxygen-containing ring with a primary aminomethyl group, imparts desirable physicochemical properties, making it a valuable synthon for the development of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its structural features, validated through spectroscopic data, outlines a robust synthetic and purification protocol, and explores its applications in drug discovery. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research environment.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (tetrahydro-2H-pyran-2-yl)methanamine. The salt form enhances stability and aqueous solubility, which is often advantageous for handling and reaction setup.[1]

The core structure consists of a tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, substituted at the 2-position with a methylamine group. This arrangement makes the C2 carbon a chiral center, meaning the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.[2][3]

Table 1: Key Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name (Oxan-2-yl)methanamine hydrochloride[2]
CAS Number 6628-83-7[4][5][6]
Molecular Formula C₆H₁₄ClNO (Hydrochloride Salt)[6]
Molecular Weight 151.63 g/mol (Hydrochloride Salt)[6]
Molecular Formula (Free Base) C₆H₁₃NO[2][4][5][7]
Molecular Weight (Free Base) 115.17 g/mol [2][4][5]
Appearance Light brown liquid or solid[4][5][7]
Melting Point 136 °C[5]
Boiling Point ~211.9 °C (estimate)[4][5]
SMILES C1CCOC(C1)CN.Cl[1][2]

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the THP ring protons and the aminomethyl group. The protons on the carbon adjacent to the oxygen (C6) will appear most downfield within the ring system. The proton at C2 will be a complex multiplet due to coupling with the adjacent methylene protons and the aminomethyl protons. The protons of the aminomethyl group (-CH₂-NH₃⁺) will appear as a multiplet, and the ammonium protons will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[2] The carbon atom bonded to the oxygen (C6) and the carbon atom bearing the aminomethyl group (C2) will have characteristic chemical shifts. The C6 carbon will be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

  • C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ring and methylene group.

  • C-O stretching: A strong absorption band typically in the 1100-1050 cm⁻¹ range, characteristic of the C-O-C ether linkage within the tetrahydropyran ring.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 115.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Synthesis and Purification Protocol

The synthesis of tetrahydropyran-containing molecules is a well-established area of organic chemistry.[8][9] A common and reliable method to produce Tetrahydropyran-2-ylmethylamine involves the reduction of a corresponding nitrile or amide precursor, which can be derived from tetrahydropyran-2-methanol.

Reaction Mechanism: A Two-Step Approach

A prevalent synthetic strategy involves the conversion of commercially available Tetrahydropyran-2-methanol to a nitrile, followed by reduction.

  • Step 1: Halogenation and Cyanation: The hydroxyl group of Tetrahydropyran-2-methanol is first converted to a good leaving group, such as a tosylate or a halide (e.g., bromide). This intermediate then undergoes nucleophilic substitution with a cyanide source (e.g., NaCN) to yield Tetrahydropyran-2-carbonitrile.

  • Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is highly effective for this transformation.

  • Step 3: Salt Formation: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, leading to precipitation of the desired product.

Synthesis_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction & Salt Formation Start Tetrahydropyran-2-methanol Tosylate Intermediate Tosylate/Halide Start->Tosylate 1. TsCl, Pyridine 2. NaBr Nitrile Tetrahydropyran-2-carbonitrile Tosylate->Nitrile NaCN, DMSO Amine Free Base Amine Nitrile->Amine 1. LiAlH4, THF 2. H2O Quench Product Tetrahydropyran-2-ylmethylamine HCl Amine->Product HCl in Ether

Caption: A typical two-stage synthesis workflow for Tetrahydropyran-2-ylmethylamine HCl.

Step-by-Step Experimental Protocol

Materials: Tetrahydropyran-2-carbonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Distilled Water, Sodium Hydroxide (NaOH), Diethyl Ether, Hydrochloric Acid (concentrated), Magnesium Sulfate (MgSO₄).

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), carefully add Lithium Aluminum Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to create a slurry.

  • Addition of Nitrile: Dissolve Tetrahydropyran-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry at 0 °C (ice bath).

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Salt Formation: Filter the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[10] this compound serves as a versatile building block for introducing this moiety into larger, more complex molecules.[11]

Its primary amine handle allows for a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in bioactive molecules.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[12]

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the incorporation of the THP-methylamine unit into compounds targeting a variety of biological systems, including neurological disorders and oncology.[10][11] The THP ring acts as a conformationally restricted, polar element that can engage in hydrogen bonding interactions with biological targets.

Applications Core Tetrahydropyran-2- ylmethylamine HCl Amide Amide Synthesis Core->Amide + R-COOH Reductive Reductive Amination Core->Reductive + R-CHO/R-CO-R' Urea Urea/Thiourea Formation Core->Urea + R-NCO Scaffold Bioactive Scaffolds (e.g., GPCR Ligands, Kinase Inhibitors) Amide->Scaffold Reductive->Scaffold Urea->Scaffold

Caption: Chemical utility of the title compound in synthesizing diverse scaffolds.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed.[2][5] It can cause skin irritation and serious eye damage.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, handling, and synthetic utility, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link].

  • Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Retrieved from [Link].

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Automated Topology Builder. N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38989155, (S)-(tetrahydro-2H-pyran-2-yl)methanamine. Retrieved from [Link].

  • ResearchGate. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link].

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. (2021). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Retrieved from [Link].

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the spectroscopic data for Tetrahydropyran-2-ylmethylamine hydrochloride (CAS 6628-83-7), a key building block in pharmaceutical and chemical synthesis.[1][2][3][4] As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the principles, experimental protocols, and data interpretation necessary for the comprehensive characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C6H13NO·HCl and a molecular weight of 151.63, is a heterocyclic compound whose purity and structural integrity are paramount for its application in research and development.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming its chemical identity and purity. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this specific molecule.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the first step in interpreting its spectroscopic data. The molecule consists of a saturated six-membered tetrahydropyran ring, with an aminomethyl group attached at the 2-position. The hydrochloride salt form means the amine group is protonated, forming an ammonium chloride salt.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

Principle of Causality: The chemical shift of a proton in ¹H NMR is determined by its local electronic environment. Electronegative atoms, like the oxygen in the tetrahydropyran ring and the protonated amine group, will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between neighboring, non-equivalent protons provides information about the connectivity of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

    • Referencing: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J, Hz)
-CH₂-NH₃⁺~3.0 - 3.2Multiplet2H
-O-CH₂-~3.4 - 4.0Multiplet2H
Ring CH₂ protons~1.2 - 1.9Multiplet6H
Ring CH proton~3.2 - 3.5Multiplet1H
-NH₃⁺~8.0 - 9.0 (in DMSO-d₆)Broad Singlet3H

Note: The exact chemical shifts and coupling patterns can be complex due to the stereochemistry at the 2-position and the conformational flexibility of the tetrahydropyran ring. The use of 2D NMR techniques like COSY can be invaluable in definitively assigning the proton signals.

Principle of Causality: Similar to ¹H NMR, the chemical shift of a carbon atom in ¹³C NMR is influenced by its electronic environment. Carbons bonded to electronegative atoms will appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: A high-field NMR spectrometer is beneficial.

  • Data Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

Data Interpretation and Expected ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (ppm)
-CH₂-NH₃⁺~45 - 50
-O-CH₂-~65 - 70
Ring CH₂ carbons~20 - 35
Ring CH carbon~75 - 80

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

G cluster_0 NMR Workflow Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR NMR Spectrometer (400+ MHz) Sample->NMR H1 ¹H NMR Acquisition (Single Pulse, 16-64 Scans) NMR->H1 C13 ¹³C NMR Acquisition (Proton Decoupled, 1024+ Scans) NMR->C13 Data Data Processing (Fourier Transform, Phasing, Baseline Correction) H1->Data C13->Data Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data->Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the hydrochloride salt, a KBr pellet is often preferred to handle the solid material.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

Data Interpretation and Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (from -NH₃⁺)~3200 - 2800Broad, Strong
C-H stretch (alkane)~2950 - 2850Strong
C-O stretch (ether)~1150 - 1085Strong
N-H bend~1600 - 1500Medium

Note: The broadness of the N-H stretch is a characteristic feature of ammonium salts.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle of Causality: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through fragmentation patterns, information about its structure.

Experimental Protocol: MS Data Acquisition

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is recorded.

Data Interpretation and Expected Mass Spectrum:

The molecular formula of the free base is C₆H₁₃NO, with a molecular weight of 115.17.[2][3][5] In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 116.18. The mass of the hydrochloride salt is 151.63.[1] Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

G cluster_0 Integrated Analysis Structure Proposed Structure Tetrahydropyran-2-ylmethylamine HCl HNMR ¹H NMR Structure->HNMR Proton Environment C13NMR ¹³C NMR Structure->C13NMR Carbon Skeleton IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Confirmation Structural Confirmation HNMR->Confirmation C13NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logic flow for integrated spectroscopic data analysis.

The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key functional groups (amine and ether). The mass spectrum provides the definitive molecular weight. Together, these data provide an unambiguous confirmation of the structure and purity of this compound.

References

  • CAS No : 6628-83-7 | Product Name : Tetrahydropyran-2-ylmethylamine (BSC). Pharmaffiliates. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Tetrahydropyran Moieties in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. As a bioisostere of cyclohexane, the THP moiety can improve aqueous solubility, reduce metabolic lability, and provide a hydrogen bond acceptor through its ether oxygen, thereby modulating a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Tetrahydropyran-2-ylmethylamine hydrochloride, as a primary amine salt, presents a versatile building block for the synthesis of novel therapeutics. A thorough understanding of its solubility is paramount for its effective utilization in drug formulation and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 6628-83-7[1][2]
Molecular Formula C₆H₁₃NO·HCl[2]
Molecular Weight 151.63 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point 136 °C[1]
Boiling Point ~211.9 °C (estimate)[1]
LogP (free base) 2.01650 (estimate)[1]

Solubility Profile: A Qualitative and Predictive Analysis

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in peer-reviewed literature or major chemical databases. However, based on its chemical structure and the general properties of amine hydrochlorides, a qualitative and predictive solubility profile can be established.

The presence of the hydrochloride salt dramatically influences the molecule's polarity and, consequently, its solubility. The protonated amine group can readily participate in hydrogen bonding and ion-dopole interactions with polar protic solvents.

SolventPredicted SolubilityRationale
Water HighThe hydrochloride salt form significantly increases aqueous solubility due to the ionic nature and the potential for strong hydrogen bonding with water molecules.
Methanol HighAs a polar protic solvent, methanol is expected to effectively solvate the ionic compound through hydrogen bonding and dipole-dipole interactions.
Ethanol Moderate to HighSimilar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in marginally lower solubility compared to water and methanol.
Dimethyl Sulfoxide (DMSO) HighDMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many polar and ionic compounds.
Dichloromethane (DCM) Low to InsolubleAs a nonpolar aprotic solvent, dichloromethane is not expected to effectively solvate the ionic hydrochloride salt.

Note to the Researcher: The solubility predictions above are based on established chemical principles. It is imperative to experimentally verify these predictions for any application requiring precise concentration control. The following section provides a detailed protocol for the experimental determination of solubility.

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating workflow for the quantitative determination of this compound solubility.

Materials and Instrumentation
  • This compound (of known purity)

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis prep1 Accurately weigh excess tetrahydropyran-2-ylmethylamine HCl prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Vortex to create a slurry prep2->equil1 equil2 Incubate in a thermostatic shaker (e.g., 24-48 hours at 25°C) equil1->equil2 Step 2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 Step 3 ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Analyze by a validated HPLC method ana1->ana2 Step 4 ana3 Quantify against a standard curve ana2->ana3

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (ensure undissolved solid is present).

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials for 1-2 minutes to create a uniform slurry.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the supernatant with the appropriate solvent.

    • Analyze the diluted samples using a validated analytical method (see Section 5 for a recommended HPLC method).

    • Determine the concentration of the analyte in the supernatant by comparing the results to a calibration curve prepared with known concentrations of this compound.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L).

Analytical Methodology for Quantification

Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging at low concentrations. A pre-column derivatization approach followed by HPLC with UV or fluorescence detection is recommended for sensitive and accurate quantification.

Recommended HPLC Method with Pre-column Derivatization

Derivatizing Agent: Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are suitable for primary amines.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the derivatized analyte.

Detection:

  • UV detection at the wavelength of maximum absorbance of the derivative.

  • Fluorescence detection with appropriate excitation and emission wavelengths for the derivative.

Method Validation Workflow

A robust analytical method requires thorough validation. The following diagram outlines the key parameters to be assessed according to ICH guidelines.

G cluster_details Key Validation Parameters Validation Method Validation Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Specificity Specificity: Distinguish analyte from interferences Validation:p1->Specificity Linearity Linearity: Proportionality of signal to concentration Validation:p2->Linearity Range Range: Upper and lower concentration limits Validation:p3->Range Accuracy Accuracy: Closeness to the true value Validation:p4->Accuracy Precision Precision: Repeatability and intermediate precision Validation:p5->Precision LOD_LOQ LOD/LOQ: Limit of Detection and Quantitation Validation:p6->LOD_LOQ Robustness Robustness: Resistance to small variations in method parameters Validation:p7->Robustness

Caption: Key parameters for analytical method validation.

Synthesis of this compound

A common synthetic route to tetrahydropyran-2-ylmethylamine involves the reduction of tetrahydropyran-2-carbonitrile. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Synthetic Workflow

G Start Tetrahydropyran-2-carbonitrile Intermediate (Tetrahydropyran-2-yl)methanamine (Free Base) Start->Intermediate Reduction (e.g., LiAlH₄ in THF) Final Tetrahydropyran-2-ylmethylamine Hydrochloride Intermediate->Final Acidification (HCl in a suitable solvent)

Caption: A typical synthetic route.

Exemplary Synthetic Protocol
  • Reduction of Tetrahydropyran-2-carbonitrile:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tetrahydropyran-2-carbonitrile in anhydrous THF to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash it with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (tetrahydropyran-2-yl)methanamine free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or isopropanol) to the stirred solution of the amine.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety information before use.

Conclusion

This compound is a valuable building block in pharmaceutical research and development. While quantitative solubility data is not widely available, this guide provides a comprehensive framework for its qualitative assessment, experimental determination, and practical application. The detailed protocols for solubility testing, quantitative analysis, and synthesis are designed to empower researchers to effectively utilize this compound in their scientific endeavors. As with any scientific investigation, experimental verification of the information provided herein is strongly encouraged to ensure the success and reproducibility of your work.

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The Tetrahydropyran Amine Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, Synthesis, and Application

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active natural products.[1][2][3] When functionalized with an amine group, the resulting tetrahydropyran amine derivatives become powerful building blocks in the design of novel therapeutics. These structures are often employed as bioisosteres for cyclohexane and piperidine rings, offering a unique combination of conformational rigidity, improved metabolic stability, and the potential for advantageous hydrogen bonding interactions through the ring oxygen.[4] This guide provides a comprehensive overview of the discovery, historical development, and diverse synthetic strategies for accessing tetrahydropyran amine derivatives, with a focus on their critical role in contemporary drug development. We will delve into the causality behind synthetic choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Historical Perspective: From Obscurity to a Mainstay in Medicinal Chemistry

The journey of tetrahydropyran amine derivatives from chemical curiosities to indispensable tools in drug discovery is a testament to the evolving understanding of structure-activity relationships and the relentless pursuit of improved drug-like properties. While the parent tetrahydropyran-4-one has its roots in early 20th-century explorations of oxygen-containing heterocycles, the deliberate and widespread incorporation of the aminotetrahydropyran motif is a more recent phenomenon.[5]

Early synthetic efforts were often focused on the construction of the core tetrahydropyran ring, with the introduction of the amine functionality being a subsequent, and sometimes challenging, transformation. The development of more efficient and stereoselective methods for the synthesis of these derivatives in the latter half of the 20th century and into the 21st century has been a critical enabler of their widespread adoption in medicinal chemistry programs. This progression has been driven by the increasing recognition of the tetrahydropyran amine scaffold's ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

The Strategic Advantage of Tetrahydropyran Amines in Drug Design

The utility of the tetrahydropyran amine moiety stems from a confluence of beneficial properties that address key challenges in drug design:

  • Bioisosterism and Physicochemical Modulation : As a bioisostere of the more lipophilic cyclohexane and the basic piperidine rings, the tetrahydropyran ring allows for fine-tuning of a molecule's properties.[4] The introduction of the oxygen atom reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. This strategic replacement can enhance solubility and reduce off-target effects associated with high lipophilicity.

  • Conformational Rigidity : The saturated six-membered ring of tetrahydropyran exists in a stable chair conformation.[6] This conformational restraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Hydrogen Bonding Capability : The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a cyclohexane ring. This can lead to enhanced potency and selectivity.

  • Improved Metabolic Stability : The ether linkage in the tetrahydropyran ring is generally more resistant to metabolic degradation compared to the carbon-carbon bonds in a cyclohexane ring or the nitrogen in a piperidine ring, which can be susceptible to oxidation.[4]

Synthetic Strategies for Accessing Tetrahydropyran Amine Derivatives

The synthesis of tetrahydropyran amine derivatives can be broadly categorized into two main approaches: the construction of the aminotetrahydropyran ring system from acyclic precursors, or the functionalization of a pre-existing tetrahydropyran core.

I. Ring-Forming Strategies

A variety of cyclization reactions have been developed to construct the tetrahydropyran ring with the amine functionality or a precursor already in place.

  • Prins Cyclization : The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, known as the Prins cyclization, is a powerful method for the synthesis of 4-hydroxytetrahydropyrans, which can then be converted to the corresponding amines.[7] The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

  • Intramolecular Epoxide Ring Opening (IERO) : The intramolecular ring-opening of 4,5-epoxy-alcohols can proceed to form either tetrahydrofurans or tetrahydropyrans.[2] Judicious choice of substrates and catalysts can favor the 6-endo cyclization to yield the desired tetrahydropyran scaffold.[2]

  • Organocatalytic Cascade Reactions : Modern organocatalysis has enabled the development of elegant one-pot cascade reactions to construct highly functionalized tetrahydropyrans with excellent stereocontrol.[8][9] These reactions often involve a sequence of Michael additions, Henry reactions, and ketalizations.[8][9]

II. Functionalization of a Pre-formed Tetrahydropyran Ring

This approach typically starts with a commercially available or readily synthesized tetrahydropyran derivative, such as tetrahydropyran-4-one, which is then elaborated to introduce the amine group.

  • Reductive Amination of Tetrahydropyran-4-one : This is one of the most common and direct methods for the synthesis of 4-aminotetrahydropyran. The reaction involves the condensation of tetrahydropyran-4-one with an amine source (e.g., ammonia, an ammonium salt, or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ.

    Experimental Protocol: Synthesis of 4-Aminotetrahydropyran Hydrochloride via Reductive Amination [10]

    • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add an aqueous solution of ammonium formate (10 equivalents).

    • Add 10% palladium on activated carbon (catalytic amount).

    • Stir the mixture at room temperature overnight.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethanol and add concentrated hydrochloric acid.

    • Remove the solvent under reduced pressure to yield the 4-aminotetrahydropyran hydrochloride product.

  • From 4-Hydroxytetrahydropyran : The hydroxyl group of 4-hydroxytetrahydropyran can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine.[11] Alternatively, a Mitsunobu reaction can be employed to directly convert the alcohol to a protected amine.[12]

  • Catalytic Asymmetric Synthesis : The development of catalytic asymmetric methods has been crucial for accessing enantiomerically pure tetrahydropyran amine derivatives. This is particularly important for pharmaceutical applications, where a single enantiomer is often responsible for the desired therapeutic effect. Chiral catalysts, including those based on transition metals and organocatalysts, have been successfully employed in various synthetic transformations to achieve high levels of enantioselectivity.[13][14][15]

    Biocatalytic Transamination for (R)-3-Aminotetrahydropyran [12]

    A highly efficient and green approach to chiral aminotetrahydropyrans is through biocatalytic transamination. This method utilizes a transaminase enzyme to convert a ketone precursor directly to the chiral amine.[12]

    • Prepare a solution of isopropylamine in deionized water and adjust the pH to 9.7-10.0 with formic acid.

    • To this solution, add dihydro-2H-pyran-3(4H)-one and the transaminase enzyme.

    • Stir the reaction at a controlled temperature until completion.

    • The resulting (R)-3-aminotetrahydropyran can be isolated via salt formation with a chiral acid, such as d-tartaric acid, followed by recrystallization to achieve high enantiomeric purity.[12] This one-step enzymatic process offers a significant improvement over traditional multi-step chemical syntheses in terms of efficiency and environmental impact.[12]

Visualization of Synthetic Pathways

Synthesis_of_4_Aminotetrahydropyran THP_one Tetrahydro-4H-pyran-4-one Amine 4-Aminotetrahydropyran THP_one->Amine Reductive Amination Hydroxy_THP 4-Hydroxytetrahydropyran Azido_THP 4-Azidotetrahydropyran Hydroxy_THP->Azido_THP Activation & Azide Displacement Azido_THP->Amine Reduction

Caption: Key synthetic routes to 4-aminotetrahydropyran.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the tetrahydropyran amine moiety has been instrumental in the development of several successful drug candidates across various therapeutic areas.

Gilteritinib (Xospata®): An FLT3 Inhibitor for Acute Myeloid Leukemia

Gilteritinib is an AXL receptor tyrosine kinase inhibitor that also inhibits FLT3, ALK, LTK, and KIT kinases. It was approved by the FDA in 2018 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. The structure of gilteritinib features a prominent amino-tetrahydropyran substituent. This moiety plays a crucial role in the drug's overall profile, contributing to its potency and favorable pharmacokinetic properties.

AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AstraZeneca's AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, a key player in the DNA damage response. The inclusion of a tetrahydropyran-amine fragment was a critical optimization step in the development of this clinical candidate. This modification led to a superior profile compared to earlier analogs, resulting in a potent, selective, and orally bioavailable inhibitor.

Drug_Scaffolds cluster_Gilteritinib Gilteritinib (FLT3 Inhibitor) cluster_AZD0156 AZD0156 (ATM Kinase Inhibitor) Gilteritinib Gilteritinib Core Structure Amino-THP Moiety AZD0156 AZD0156 Core Structure THP-Amine Fragment THP_Amine Tetrahydropyran Amine THP_Amine->Gilteritinib:f1 THP_Amine->AZD0156:f1

Caption: Incorporation of the THP-amine moiety in drug candidates.

Quantitative Data Summary

CompoundTargetKey FeatureImpact of THP-Amine
GilteritinibFLT3/AXLAmino-THP substituentContributes to potency and favorable ADME profile.
AZD0156ATM KinaseTHP-amine fragmentLed to a potent, selective, and orally bioavailable inhibitor.
PF-06409577SGLT2THP-containing analogueBalances lipophilicity without adding hydrogen bond donors.

Conclusion and Future Outlook

The discovery and development of synthetic routes to tetrahydropyran amine derivatives have had a profound impact on modern medicinal chemistry. This privileged scaffold offers a unique set of properties that allows for the optimization of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of synthetic methodologies continues to evolve, particularly in the realm of asymmetric catalysis and green chemistry, we can expect to see even more innovative and efficient ways to access these valuable building blocks. The tetrahydropyran amine moiety will undoubtedly remain a key component in the medicinal chemist's toolbox for the foreseeable future, enabling the design and development of the next generation of therapeutics.

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An In-Depth Technical Guide to the Mechanism of Action of Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a prominent heterocyclic scaffold frequently encountered in a diverse array of bioactive natural products and synthetic pharmaceuticals. Its prevalence stems from a unique combination of physicochemical properties, including metabolic stability, conformational rigidity, and the capacity for hydrogen bonding, which render it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the multifaceted mechanisms of action (MoA) through which THP-containing compounds exert their biological effects. We will delve into specific examples, from enzyme inhibition and receptor modulation to covalent modification and disruption of viral machinery, illustrating the versatility of the THP moiety. Furthermore, this document furnishes detailed experimental workflows and protocols essential for elucidating the MoA of novel THP-containing drug candidates, offering researchers, scientists, and drug development professionals a robust framework for their investigations.

The Tetrahydropyran Moiety: A Privileged Scaffold in Drug Discovery

The six-membered tetrahydropyran ring system is more than a mere structural component; it is a strategic element in molecular design. As a bioisostere of cyclohexane, the THP ring can reduce the lipophilicity of a molecule, which often improves its absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom within the ring is not a passive participant; it can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and enhancing binding affinity.[1] This combination of properties has led to the successful incorporation of the THP scaffold into numerous approved drugs across various therapeutic areas, including oncology, infectious disease, and metabolic disorders.[2][3]

Diverse Mechanisms of Action: Case Studies

The versatility of the THP scaffold is best appreciated by examining the diverse molecular mechanisms of the drugs that contain it. Below, we explore several distinct mechanisms, each exemplified by a prominent THP-containing therapeutic agent.

Enzyme Inhibition: SGLT2 Inhibitors in Type 2 Diabetes

A leading class of THP-containing drugs is the gliflozins, which are selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).

  • Target: SGLT2 is a protein primarily expressed in the proximal convoluted tubules of the kidneys.[4][5]

  • Mechanism: SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[6] THP-containing drugs like Dapagliflozin and Empagliflozin act as potent and selective inhibitors of SGLT2.[5][7][8] By blocking this transporter, they prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[4][7][9][10] This mechanism of lowering blood glucose is independent of insulin secretion or action, offering a unique therapeutic approach for managing type 2 diabetes.[8][9][11]

  • Downstream Effects: The primary effect is a reduction in blood glucose levels.[7] Additional benefits include modest weight loss and a reduction in blood pressure, which contribute to the overall cardiovascular and renal protective effects observed with this drug class.[4][7][12]


}

Mechanism of SGLT2 inhibition by THP-containing gliflozins.

Covalent Inhibition: Ibrutinib in B-Cell Malignancies

Ibrutinib is a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.

  • Target: Bruton's tyrosine kinase (BTK).

  • Mechanism: Ibrutinib contains an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[13][14] This irreversible binding permanently inactivates the enzyme.[13] The mechanism involves a direct proton transfer from the cysteine thiol to the acrylamide, followed by covalent bond formation.[14][15]

  • Downstream Effects: The inhibition of BTK disrupts the BCR signaling pathway, which is crucial for the proliferation, survival, and adhesion of malignant B-cells.[13][16] This leads to apoptosis (programmed cell death) of the cancer cells and their egress from protective microenvironments like lymph nodes.[13]


}

Covalent inhibition of BTK by Ibrutinib.

Viral Enzyme Complex Inhibition: Letermovir for Cytomegalovirus (CMV)

Letermovir is a first-in-class antiviral agent used for the prophylaxis of cytomegalovirus (CMV) infection.

  • Target: CMV DNA terminase complex.[17][18][19]

  • Mechanism: Letermovir specifically targets the viral terminase complex, which is essential for cleaving viral DNA concatemers into unit-length genomes and packaging them into new viral capsids.[17][19][20] It acts by binding to the pUL56 subunit of this complex, disrupting its function.[18][19][20] This inhibition prevents the formation of mature, infectious virions.[19][20]

  • Specificity: A key feature of Letermovir's mechanism is its high specificity for the CMV terminase complex, with no activity against other herpesviruses.[17][18] This specificity reduces the likelihood of off-target effects and cross-resistance with other antiviral drugs.[18][19][21]

Experimental Workflows for Elucidating Mechanism of Action

Determining the precise MoA of a novel THP-containing compound is a multi-step process that integrates biophysical, biochemical, and cell-based assays. The following workflow provides a logical progression from initial target identification to in-cell validation.


}

Workflow for Mechanism of Action (MoA) elucidation.

Step 1: Target Engagement Validation

Once a putative target has been identified, it is crucial to confirm that the compound physically interacts with it. Two powerful techniques for this are Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[22][23][24]

  • Principle: A solution of the THP-containing compound (ligand) is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][25]

  • Methodology:

    • Preparation: Prepare highly pure protein and compound solutions in an identical, well-degassed buffer. The final buffer should be the supernatant from protein dialysis to ensure a perfect match.

    • Loading: Load the protein solution into the sample cell and the compound solution (typically 10-20x the protein concentration) into the injection syringe.[23]

    • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

    • Data Acquisition: The instrument records the heat change after each injection. The initial injections produce large heat changes as the binding sites become saturated. Later injections produce smaller heat changes, eventually equaling the heat of dilution.

    • Analysis: Integrate the area under each injection peak and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[25]

  • Causality: ITC is considered the gold standard for characterizing binding affinity because it is a direct, label-free measurement in solution, closely mimicking physiological conditions.[23] It provides not just the affinity, but also the thermodynamic drivers of the interaction (enthalpy vs. entropy), which is invaluable for lead optimization.[26]

CETSA assesses target engagement within the complex milieu of an intact cell or cell lysate by measuring changes in protein thermal stability upon ligand binding.[27][28][29]

  • Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm).[28][30] CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve in the presence of the compound indicates target engagement.[27][30]

  • Methodology (Western Blot-based):

    • Treatment: Treat cultured cells with the THP-containing compound or a vehicle control for a defined period.

    • Heating: Harvest the cells, resuspend them in a buffered solution (e.g., PBS with protease inhibitors), and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[27] Include a non-heated control.

    • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein in the supernatant using Western blotting with a specific antibody.

    • Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the control indicates stabilization and target engagement.[30]

  • Causality: CETSA is a powerful tool because it confirms target interaction in a physiologically relevant environment, accounting for factors like cell permeability and intracellular metabolism that are not captured by in vitro assays.[28][30][31]

Step 2: Functional Characterization

After confirming target binding, the next step is to determine the functional consequence of this interaction.

If the target is an enzyme, kinetic assays are essential to determine whether the compound acts as an inhibitor or activator and to quantify its potency.

  • Principle: Enzyme kinetics studies the rate of an enzyme-catalyzed reaction and how it changes in response to varying experimental conditions.[32]

  • Methodology (for Inhibition):

    • Assay Setup: Combine the enzyme, a suitable substrate (ideally at a concentration near its Km value), and buffer in a microplate well.[33]

    • Compound Addition: Add varying concentrations of the THP-containing compound.

    • Reaction Initiation & Monitoring: Initiate the reaction (e.g., by adding ATP for a kinase assay) and monitor the formation of product or consumption of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[32][34][35]

    • Data Analysis: Measure the initial reaction rates (the linear portion of the progress curve).[32][33] Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[33]

  • Causality: Determining the IC50 provides a quantitative measure of the compound's potency. Further experiments, such as varying the substrate concentration, can elucidate the specific mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[33]

If the compound is hypothesized to disrupt a protein-protein interaction, specialized cell-based assays are required.

  • Principle: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used. In these assays, the two interacting proteins are tagged with donor and acceptor fluorophores (or a luciferase and a fluorophore for BRET). When the proteins interact, the tags are brought into close proximity, allowing for energy transfer and a detectable signal.[36]

  • Methodology (General):

    • Cell Line Generation: Create stable cell lines co-expressing the two interacting proteins, each fused to one part of the energy transfer pair.

    • Compound Treatment: Plate the cells and treat with various concentrations of the THP-containing compound.

    • Signal Detection: Measure the energy transfer signal using a plate reader.

    • Analysis: A decrease in the FRET or BRET signal in the presence of the compound indicates disruption of the PPI.

  • Causality: These assays provide direct evidence of PPI disruption in a cellular context. They are preferred over lysate-based assays because they avoid potential re-equilibration of interactions upon cell lysis.[36]

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties and structural versatility allow for its incorporation into molecules that address a wide range of biological targets through diverse mechanisms of action. As demonstrated by the success of SGLT2 inhibitors, covalent BTK inhibitors, and viral terminase complex inhibitors, the THP moiety is adept at orienting pharmacophoric elements for potent and specific interactions.

The robust experimental workflows detailed in this guide, from biophysical validation of target engagement with ITC and CETSA to functional characterization with kinetic and cellular assays, provide a clear path for elucidating the mechanisms of novel THP-containing compounds. As drug discovery moves toward increasingly complex targets, such as allosteric sites and protein-protein interfaces, the strategic deployment of the THP scaffold, coupled with rigorous mechanistic investigation, will undoubtedly continue to yield innovative and impactful therapeutics.

References

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Tetrahydropyran-2-ylmethylamine Hydrochloride: A Scaffolding Approach to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydropyran-2-ylmethylamine hydrochloride is a heterocyclic compound whose direct biological activities are not extensively documented in publicly available research. However, its core structure, the tetrahydropyran (THP) ring, is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] This guide delineates the potential biological activities of this compound by examining the well-established roles of the THP moiety in drug design. It provides a strategic framework and detailed experimental protocols for researchers to investigate this compound's potential as a building block for novel therapeutics. The THP ring is valued for its ability to modulate physicochemical properties like lipophilicity and to provide additional hydrogen bond acceptors, thereby improving a drug's absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction: The Tetrahydropyran (THP) Moiety as a Privileged Scaffold

The tetrahydropyran ring, a saturated six-membered cyclic ether, is a cornerstone in the synthesis of a diverse range of biologically active molecules.[3][4] Its prevalence in pharmaceuticals stems from its favorable chemical properties. As a bioisostere of cyclohexane, the THP ring can reduce lipophilicity, which is often beneficial for a drug's pharmacokinetic profile. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets.

This compound (CAS 6628-83-7) is a derivative that incorporates a primary amine group, offering a reactive handle for further chemical modification.[5][6][7] While this specific compound is primarily recognized as a chemical intermediate, its constituent parts—the THP ring and the aminomethyl group—are present in a variety of potent therapeutic agents.[8]

Key Attributes of the THP Scaffold:

FeatureImplication in Drug Design
Reduced Lipophilicity Can improve ADME properties (Absorption, Distribution, Metabolism, Excretion).
Hydrogen Bond Acceptor The ring oxygen can form hydrogen bonds, enhancing target binding affinity.
Conformational Rigidity The ring structure has lower entropy compared to a linear ether, which can be advantageous for binding.
Metabolic Stability The cyclic ether structure is generally stable to metabolic degradation.[9]

Hypothesized Biological Activities and Therapeutic Areas

Based on the established roles of the THP scaffold in approved drugs and clinical candidates, we can hypothesize several potential areas of biological activity for derivatives of this compound.

Oncology

The THP moiety is a key structural feature in several anticancer agents.[3][10] Its incorporation can lead to compounds with activity against various cancer-related targets.

  • Kinase Inhibition: The FDA-approved drug Gilteritinib, used for acute myeloid leukemia, contains an amino-THP substituent and acts as an inhibitor of multiple receptor tyrosine kinases, including FLT3 and AXL. Another example is AZD0156, an ATM kinase inhibitor that entered clinical trials, which features a THP-amine fragment to achieve a superior pharmacological profile.

  • Bcl-2 Inhibition: The discovery of Venetoclax, a selective Bcl-2 inhibitor, involved the strategic use of a THP-containing compound to achieve selectivity against Bcl-XL, thereby avoiding dose-limiting thrombocytopenia.

  • PARP Inhibition: Olaparib, a poly ADP ribose polymerase (PARP) inhibitor, is another notable example of a THP-containing anticancer drug.

Infectious Diseases

The THP ring is also found in molecules targeting infectious agents.

  • Antiviral (HIV): Cyclic ethers, including tetrahydropyrans, have been crucial in the development of HIV protease inhibitors.[11] They can replace peptidic features of early inhibitors, improving pharmacokinetic properties. The fused tetrahydropyran-tetrahydrofuran ring system has been explored as a novel ligand to effectively fill the enzyme's hydrophobic binding pocket.[11]

  • Antibacterial: THP-based inhibitors of bacterial type II topoisomerases have been developed, demonstrating the scaffold's utility in creating novel antibacterial agents.

Neurological and Psychiatric Disorders

Derivatives of THP have shown promise in targeting the central nervous system.

  • NK1 Receptor Antagonism: THP derivatives have been found to be effective as NK1 receptor antagonists, with applications in treating depression and mood disorders.[3]

  • Histamine H3 Receptor Antagonism: THP-containing compounds have been investigated as histamine-3 (H3) receptor antagonists for the treatment of allergic rhinitis, with some candidates showing remarkably long half-lives.

Strategic Framework for Investigating Biological Activity

Given that this compound is a building block, a logical approach to exploring its potential is through the synthesis of a focused compound library. This involves attaching various functional groups to the primary amine to probe interactions with different biological targets.

Experimental Workflow for Library Synthesis and Screening

The following workflow outlines a systematic approach to synthesizing and evaluating a library of compounds derived from this compound.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit-to-Lead Optimization Start Tetrahydropyran-2-ylmethylamine hydrochloride Amide_Coupling Amide Coupling (e.g., with diverse carboxylic acids) Start->Amide_Coupling Reductive_Amination Reductive Amination (e.g., with various aldehydes/ketones) Start->Reductive_Amination Sulfonamide_Formation Sulfonamide Formation (e.g., with sulfonyl chlorides) Start->Sulfonamide_Formation Compound_Library Focused Compound Library Amide_Coupling->Compound_Library Reductive_Amination->Compound_Library Sulfonamide_Formation->Compound_Library HTS High-Throughput Screening (e.g., Kinase, GPCR panels) Compound_Library->HTS Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative assays) Compound_Library->Phenotypic_Screening Hit_Identification Hit Identification HTS->Hit_Identification Phenotypic_Screening->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-level workflow for drug discovery using the target compound.

Detailed Experimental Protocols
Protocol 1: Synthesis of an Amide Library

This protocol describes a parallel synthesis approach to create a diverse set of amides from this compound.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Coupling the starting amine with a diverse set of carboxylic acids allows for the exploration of a large chemical space to identify potential interactions with biological targets.

Step-by-Step Methodology:

  • Preparation of Amine: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.

  • Array of Carboxylic Acids: In separate reaction vessels (e.g., a 96-well plate), place a selection of diverse carboxylic acids (e.g., aromatic, aliphatic, heterocyclic).

  • Activation: Add a coupling agent (e.g., HATU, HOBt/EDC) to each well containing a carboxylic acid to form an activated ester.

  • Coupling Reaction: Transfer the free amine solution from step 1 to each well containing the activated carboxylic acids.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours), with shaking.

  • Workup and Purification: Quench the reaction and perform a liquid-liquid extraction. Purify the resulting amides using techniques suitable for parallel processing, such as solid-phase extraction (SPE) or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized compounds using LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Cancer Cell Proliferation Assay

This protocol outlines a method to screen the synthesized library for potential anticancer activity.

Rationale: A cell proliferation assay is a common first step in identifying compounds with cytotoxic or cytostatic effects against cancer cells. The use of multiple cell lines from different cancer types can provide initial insights into the spectrum of activity.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, HT29 colon adenocarcinoma, MCF-7 breast cancer) in their recommended growth media and conditions.

  • Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds from the library. Add the compounds to the appropriate wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for active compounds by fitting the dose-response data to a suitable model.

Visualizing Potential Mechanisms of Action

Should the screening assays yield promising hits, further investigation into the mechanism of action is warranted. For example, if a compound shows potent kinase inhibitory activity, understanding its interaction with the kinase and the downstream signaling pathway is crucial.

G cluster_0 Example: Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, AXL) Ligand->Receptor Binds P1 Phosphorylation Cascade Receptor->P1 Activates Inhibitor THP-Derivative (Hypothetical Inhibitor) Inhibitor->Receptor Inhibits TF Transcription Factors P1->TF Activates Response Cell Proliferation, Survival TF->Response Promotes

Caption: Hypothetical signaling pathway inhibited by a THP-derivative.

Conclusion

This compound represents a valuable starting point for the discovery of novel bioactive molecules. While direct evidence of its biological activity is sparse, the well-documented success of the tetrahydropyran scaffold in medicinal chemistry provides a strong rationale for its exploration.[9][10] By employing systematic library synthesis and robust biological screening protocols, researchers can leverage this compound's chemical tractability to uncover new therapeutic leads across a range of diseases, including oncology, infectious diseases, and neurological disorders. The strategic incorporation of the THP moiety has proven to be a successful approach for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates, making this scaffold a continued area of interest in drug development.

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Methodological & Application

Application Notes: The Strategic Implementation of Tetrahydropyran-2-ylmethylamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Tetrahydropyran Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among these, the tetrahydropyran (THP) ring has emerged as a privileged structure.[1] The THP moiety is often employed as a bioisosteric replacement for cyclohexane or other cyclic systems. This substitution offers several distinct advantages: the introduction of a polar oxygen atom reduces lipophilicity, which can improve a compound's metabolic profile and aqueous solubility, and the oxygen can also act as a crucial hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1]

Tetrahydropyran-2-ylmethylamine hydrochloride (CAS: 6628-83-7) is a particularly valuable building block that allows for the direct incorporation of this beneficial THP-amine motif.[2] Its primary amine functionality serves as a versatile chemical handle for a wide array of synthetic transformations, making it a strategic choice for chemists aiming to optimize lead compounds and explore structure-activity relationships (SAR). This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 6628-83-7[3][4]
Molecular Formula C₆H₁₃NO · HCl[4]
Molecular Weight 151.63 g/mol [4]
Appearance Liquid or solid[3]
Melting Point 136 °C[3]
Boiling Point ~211.9 °C (rough estimate)[3][5]
Molecular Structure
Synonyms (Tetrahydro-2H-pyran-2-yl)methanamine HCl, 2-(Aminomethyl)tetrahydro-2H-pyran HCl[3][6]

Core Applications in Drug Discovery

The utility of this compound stems from its ability to strategically modify a drug candidate's profile in several key areas.

  • ADME Profile Enhancement : The THP ring is considered a more polar and less lipophilic bioisostere of a cyclohexyl ring. Incorporating this moiety can mitigate issues of high lipophilicity, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This is a critical step in transforming a potent compound into a viable drug candidate.

  • Improving Pharmacokinetic (PK) Properties : In drug optimization campaigns, the THP motif has been instrumental in achieving favorable PK properties. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, a THP derivative was shown to be a superior bioisostere to its cyclohexyl counterpart, contributing to tighter enzyme binding.

  • Enhancing Target Engagement : The ether oxygen of the THP ring is not merely a passive structural element. It can serve as a hydrogen bond acceptor, creating an additional point of interaction with amino acid residues in a target's binding pocket.[1] This can lead to a significant increase in binding affinity and potency compared to a purely aliphatic carbocycle.

  • Vector for SAR Exploration : As a primary amine, the compound is an ideal starting point for building out diverse chemical libraries. By attaching the THP-methylamine group to a core scaffold, chemists can systematically probe the surrounding space of a binding pocket to identify new interactions and optimize activity.[7][8]

A prominent example of its successful application is in the development of Gilteritinib (Xospata) , an FDA-approved kinase inhibitor for treating acute myeloid leukemia (AML), which features the amino-THP substituent.

Synthetic Protocols and Methodologies

The primary amine of this compound is a nucleophilic handle for numerous synthetic transformations. Below are detailed, field-tested protocols for two of the most common and critical reactions in medicinal chemistry.

Protocol 1: Reductive Amination for Secondary Amine Synthesis

This protocol describes the reaction of Tetrahydropyran-2-ylmethylamine with an aldehyde to form a more complex secondary amine, a common step in building out a molecule's structure.

Causality : The reaction proceeds via the initial formation of a Schiff base (imine), which is then selectively reduced by a mild hydride agent. Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting aldehyde and is stable in acidic conditions, which catalyze imine formation.[9] The hydrochloride salt must first be neutralized in situ to free the primary amine for nucleophilic attack.

G cluster_workflow Reductive Amination Workflow reagents 1. Combine Amine HCl, Aldehyde (R-CHO), and Solvent (DCE) base_add 2. Add Base (TEA) to neutralize HCl reagents->base_add imine_form 3. Stir for 30-60 min for Imine Formation base_add->imine_form reducer_add 4. Add NaBH(OAc)₃ (Reducing Agent) imine_form->reducer_add reaction 5. Stir at RT for 12-24h (Monitor by LC-MS) reducer_add->reaction quench 6. Quench with sat. NaHCO₃ reaction->quench extract 7. Extract with DCM quench->extract purify 8. Dry, Concentrate, and Purify (Chromatography) extract->purify product Final Secondary Amine Product purify->product

Caption: Workflow for secondary amine synthesis.

Step-by-Step Methodology:

  • Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

  • Neutralization : Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the stirring suspension. The mixture should become a clear solution as the free amine is formed. Stir for 30 minutes at room temperature.

  • Reducer Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

Protocol 2: Amide Bond Formation

This protocol details the coupling of the amine with a carboxylic acid to form a stable amide linkage, one of the most common bonds in pharmaceutical agents.

Causality : This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive activated ester intermediate. A non-nucleophilic base (DIPEA) is required to neutralize the hydrochloride salt and to facilitate the coupling reaction.

G cluster_reagents Reagents amine Tetrahydropyran-2-ylmethylamine (Nucleophile) amide Amide Product amine->amide Attacks activated ester acid Carboxylic Acid (R-COOH) acid->amide Activated by HATU HATU HATU (Coupling Agent) DIPEA DIPEA (Base)

Caption: Key components in amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation : In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition : Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor for completion by LC-MS.

  • Work-up : Dilute the reaction mixture with ethyl acetate and water.

  • Extraction : Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that empowers medicinal chemists to address fundamental challenges in drug design.[10] Its ability to confer favorable physicochemical properties, enhance target binding through hydrogen bond interactions, and serve as a versatile synthetic handle makes it an indispensable tool.[1] The robust and reliable protocols for its incorporation into diverse molecular architectures ensure its continued and widespread application in the development of next-generation therapeutics.

References

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

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  • MDPI. (2020). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from MDPI website. [Link]

  • Taylor & Francis Group. (2021). Drug Discovery with Privileged Building Blocks. Retrieved from Taylor & Francis Group website. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from Organic Chemistry Portal website. [Link]

  • National Center for Biotechnology Information. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. PubChem Compound Summary for CID 97924. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Retrieved from PubMed website. [Link]

  • MDPI. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from MDPI website. [Link]

  • ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from ResearchGate. [Link]

Sources

Synthesis of Novel Derivatives from Tetrahydropyran-2-ylmethylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from Tetrahydropyran-2-ylmethylamine hydrochloride. The tetrahydropyran (THP) motif is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and pharmaceuticals.[1][2][3] This guide focuses on leveraging the primary amine functionality of this compound for diversification through common and robust synthetic transformations, including amide bond formation, sulfonamide synthesis, and reductive amination. The protocols herein are designed to be both comprehensive and explanatory, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a versatile heterocyclic compound that plays a crucial role in medicinal chemistry, particularly in the development of therapeutic agents.[1][4] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][5] The THP scaffold can serve as a key building block, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2][5] this compound provides a readily available starting material with a nucleophilic primary amine, which serves as a handle for introducing diverse functionalities and exploring structure-activity relationships (SAR).

Core Synthetic Strategies

The primary amine of this compound is a versatile functional group that can participate in a variety of carbon-nitrogen bond-forming reactions. This section outlines three fundamental strategies for its derivatization.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of derivatives.

Protocol I: Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6][7] This protocol details the synthesis of N-(tetrahydro-2H-pyran-2-ylmethyl) amides from Tetrahydropyran-2-ylmethylamine.

Rationale and Mechanistic Insight

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common methods include the use of acyl chlorides or in-situ activating agents like carbodiimides.[8][10]

The reaction with an acyl chloride is a classic Schotten-Baumann reaction, proceeding via a nucleophilic acyl substitution mechanism.[10] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide with the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.[10]

Experimental Protocol: Acylation with an Acyl Chloride

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Triethylamine (TEA) or DIPEAReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acyl Chloride (e.g., Benzoyl Chloride)ReagentCommercially Available
Saturated aq. NaHCO₃ solution---Lab Prepared
Brine---Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄---Commercially Available

Procedure:

  • Free-Basing the Amine: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM. Add triethylamine (2.2 eq.) and stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol II: Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and antitumor activities.[11] They are often considered bioisosteres of amides.[12]

Rationale and Mechanistic Insight

The most common method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[11][13] The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically robust and high-yielding.[14]

Experimental Protocol: Reaction with a Sulfonyl Chloride

Materials:

Reagent/SolventGradeSupplier
Tetrahydropyran-2-ylmethylamine≥98%(Prepared from hydrochloride)
Pyridine or TriethylamineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Aryl or Alkyl Sulfonyl ChlorideReagentCommercially Available
1M HCl solution---Lab Prepared
Saturated aq. NaHCO₃ solution---Lab Prepared
Brine---Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄---Commercially Available

Procedure:

  • Reaction Setup: To a solution of Tetrahydropyran-2-ylmethylamine (1.0 eq.) in anhydrous DCM, add pyridine or triethylamine (1.5 eq.) at 0 °C.

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.

Protocol III: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[15][16] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[15]

Rationale and Mechanistic Insight

Direct alkylation of amines can often lead to over-alkylation.[15] Reductive amination provides a more controlled alternative.[15][17] The reaction is typically carried out as a one-pot procedure. A key aspect is the choice of reducing agent. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone.[15][16]

Reductive Amination Pathway

reductive_amination Amine Tetrahydropyran-2- ylmethylamine Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Iminium + H₂O Product Secondary Amine Product Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: The pathway of a reductive amination reaction.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

Reagent/SolventGradeSupplier
Tetrahydropyran-2-ylmethylamine≥98%(Prepared from hydrochloride)
Aldehyde (e.g., Benzaldehyde)ReagentCommercially Available
1,2-Dichloroethane (DCE) or DCMAnhydrousCommercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)ReagentCommercially Available
Acetic Acid (optional)GlacialCommercially Available
Saturated aq. NaHCO₃ solution---Lab Prepared
Brine---Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄---Commercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Tetrahydropyran-2-ylmethylamine (1.0 eq.) and the aldehyde (1.0 eq.) in anhydrous DCE. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, particularly with ketones.[16]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Characterization of Novel Derivatives

The structural elucidation of newly synthesized compounds is critical. A combination of analytical techniques should be employed to confirm the identity and purity of the derivatives.

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the successful formation of the desired bonds and the overall structure.[18][19][20][21]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass.[21]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).[19]
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the proposed structure.[18][20]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of novel derivatives. The protocols outlined in this guide for amide synthesis, sulfonamide formation, and reductive amination provide robust and reliable methods for derivatization. By understanding the underlying chemical principles and carefully executing these procedures, researchers can efficiently generate new chemical entities for screening in drug discovery and other scientific applications.

References

  • Vertex AI Search. (2024).
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Macmillan Group - Princeton University. (2023).
  • PubMed Central. (2016).
  • MDPI. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025).
  • Chemistry Steps. (n.d.).
  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
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  • Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • National Institutes of Health. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
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  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
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  • ResearchGate. (2025). (PDF) Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). (PDF) Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydropyran-2-ylmethylamine hydrochloride (CAS No. 6628-83-7) is a crucial intermediate in pharmaceutical synthesis.[1] Its purity and structural integrity are critical for the quality of the final active pharmaceutical ingredient. This application note provides a comprehensive set of detailed protocols for the robust analytical characterization of this compound. The methodologies cover spectroscopic identification (NMR, IR), mass spectrometry for molecular weight confirmation, chromatographic techniques for purity assessment (HPLC), and elemental analysis for empirical formula verification. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

The precise characterization of chemical reagents and intermediates is a cornerstone of drug development and manufacturing. This compound, with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol , serves as a key building block in the synthesis of various therapeutic agents.[1] Ensuring its identity, purity, and structural correctness is paramount. This document outlines a multi-technique analytical workflow designed to provide a complete and unambiguous characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.

2.1.1. Principle of the Technique

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

2.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄. The use of D₂O will result in the exchange of the amine protons, causing their signal to disappear.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as a reference.

2.1.3. Expected ¹H NMR Data and Interpretation

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity).

Approximate Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.8 - 4.0m1HO-CH (H on C2)
3.3 - 3.5m2HO-CH₂ (H on C6)
2.8 - 3.1m2HN-CH₂
1.2 - 1.9m6HC-(CH₂)₃-C (ring protons)

2.1.4. Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample (20-40 mg in 0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: Process the FID as described for the ¹H NMR spectrum.

2.1.5. Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Approximate Chemical Shift (δ) ppm Assignment
~75O-CH (C2)
~68O-CH₂ (C6)
~45N-CH₂
~20-30C-(CH₂)₃-C (ring carbons)

2.1.6. NMR Analysis Workflow

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process_fid Process FID acquire_H->process_fid acquire_C->process_fid structure_confirm Confirm Structure process_fid->structure_confirm

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

2.2.1. Principle of the Technique

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. This absorption pattern serves as a molecular "fingerprint".

2.2.2. Experimental Protocol

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically generates the final absorbance or transmittance spectrum.

2.2.3. Expected IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment
~3200-2800N-H stretchPrimary amine salt (R-NH₃⁺)
~2950-2850C-H stretchAliphatic CH and CH₂
~1600-1500N-H bendPrimary amine salt
~1100-1050C-O stretchEther (tetrahydropyran ring)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

2.3.1. Principle of the Technique

MS ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). For this compound, Electrospray Ionization (ESI) is a suitable technique.

2.3.2. Experimental Protocol

  • Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Processing: Analyze the spectrum to identify the molecular ion peak.

2.3.3. Expected Mass Spectrometry Data

The analysis will be performed on the free base of the molecule (C₆H₁₃NO, MW = 115.17 g/mol ).[2][3][4] The hydrochloride salt will dissociate in the ESI source.

  • Expected m/z: The primary ion observed will be the protonated molecule [M+H]⁺ at approximately m/z 116.1.

Chromatographic Purity Analysis

Chromatographic methods are essential for separating and quantifying the main component from any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of pharmaceutical compounds.

3.1.1. Principle of the Technique

HPLC separates compounds in a mixture by passing a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the analytes with the stationary phase.

3.1.2. Experimental Protocol

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Instrumentation: An HPLC system equipped with a suitable detector. As the analyte lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a UV detector at a low wavelength (e.g., < 210 nm) is required. Alternatively, pre-column derivatization with an agent like 9-fluorenylmethylchloroformate (FMOC-Cl) can be employed for UV detection.[5][6]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid (TFA) in water and B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

3.1.3. HPLC Method Development Workflow

HPLC_Method_Development cluster_setup Initial Setup cluster_optimization Optimization Loop cluster_validation Finalization select_column Select Column (e.g., C18) select_detector Select Detector (ELSD, CAD, or UV with derivatization) select_column->select_detector prepare_mobile Prepare Mobile Phase select_detector->prepare_mobile prepare_sample Prepare Sample Solution prepare_mobile->prepare_sample inject_sample Inject Sample prepare_sample->inject_sample evaluate_chromatogram Evaluate Peak Shape & Resolution inject_sample->evaluate_chromatogram evaluate_chromatogram->inject_sample Adjust Gradient/Mobile Phase purity_calc Calculate Purity evaluate_chromatogram->purity_calc method_validation Method Validation purity_calc->method_validation

Caption: A typical workflow for HPLC method development and purity analysis.

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a pure compound.

Principle of the Technique

A small, precisely weighed sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector, which allows for the determination of the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

Experimental Protocol
  • Sample Preparation: The sample must be meticulously dried to remove any residual solvents or moisture.

  • Instrumentation: A calibrated CHN Elemental Analyzer.

  • Data Acquisition: The instrument automatically performs the combustion and subsequent analysis.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula, C₆H₁₄ClNO.

Theoretical vs. Expected Experimental Values
Element Theoretical % Acceptance Criteria (Typical)
Carbon (C)47.52%± 0.4%
Hydrogen (H)9.31%± 0.4%
Nitrogen (N)9.24%± 0.4%

Summary of Analytical Characterization

Analytical Technique Parameter Measured Purpose
¹H and ¹³C NMRChemical shifts, coupling constantsDefinitive structural confirmation
IR SpectroscopyVibrational frequencies of bondsFunctional group identification
Mass SpectrometryMass-to-charge ratioMolecular weight verification
HPLCRetention time and peak areaPurity assessment and quantification of impurities
Elemental AnalysisElemental composition (%)Empirical formula confirmation

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—combining structural, physical, and purity assessments—ensures a high degree of confidence in the material's quality. Adherence to these protocols will support the consistent production of high-quality intermediates for pharmaceutical development and manufacturing.

References

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tetrahydropyran-2-ylmethylamine (BSC). Retrieved from [Link]

  • ResearchGate. (2015). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Incorporation of Tetrahydropyran-2-ylmethylamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. While aromatic systems have long been a mainstay, there is a growing appreciation for the role of three-dimensional, sp³-rich scaffolds in improving drug-like properties. Saturated heterocycles, such as the tetrahydropyran (THP) ring, are particularly valuable in this regard.[1] The THP moiety is a prevalent feature in numerous natural products and FDA-approved drugs, where it often serves to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby creating more favorable pharmacokinetic profiles.[2][3]

Tetrahydropyran-2-ylmethylamine hydrochloride (CAS: 6628-83-7) emerges as a highly versatile and strategic building block for introducing this beneficial scaffold. As a primary amine, it provides a reactive handle for a variety of robust and well-established synthetic transformations. This guide provides an in-depth look at the properties of this reagent and offers detailed, field-tested protocols for its application in two of the most fundamental reactions in pharmaceutical synthesis: amide bond formation and reductive amination.

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is foundational to its successful application. Tetrahydropyran-2-ylmethylamine is typically supplied as a hydrochloride salt, a crucial detail influencing its handling and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6628-83-7 [4][5][6]
Molecular Formula C₆H₁₃NO · HCl [5]
Molecular Weight 151.63 g/mol [5]
Appearance White to light brown crystalline solid or liquid [4][6]
Melting Point ~136 °C [4]
Boiling Point ~211.9 °C (of free base, rough estimate) [6]

| Solubility | Soluble in water and polar organic solvents |[7] |

Expert Insights on the Hydrochloride Salt Form: The hydrochloride salt form offers significant advantages in terms of shelf-life stability and ease of handling compared to the more volatile and potentially hygroscopic free base. However, for most synthetic applications, the primary amine must be liberated from its salt form. This is typically achieved in situ by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), directly in the reaction mixture. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired chemical transformation.

Safety & Handling: this compound is classified as an irritant.[4][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Protocols

The primary amine functionality of Tetrahydropyran-2-ylmethylamine is a gateway to a vast chemical space. Below are detailed protocols for two of its most powerful applications.

Protocol 1: Amide Bond Formation via Peptide Coupling

The amide bond is arguably the most common functional group in medicinal chemistry, forming the backbone of peptides and a vast array of synthetic drugs.[8] This protocol details a standard procedure for coupling this compound with a generic carboxylic acid using HATU, a highly efficient coupling reagent.

Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated." Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily susceptible to nucleophilic attack by the amine. The inclusion of DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to generate the free amine and also acts as the base required for the coupling reaction itself.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Carboxylic Acid in an aprotic solvent (e.g., DMF, DCM) P2 Add Coupling Reagent (e.g., HATU) P1->P2 Activate Acid R1 Add DIPEA to reaction (Liberates free amine) P2->R1 Prepare for Amine R2 Add Tetrahydropyran-2-ylmethylamine HCl R1->R2 Initiate Reaction RXN Stir at Room Temperature (Monitor by TLC/LC-MS) R2->RXN W1 Aqueous Work-up (e.g., wash with NaHCO₃, brine) RXN->W1 Reaction Complete W2 Dry organic layer (e.g., Na₂SO₄) W1->W2 W3 Concentrate in vacuo W2->W3 P3 Purify by Column Chromatography W3->P3

Figure 1: General workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Reagents & Materials:

    • Carboxylic Acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). b. Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). c. Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step. d. In a single portion, add DIPEA (2.5 eq) to the mixture. e. Immediately following the base, add this compound (1.1 eq). f. Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Representative Amide Coupling Reaction Outcomes

Carboxylic Acid Substrate Product Structure Typical Yield Notes
Benzoic Acid N-((Tetrahydro-2H-pyran-2-yl)methyl)benzamide >90% Standard, unhindered substrate.
2-Chloronicotinic Acid 2-Chloro-N-((tetrahydro-2H-pyran-2-yl)methyl)nicotinamide 80-90% Electron-deficient heteroaromatic acid.

| Boc-L-Alanine | tert-butyl (S)-(1-oxo-1-(((tetrahydro-2H-pyran-2-yl)methyl)amino)propan-2-yl)carbamate | >85% | Standard amino acid coupling. |

Protocol 2: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a robust method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[9] This one-pot protocol is highly efficient for generating secondary amines.

Causality Behind the Protocol: The reaction proceeds through the initial formation of an imine (or its protonated form, the iminium ion) from the condensation of the aldehyde/ketone and the amine.[10] The success of the one-pot procedure hinges on the choice of a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This hydride donor is mild enough that it does not readily reduce the starting aldehyde or ketone but is highly effective at reducing the electrophilic iminium ion intermediate as it is formed.[11] This selectivity prevents competitive reduction of the starting carbonyl, leading to high yields of the desired amine product.

G reagents Aldehyde/Ketone + Tetrahydropyran-2-ylmethylamine intermediate Iminium Ion Intermediate [R₂C=NH-CH₂-THP]⁺ reagents->intermediate Condensation (Slightly Acidic) product Secondary Amine Product R₂CH-NH-CH₂-THP intermediate->product reducer NaBH(OAc)₃ reducer->intermediate Selective Reduction

Figure 2: Simplified mechanism for reductive amination.

Detailed Step-by-Step Methodology:

  • Reagents & Materials:

    • Aldehyde or Ketone (1.0 eq)

    • This compound (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

    • Standard glassware, magnetic stirrer.

  • Procedure: a. To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq). b. Dissolve the components in DCM or DCE (to make a ~0.1-0.2 M solution). c. If the carbonyl substrate is particularly unreactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. d. Stir the mixture for 20-30 minutes at room temperature. e. Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes (Note: gas evolution may occur). f. Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. b. Stir vigorously until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract with DCM (3x). d. Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to afford the desired secondary amine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its stable salt form and the versatile reactivity of its primary amine handle allow for the straightforward and efficient incorporation of the medicinally-relevant tetrahydropyran scaffold into a wide array of molecular architectures. The robust and scalable protocols for amide bond formation and reductive amination presented here serve as a foundation for researchers to rapidly generate diverse libraries of novel, sp³-rich compounds, accelerating the journey of drug discovery and development.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. (2016). ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2015). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2020). Organic Chemistry with Victor. Available at: [Link]

  • Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... - ResearchGate. (2020). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Organic & Biomolecular Chemistry. (2015). Royal Society of Chemistry. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (2002). Wiley Online Library. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]

  • U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton … - ResearchGate. (2019). Available at: [Link]

  • All About Reductive Amination - YouTube. (2019). jOeCHEM. Available at: [Link]

  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed. (2012). Available at: [Link]

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Application Note: A Comprehensive Protocol for Reductive Amination Utilizing Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of secondary amines via reductive amination, specifically employing Tetrahydropyran-2-ylmethylamine hydrochloride as the amine source. Reductive amination is a cornerstone of modern synthetic chemistry, offering a robust and controlled method for the formation of carbon-nitrogen bonds.[1] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. We will focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, a choice that ensures high yields and broad functional group tolerance.[1]

Introduction to Reductive Amination

Reductive amination is a powerful chemical reaction that transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[2] This two-step, often one-pot, process is a superior alternative to the direct alkylation of amines with alkyl halides, as it effectively circumvents the common issue of overalkylation.[1][3] The reaction proceeds through the initial formation of a hemiaminal, which then reversibly loses a molecule of water to form an imine. This imine intermediate is subsequently reduced to the final amine product.[2]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a premier choice for this transformation due to its mild nature and enhanced steric bulk, which renders it less reactive towards aldehydes and ketones but highly effective in reducing the protonated imine (iminium ion).[4][5][6]

The Role of this compound

Tetrahydropyran-2-ylmethylamine is a primary amine featuring a tetrahydropyran (THP) moiety. The THP group is a common structural motif in many biologically active molecules and can impart favorable pharmacokinetic properties. The use of its hydrochloride salt is common for stability and ease of handling. However, the protonated nature of the amine in its hydrochloride form necessitates a crucial consideration in the reaction setup. The amine must be liberated from its salt form to act as a nucleophile and react with the carbonyl compound. This is typically achieved by the in situ addition of a non-nucleophilic base, such as triethylamine (Et₃N), to the reaction mixture.[7]

Reaction Mechanism and Workflow

The reductive amination process using this compound and an aldehyde or ketone in the presence of sodium triacetoxyborohydride can be visualized as a three-stage process:

  • In Situ Amine Neutralization: The hydrochloride salt of the amine is neutralized by a tertiary amine base to generate the free primary amine.

  • Imine/Iminium Ion Formation: The free amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields the corresponding imine, which exists in equilibrium with its protonated form, the iminium ion.

  • Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Diagram 1: Reaction Mechanism

A visual representation of the key steps in the reductive amination process.

Reductive_Amination_Mechanism cluster_0 Stage 1: Amine Neutralization cluster_1 Stage 2: Imine/Iminium Formation cluster_2 Stage 3: Reduction AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine + Et3N Base Et3N BaseHCl Et3N-H+ Cl- Base->BaseHCl + H+ Cl- Carbonyl R'R''C=O Hemiaminal R'R''C(OH)(NHR) Carbonyl->Hemiaminal + R-NH2 Imine R'R''C=NR Hemiaminal->Imine - H2O Iminium [R'R''C=N+HR]+ Imine->Iminium + H+ FinalAmine R'R''CH-NHR Iminium->FinalAmine + NaBH(OAc)3 Experimental_Workflow start Start setup Combine aldehyde/ketone, Tetrahydropyran-2-ylmethylamine HCl, and Et3N in solvent under N2 start->setup stir1 Stir for 20-30 minutes at room temperature setup->stir1 add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise stir1->add_stab stir2 Stir at room temperature (monitor by TLC/LC-MS) add_stab->stir2 quench Quench with saturated aqueous NaHCO3 stir2->quench extract Extract with organic solvent (e.g., DCM) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO4/Na2SO4 wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify crude product (e.g., column chromatography) filter_concentrate->purify end End purify->end

Caption: A streamlined workflow for the reductive amination protocol.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 equiv), this compound (1.1 equiv), and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make a 0.1-0.5 M solution with respect to the carbonyl compound.

  • Amine Neutralization: Add triethylamine (1.1 equiv) to the stirred suspension.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent used for the reaction (e.g., DCM, 2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to afford the desired secondary amine.

Troubleshooting and Considerations

  • Low Yields: If the reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. The presence of water can hinder imine formation. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 equiv) can facilitate imine formation. [5][6]* Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound. Using a selective reducing agent like STAB minimizes this, but it can still occur if the imine formation is slow.

  • Alternative Solvents: While DCE and DCM are common, other solvents such as tetrahydrofuran (THF) and acetonitrile can also be used. [5][6]* Alternative Bases: Other non-nucleophilic tertiary amine bases like N,N-diisopropylethylamine (DIPEA) can be used in place of triethylamine.

Conclusion

This application note provides a comprehensive and practical guide for performing reductive amination using this compound. By employing sodium triacetoxyborohydride as a mild and selective reducing agent and incorporating an in situ neutralization step for the amine salt, this protocol offers a reliable and high-yielding pathway to valuable secondary amine products. The detailed experimental procedure and discussion of the underlying principles are intended to empower researchers to successfully apply this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

Tetrahydropyran-2-ylmethylamine hydrochloride (CAS 6628-83-7) is a valuable heterocyclic primary amine building block in modern medicinal chemistry.[1][2] The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active compounds and natural products, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[3] The primary aminomethyl group provides a crucial functional handle for constructing more complex molecular architectures through transformations such as amide bond formation, reductive amination, and N-alkylation.

Given its importance, the development of a large-scale, cost-effective, and reproducible synthesis is paramount for its application in pharmaceutical research and development. This guide provides a detailed protocol for the multi-kilogram synthesis of this compound via a catalytic reductive amination pathway, a method renowned for its efficiency and industrial applicability.[4][5]

Strategic Approach: Reductive Amination for Scalability

Several synthetic routes can be envisioned for the target molecule. However, for large-scale production, one-pot reductive amination of the corresponding aldehyde, Tetrahydropyran-2-carboxaldehyde, stands out as the most efficient strategy.[5][6] This approach is favored due to its high atom economy, operational simplicity, and avoidance of isolating potentially unstable imine intermediates.

The core transformation involves two key mechanistic events occurring in a single pot:

  • Imine Formation: The reaction of Tetrahydropyran-2-carboxaldehyde with an ammonia source (e.g., ammonium chloride) to form an intermediate imine.

  • In-Situ Reduction: The immediate reduction of the imine to the desired primary amine. For industrial scale, catalytic hydrogenation is the reduction method of choice over stoichiometric metal hydrides due to lower cost, easier product work-up, and reduced waste streams.

cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Salt Formation Aldehyde Tetrahydropyran-2- carboxaldehyde Imine Imine Intermediate (transient) Aldehyde->Imine Condensation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine Amine (Tetrahydropyran-2-yl)methanamine (Free Base) Imine->Amine Catalytic Hydrogenation (H2, Raney Ni / Pd/C) FinalProduct Tetrahydropyran-2-ylmethylamine HCl (Final Product) Amine->FinalProduct + HCl

Caption: Overall synthetic scheme via one-pot reductive amination.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1.0 kg scale of the starting aldehyde. All operations should be conducted in a suitable, well-ventilated chemical manufacturing environment, adhering to all institutional and local safety regulations.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Tetrahydropyran-2-carboxaldehyde15354-95-7114.141.008.761.0
Ammonia (7N solution in Methanol)7664-41-717.03~3.1321.902.5
Raney® Nickel (50% slurry in water)7440-02-0-0.10 (dry wt)-10% w/w
Methanol (MeOH)67-56-132.0410.0 L-10 vol
Hydrochloric Acid (37% aq.)7647-01-036.46~0.959.641.1
Isopropanol (IPA)67-63-060.105.0 L-5 vol
Celite® (Filter Aid)61790-53-2-0.20--
Part A: One-Pot Reductive Amination

Causality Behind Choices:

  • Ammonia in Methanol: Using a pre-made solution of ammonia in methanol provides a safe and easily quantifiable method for introducing excess ammonia, which drives the equilibrium towards imine formation.

  • Raney® Nickel: This catalyst is highly active for the hydrogenation of C=N bonds under moderate conditions and is a cost-effective choice for large-scale production.

  • Methanol as Solvent: It is an excellent solvent for the reactants and is compatible with the hydrogenation process.

Procedure:

  • Reactor Setup: Charge a 20 L stainless steel pressure reactor (autoclave) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet valves.

  • Catalyst Loading: Under an inert nitrogen atmosphere, carefully charge the Raney® Nickel slurry (0.10 kg, dry weight basis). Decant the supernatant water and wash the catalyst with methanol (2 x 0.5 L).

  • Reagent Charging: Add methanol (8.0 L) to the reactor. Begin stirring and add the Tetrahydropyran-2-carboxaldehyde (1.00 kg, 8.76 mol).

  • Ammonia Addition: Cool the reactor contents to 0-5 °C. Slowly add the 7N solution of ammonia in methanol (~3.13 kg, 21.90 mol) via a charging port, ensuring the internal temperature does not exceed 10 °C.

  • Imine Formation (Aging): Seal the reactor and allow the mixture to stir at 20-25 °C for 1 hour. This "aging" period allows for the formation of the imine intermediate.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar (approx. 75 psi). Heat the reactor contents to 40-45 °C. The reaction is exothermic; careful temperature control is required. Maintain the hydrogen pressure at 5 bar by feeding from a reservoir.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours. Confirmation of completion can be achieved via GC or HPLC analysis of a carefully depressurized and sampled aliquot.

Part B: Work-up and Hydrochloride Salt Formation

Causality Behind Choices:

  • Celite® Filtration: Raney® Nickel is pyrophoric when dry. Filtering its slurry through a pad of Celite® keeps it wet and safe to handle while effectively removing it from the reaction mixture.

  • Solvent Exchange to IPA: Isopropanol is an excellent solvent for the free amine but a poor solvent for the hydrochloride salt, promoting high-yield crystallization upon addition of HCl.

  • Controlled HCl Addition: The neutralization of an amine with a strong acid is highly exothermic. Slow, controlled addition at low temperature is critical to prevent boiling of the solvent and ensure the formation of a well-defined crystalline product.

Procedure:

  • Catalyst Removal: Cool the reactor to 20 °C and carefully vent the excess hydrogen pressure, replacing it with a nitrogen atmosphere. Prepare a filter bed with a pad of Celite® (0.20 kg). Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Crucially, do not allow the catalyst filter cake to dry. Immediately quench the filter cake with water.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the methanol. This will yield the crude (Tetrahydropyran-2-yl)methanamine as an oil.

  • Solvent Exchange: Dissolve the crude amine oil in isopropanol (5.0 L).

  • Salt Formation: Cool the isopropanol solution to 0-5 °C in an ice/water bath. With vigorous stirring, slowly add 37% aqueous hydrochloric acid (~0.95 kg, 9.64 mol) dropwise, maintaining the internal temperature below 15 °C. A thick white precipitate will form.

  • Crystallization: After the addition is complete, stir the slurry at 0-5 °C for an additional 2 hours to maximize crystallization.

  • Isolation: Isolate the product by filtration using a Nutsche filter or a large Buchner funnel. Wash the filter cake with cold isopropanol (2 x 1.0 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 1.15 - 1.25 kg (86-94%) Expected Purity: >99% (by HPLC)

A Charge Reactor: - Raney Ni - Methanol - Aldehyde B Add Ammonia Solution (0-5°C) A->B C Imine Formation (Stir at 25°C, 1h) B->C D Hydrogenation (5 bar H2, 45°C) C->D E Cool & Vent Reactor D->E F Filter to Remove Catalyst (Keep Wet!) E->F G Concentrate Filtrate (Remove Methanol) F->G H Dissolve in Isopropanol G->H I Add HCl (aq.) (0-5°C) H->I J Crystallize & Isolate Product (Filtration) I->J K Vacuum Dry J->K

Caption: Step-by-step large-scale production workflow.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tetrahydropyran-2-ylmethylamine (BSC). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Syntheses with Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Tetrahydropyran-2-ylmethylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Section 1: General Handling and Reaction Initiation

Question 1: My reaction (amide coupling/reductive amination) is not starting or is extremely sluggish. I've added all my reagents, but the starting materials are mostly unconsumed. What's the primary checkpoint?

Answer:

The most common cause for a non-starting reaction with this compound is the failure to neutralize the hydrochloride salt. The amine is supplied as a salt to improve its stability and shelf-life. In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack on an activated carboxylic acid or a carbonyl.

Causality: The primary amine is blocked as an ammonium salt (R-NH3+ Cl-). To act as a nucleophile, it must be deprotonated to the free amine (R-NH2). This requires the addition of a non-nucleophilic base.

Troubleshooting Protocol:

  • Base Addition: Ensure you have added at least one full equivalent of a suitable base to liberate the free amine. For amide couplings, it is common to add slightly more than the stoichiometric amount required for both the hydrochloride salt and any acidic byproducts from the coupling agent.

  • Choice of Base: The choice of base is critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard. DIPEA is often preferred due to its increased steric hindrance, which reduces its potential for undesired side reactions.

  • Order of Addition: For sensitive substrates, pre-stirring the this compound with the base in the reaction solvent for 15-30 minutes before adding the electrophile (e.g., activated acid, aldehyde) can ensure complete deprotonation.

Section 2: Troubleshooting Amide Coupling Reactions

Question 2: I'm attempting an amide coupling, but my yield is low, and the TLC/LCMS shows multiple byproducts. What are the likely side reactions?

Answer:

Low yields and complex reaction mixtures in amide couplings often stem from two sources: issues with the coupling reagents themselves or instability of the Tetrahydropyran-2-ylmethylamine under the reaction conditions.

Causality & Troubleshooting:

Amide bond formation requires the activation of a carboxylic acid, a process that can introduce several side reactions if not optimized.[1][2]

  • Side Reactions from Carbodiimides (EDC, DCC):

    • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid. This is often exacerbated by slow addition of the amine.

    • Troubleshooting: Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.

  • Epimerization: If your carboxylic acid has a stereocenter at the α-position (common in amino acids), the basic conditions and activating agents can lead to racemization.[1]

    • Troubleshooting: Use coupling reagents known to suppress racemization, such as those based on phosphonium (PyBOP) or aminium/uronium salts (HATU, HBTU).[1] These reagents often require specific bases and conditions, so consult established protocols.

  • Instability of the THP Moiety: Some coupling protocols or additives might introduce acidic conditions that can affect the tetrahydropyran ring. While generally stable to the mild bases used, any acidic additives or byproducts could catalyze the ring-opening of the THP group (see Section 4 for details).

Workflow: Troubleshooting a Failed Amide Coupling

G start Low Yield in Amide Coupling check_base Verify >1 eq. of Base was Added start->check_base check_reagent Analyze Coupling Reagent Side Reactions check_base->check_reagent sub_reagent1 Carbodiimide used? check_reagent->sub_reagent1 sub_reagent3 Switch to Phosphonium/Uronium Reagent (e.g., HATU) check_reagent->sub_reagent3 check_stability Investigate THP Ring Stability sub_stability1 Check for Acidic Additives/Byproducts check_stability->sub_stability1 sub_reagent1->check_stability No sub_reagent2 Add HOBt/HOAt to Trap Intermediate sub_reagent1->sub_reagent2 Yes sub_reagent2->check_stability sub_reagent3->check_stability sub_stability2 Run Reaction at Lower Temperature sub_stability1->sub_stability2 end Optimized Reaction sub_stability2->end

Caption: Troubleshooting workflow for amide coupling reactions.

Table 1: Common Amide Coupling Reagents and Associated Issues

Coupling ReagentCommon Side ReactionsMitigation Strategy
EDC / DCC N-acylurea formation, EpimerizationAdd HOBt or HOAt; Careful temperature control.
HATU / HBTU Can be sensitive to moisture.Use anhydrous solvents; Ensure amine is fully deprotonated.
T3P Requires careful stoichiometry; byproduct removal can be tricky.Use with a tertiary amine base; Aqueous workup to remove phosphonic acid byproducts.
**Acid Chlorides (SOCl₂) **Harsh conditions, not suitable for complex molecules; generates HCl.Use a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge HCl.[3]
Section 3: Troubleshooting Reductive Amination Reactions

Question 3: In my reductive amination, my starting aldehyde/ketone is consumed, but I'm getting a significant amount of the corresponding alcohol instead of my desired amine. Why?

Answer:

This is a classic case of the reducing agent acting faster on the carbonyl than on the intermediate imine/iminium ion. The success of a one-pot reductive amination hinges on the selective reduction of the C=N bond in the presence of a C=O bond.[4]

Causality: Reductive amination is a two-step process: (1) formation of an imine (from an aldehyde) or enamine (from a ketone), followed by (2) reduction. If imine formation is slow or the reducing agent is too powerful, the carbonyl will be reduced directly to an alcohol.[5]

Troubleshooting Protocol:

  • Choice of Reducing Agent: Use a hydride donor that is selective for iminium ions.

    • Sodium triacetoxyborohydride (STAB): This is the reagent of choice for most applications. It is mild and selective, and its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.[6][7]

    • Sodium cyanoborohydride (NaBH₃CN): Also highly selective, but it is toxic and generates cyanide waste.[4] It is generally less preferred than STAB.

    • Avoid Sodium Borohydride (NaBH₄): NaBH₄ is a powerful reducing agent that will rapidly reduce most aldehydes and ketones, making it unsuitable for most one-pot reductive aminations unless a stepwise procedure is used.[4]

  • Control pH and Reaction Conditions:

    • Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is readily reduced.[5]

    • For sluggish reactions, especially with ketones, consider a two-step procedure: first form the imine (often with removal of water using a Dean-Stark trap or molecular sieves), and then add the reducing agent.

Diagram: Competing Pathways in Reductive Amination

G Carbonyl (R2C=O) Carbonyl (R2C=O) Imine (R2C=NR') Imine (R2C=NR') Carbonyl (R2C=O)->Imine (R2C=NR') + Amine - H2O Alcohol (R2CH-OH) Alcohol (R2CH-OH) Carbonyl (R2C=O)->Alcohol (R2CH-OH) + [H-] (Side Reaction) Amine (R'-NH2) Amine (R'-NH2) Reducing Agent (H-) Reducing Agent (H-) Desired Amine (R2CH-NHR') Desired Amine (R2CH-NHR') Imine (R2C=NR')->Desired Amine (R2CH-NHR') + [H-]

Caption: Desired vs. side reaction pathways in reductive amination.

Section 4: Issues Related to the THP Moiety

Question 4: My reaction worked, but the NMR spectrum of my purified product is complex, showing more diastereomers than expected or signals suggesting the THP ring has opened. What could be happening?

Answer:

The tetrahydropyran ring, while generally robust, is fundamentally an acetal. It is susceptible to cleavage under acidic conditions, which can lead to a mixture of undesired byproducts.[8][9]

Causality: Acid-Catalyzed Ring Opening

The oxygen atom in the THP ring can be protonated by an acid catalyst. This facilitates the cleavage of one of the C-O bonds, forming a resonance-stabilized carbocation. This cation can then be trapped by any nucleophile present in the reaction mixture (e.g., water, alcohols), leading to the formation of a linear hydroxy-aldehyde or other substituted byproducts.[8]

Conditions to Avoid:

  • Strong Acids: Avoid using strong acids (e.g., HCl, TFA, TsOH) unless the goal is to cleave the THP group.[10]

  • Acidic Additives: Be mindful of additives used in other steps, such as HOBt in amide couplings or acetic acid in reductive aminations. While often used catalytically, they can still promote slow degradation of the THP ring, especially at elevated temperatures or over long reaction times.

  • Acidic Workups: Quenching reactions or performing extractions with strong aqueous acids can cleave the THP group. Use mild conditions like saturated sodium bicarbonate solution.

Troubleshooting & Prevention:

  • Buffer the Reaction: If mild acidity is required (e.g., for imine formation), consider using a buffer system to maintain a controlled pH.

  • Temperature Control: Perform reactions at the lowest temperature necessary for a reasonable rate to minimize acid-catalyzed degradation.

  • NMR Analysis: Look for characteristic signals of an aldehyde proton (~9-10 ppm) or a newly formed alcohol in your crude NMR to diagnose ring-opening.

Mechanism: THP Ring Opening

G THP_Amine THP-CH2-NH2 p1 THP_Amine->p1 + H+ Protonated_THP Protonated Acetal p2 Protonated_THP->p2 Ring Cleavage Carbocation Carbocation Intermediate p3 Carbocation->p3 + H2O - H+ Ring_Opened Hydroxy-Aldehyde Product p1->Protonated_THP p2->Carbocation p3->Ring_Opened

Caption: Acid-catalyzed hydrolysis of the THP moiety.

By understanding these common pitfalls and their underlying chemical causes, you can better design your experiments, troubleshoot unexpected results, and successfully incorporate this compound into your synthetic routes.

References
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Inorganic Chemistry. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • ResearchGate. Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]

  • PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Myers, A. Chem 115: Reductive Amination. [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Pharmaffiliates. Tetrahydropyran-2-ylmethylamine (BSC). [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Pharmaffiliates. This compound (BSC). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • YouTube. Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough). [Link]

  • Google Patents. A kind of preparation method of phenylephrine hydrochloride impurity.

Sources

"Tetrahydropyran-2-ylmethylamine hydrochloride stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydropyran-2-ylmethylamine hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: I've just received a new batch of this compound. What are the immediate storage recommendations?

Upon receipt, it is crucial to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For short-term storage (1-2 weeks), refrigeration at 4°C is recommended. For long-term storage (1-2 years), the compound should be kept at -20°C.[2] Some suppliers may ship the product at room temperature, which is acceptable for the duration of transit, but immediate transfer to the recommended storage conditions is essential to ensure long-term stability.[3]

Q2: The safety data sheet (SDS) mentions protecting the compound from moisture. Why is this so critical?

This compound is an amine hydrochloride salt. Amine hydrochlorides are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[4] This is due to the ionic nature of the salt and the presence of the polar amine group.[5][6] Absorbed water can lead to several issues:

  • Physical Changes: The powder can clump or cake, making it difficult to weigh accurately.

  • Chemical Degradation: Although the tetrahydropyran ring itself is relatively stable, the presence of water can facilitate hydrolysis or other degradation pathways, especially if other reactive species are present.[7][8]

  • Inaccurate Concentrations: If the compound absorbs a significant amount of water, the actual concentration of your solutions will be lower than calculated based on the weighed mass.

Q3: Can I store a stock solution of this compound? If so, what are the best practices?

While it is always best to prepare solutions fresh, stock solutions can be stored for short periods if necessary. The choice of solvent is critical. Protic solvents, especially water, should be used with caution due to the potential for hydrolysis over time. If an aqueous solution is required, it should be prepared fresh and used as quickly as possible. For storage, consider using a dry, aprotic solvent.

Recommended Practices for Storing Stock Solutions:

  • Use a high-purity, dry (anhydrous) solvent.

  • Store in a tightly sealed vial with a secure cap (e.g., a septum-sealed vial).

  • Protect from light by wrapping the vial in aluminum foil or using an amber vial.

  • Store at -20°C to minimize degradation.

  • Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Stability and Degradation

Q4: What are the main factors that can cause this compound to degrade?

The primary conditions to avoid are exposure to moisture, strong oxidizing agents, and incompatible bases or acids.[1] The tetrahydropyran ring is a stable six-membered ether, which is less strained than smaller or larger cyclic ethers.[9] However, the overall stability of the molecule can be compromised under certain conditions.

  • Moisture: As discussed, this can lead to physical changes and potential hydrolysis.

  • Strong Oxidizing Agents: These can potentially oxidize the amine group or the ether linkage, leading to ring-opening or other degradation products.[9]

  • Strong Bases: A strong base can deprotonate the amine hydrochloride to the free amine. While this may be a desired reaction in a synthesis, unintended exposure can change the compound's properties and reactivity.

  • Excessive Heat: While stable under normal conditions, high temperatures can lead to thermal decomposition.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Q5: How can I visually assess if my sample of this compound has degraded?

A pure sample of this compound should be an off-white solid.[1] Any significant deviation from this appearance could indicate degradation or contamination.

Signs of Potential Degradation:

  • Discoloration: A change to yellow or brown.

  • Clumping or Caking: Indicates moisture absorption.

  • Unusual Odor: While the odor is not well-defined, any strong or unusual smell could be a sign of decomposition.[1]

If you suspect degradation, it is best to use a fresh, unopened sample for your experiments to ensure the reliability of your results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Difficulty weighing; clumpy powder Moisture absorption due to improper storage.Discard the affected portion of the reagent. For future prevention, ensure the container is tightly sealed and stored in a desiccator or a dry, controlled environment. The hygroscopic nature of amine salts necessitates minimal exposure to the atmosphere.
Inconsistent experimental results Possible degradation of the compound or inaccurate concentration of stock solutions.Prepare a fresh solution from a new, unopened bottle of this compound. Verify the calibration of your balance. If using a stock solution, consider preparing it fresh each time to avoid issues with solvent evaporation or degradation over time.
Solution appears cloudy or contains precipitate when it should be clear The compound may not be fully dissolved, or it could be reacting with the solvent or impurities.Ensure you are using a suitable solvent and that the concentration is not above the solubility limit. Gentle warming and sonication can aid dissolution. If the issue persists with a fresh solution, consider solvent purity as a potential factor.

Experimental Workflow & Diagrams

Workflow for Handling and Preparing Solutions

The following workflow is designed to minimize exposure to atmospheric moisture and ensure the accurate preparation of solutions.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage/Use Phase A Equilibrate reagent to room temperature in a desiccator B Weigh the required amount quickly A->B Minimize exposure C Add to a dry flask containing a stir bar B->C D Add anhydrous solvent under inert atmosphere (e.g., N2 or Ar) C->D Prevent moisture ingress E Stir until fully dissolved D->E F Use solution immediately E->F Optimal G Store short-term at -20°C in a sealed vial E->G If necessary

Caption: Recommended workflow for handling this compound.

Key Stability Relationships

This diagram illustrates the factors influencing the stability of this compound.

G cluster_compound Compound Properties cluster_factors External Factors cluster_outcome Potential Outcomes Compound Tetrahydropyran-2-ylmethylamine Hydrochloride AmineHCl Amine Hydrochloride Salt (Hygroscopic) Compound->AmineHCl THPRing Stable Tetrahydropyran Ring Compound->THPRing Moisture Moisture AmineHCl->Moisture interacts with Stable Stable Compound THPRing->Stable contributes to Degradation Degradation (Hydrolysis, Oxidation) Moisture->Degradation promotes Oxidants Strong Oxidants Oxidants->Degradation causes Heat Excessive Heat Heat->Degradation causes

Caption: Factors influencing the stability of the compound.

References

  • BIOFOUNT. (n.d.). 683233-12-7|this compound. Retrieved from [Link]

  • USBiological. (n.d.). (Tetrahydropyran-2-yl)methylamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • Interchim. (n.d.). Retest Statement this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Chemical Building Blocks. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from [Link]

  • Reddit. (2022, November 15). What are amine hydrochlorides?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges associated with Tetrahydropyran-2-ylmethylamine hydrochloride in organic synthesis. This guide is structured to provide in-depth, actionable solutions to common problems, ensuring your reactions are efficient, reproducible, and high-yielding. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental outcomes and provide robust protocols to validate your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amide coupling reaction with this compound is giving low yields. What are the common causes and how can I fix this?

Low yields in amide coupling reactions involving an amine hydrochloride salt are frequently traced back to the fundamental requirement of liberating the free, nucleophilic amine.[1][2] this compound is a salt, meaning the amine is protonated and non-nucleophilic. Without proper deprotonation, the reaction cannot proceed efficiently.

Core Causality & Solutions:

  • Insufficient Base: The most critical step is the in-situ neutralization of the hydrochloride salt to generate the free primary amine. An acid-base reaction between the amine salt and your carboxylic acid can occur, consuming your starting materials without forming the desired product.[2]

    • Solution: Use at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the acid generated during the activation of the carboxylic acid by the coupling reagent. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is typically used.[3][4] DIPEA is often preferred for sterically hindered substrates.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is crucial for activating the carboxylic acid.[2]

    • Solution: For standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent that rapidly forms an active ester, minimizing side reactions.[5][6] Other common reagents include HBTU, DCC, and EDC. When using carbodiimides like DCC or EDC, adding an auxiliary nucleophile such as HOBt or OxymaPure can suppress racemization and improve yields.[2]

  • Suboptimal Reaction Conditions: Solvent, temperature, and concentration play a significant role.

    • Solution: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[3] Water can hydrolyze the activated carboxylic acid intermediate.[2] Most amide couplings proceed well at room temperature, but gentle heating may be required for less reactive partners.

Troubleshooting Amide Coupling Reactions
Observation Potential Cause Recommended Action
Low or no product formationInsufficient base to free the amine from its HCl salt.Add at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).
Starting materials remainInefficient carboxylic acid activation.Use a more robust coupling reagent like HATU or add HOBt/OxymaPure if using a carbodiimide.
Formation of urea byproductUsing DCC as a coupling reagent.The byproduct (DCU) is often insoluble and can be filtered off. Consider using a water-soluble carbodiimide like EDC for easier workup.
Racemization of chiral centersHigh reaction temperature or inappropriate coupling reagent.Run the reaction at a lower temperature (0 °C to RT) and use an additive like HOBt or OxymaPure.[2]
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).[7]

  • Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.1 eq.) and DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add this compound (1.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with a standard aqueous work-up.

Decision-Making Workflow for Amide Coupling

G start Low Yield in Amide Coupling check_base Was at least 2 eq. of base used? start->check_base check_reagent Is the coupling reagent appropriate? check_base->check_reagent Yes solution_base Increase base to >2 eq. (e.g., DIPEA) check_base->solution_base No check_conditions Are reaction conditions optimal (anhydrous)? check_reagent->check_conditions Yes solution_reagent Switch to a more efficient reagent (e.g., HATU) or add HOBt. check_reagent->solution_reagent No solution_conditions Use anhydrous solvents and reagents. Check temperature. check_conditions->solution_conditions No end_node Optimized Reaction check_conditions->end_node Yes solution_base->check_reagent solution_reagent->check_conditions solution_conditions->end_node

Caption: Troubleshooting workflow for amide coupling.

Q2: I am observing significant side product formation in my reductive amination reaction. What could be the issue?

Reductive amination is a powerful method for C-N bond formation, but it can be plagued by side reactions if not properly controlled.[8] The key is to manage the equilibrium between the carbonyl compound and the amine to form the imine, and then to selectively reduce the imine.[9]

Core Causality & Solutions:

  • Over-alkylation: The primary amine product can react with another equivalent of the aldehyde/ketone, leading to the formation of a tertiary amine.

    • Solution: A stepwise procedure can prevent this. First, form the imine, and then add the reducing agent.[10] Using a 1:1 stoichiometry of the amine and carbonyl compound is also crucial.

  • Reduction of the Carbonyl Starting Material: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone before it has a chance to form the imine.[11]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10] These reagents are more selective for the protonated imine (iminium ion) over the carbonyl group.

  • pH Control: The pH of the reaction is critical for imine formation. The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[11]

    • Solution: A small amount of acetic acid can be used as a catalyst. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated.

Troubleshooting Reductive Amination Reactions
Observation Potential Cause Recommended Action
Formation of tertiary amineOver-alkylation of the primary amine product.Use a 1:1 stoichiometry of reactants or perform a stepwise reaction.
Alcohol byproduct from carbonyl reductionReducing agent is too strong.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[9]
Low conversionSuboptimal pH for imine formation.Adjust the pH to be mildly acidic (pH 4-7) with a catalyst like acetic acid.
Complex mixture of productsReaction conditions not optimized.Consider a stepwise approach: form the imine first, then add the reducing agent.[11]
Experimental Protocol: Stepwise Reductive Amination

Step A: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent like methanol.

  • Add one equivalent of a base (e.g., TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete (monitor by TLC or NMR).[11]

Step B: Reduction of the Imine

  • Cool the solution containing the crude imine in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.[11]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and proceed with work-up.

Reductive Amination Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Carbonyl Carbonyl Imine Imine Carbonyl->Imine Amine HCl Amine HCl Free Amine Free Amine Amine HCl->Free Amine + Base Free Amine->Imine pH 4-7 Product Product Imine->Product Reducing Agent Reducing Agent Reducing Agent->Product

Caption: Two-step reductive amination process.

Q3: Purification of my product is challenging due to water-soluble byproducts. What are the best practices for work-up and purification?

The basic nature of the amine product and the potential for water-soluble byproducts from coupling reagents or salts can complicate purification. A well-designed work-up strategy is essential.

Core Causality & Solutions:

  • Amine Product Solubility: The amine product can be protonated and partition into the aqueous layer during an acidic wash.

    • Solution: Perform an acid-base extraction. Extract your organic layer with a dilute acid (e.g., 1M HCl) to move the amine product into the aqueous phase.[12] Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine product back into an organic solvent.

  • Water-Soluble Reagent Byproducts: Byproducts from reagents like EDC and HOBt can be difficult to remove.

    • Solution: For EDC, the resulting urea is water-soluble and can be removed with aqueous washes. For other persistent impurities, column chromatography may be necessary.

  • Emulsion Formation: The presence of salts and polar solvents can lead to emulsions during liquid-liquid extraction.

    • Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to help break up emulsions.[11]

Purification Strategies for Amine Products
Technique Description Best For
Acid-Base Extraction Exploits the basicity of the amine to move it between aqueous and organic phases.Separating the amine product from neutral or acidic impurities.[12]
Crystallization/Precipitation The amine product can be precipitated from the organic solution as a salt (e.g., hydrochloride salt) by adding an acid like HCl in ether.[13]Isolating the product in a pure, solid form.
Column Chromatography Silica gel chromatography can be effective.Separating products with similar polarities. Adding a small amount of a basic modifier (e.g., 1% TEA) to the eluent can prevent streaking of the amine product on the silica gel.
Copper Sulfate Wash A wash with aqueous copper(II) sulfate can remove excess primary amine starting material by forming a water-soluble copper complex.[12]Removing unreacted Tetrahydropyran-2-ylmethylamine.
Q4: My reaction is not reproducible. What factors should I control more carefully?

Reproducibility is the cornerstone of reliable research. Inconsistent results often stem from subtle variations in experimental setup and reagent quality.[14]

Core Causality & Solutions:

  • Reagent Quality and Water Content: Many reagents used in these reactions are hygroscopic. Water can interfere with many steps, especially the activation of carboxylic acids.

    • Solution: Always use high-purity, anhydrous solvents and reagents.[7] If necessary, dry solvents using standard procedures. Store hygroscopic reagents in a desiccator.

  • Reaction Atmosphere: Air can contain moisture and oxygen, which can lead to side reactions.

    • Solution: For sensitive reactions, conduct the experiment under an inert atmosphere of nitrogen or argon.[7] This involves using oven- or flame-dried glassware and appropriate techniques for transferring reagents.

  • Temperature Control: Exothermic reactions can lead to temperature fluctuations, affecting reaction rates and selectivity.

    • Solution: For reactions that generate significant heat, use an ice bath for cooling, especially during the addition of reagents.[15]

  • Scale-Up Effects: Reactions that work well on a small scale may behave differently when scaled up due to changes in surface area-to-volume ratio and heat transfer.

    • Solution: When scaling up, do not increase the scale by more than 3-4 times in a single step.[14] Pay close attention to stirring efficiency and temperature control.

Checklist for Reproducible Reactions
  • Reagents: Are all reagents from the same supplier and lot number? Are they stored correctly?

  • Solvents: Are the solvents anhydrous and of high purity?

  • Glassware: Is all glassware clean and dry?[7]

  • Atmosphere: Is an inert atmosphere necessary and properly maintained?

  • Temperature: Is the reaction temperature accurately monitored and controlled?

  • Stirring: Is the stirring rate consistent and adequate for the reaction scale?[16]

  • Concentration: Are the reactant concentrations consistent between experiments? A good starting point if none is given is 0.1 M.[14]

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your reactions involving this compound.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Not Voodoo. (2024, August 25). Reaction Setups | Organic Lab Skills [Video]. YouTube. [Link]

  • Reddit. (2022, March 12). Amine workup. r/Chempros. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 943–953. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Rules of Thumb. Retrieved from [Link]

  • Organic Chemistry Laboratory Cycle. (2017, September 12). Setting Up a Reaction on the Microscale for the Organic Chemistry Laboratory Cycle [Video]. YouTube. [Link]

  • Beilstein-Institut. (2018). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 14, 260-265. [Link]

  • ResearchGate. (2022). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Kintek Solution. (n.d.). Essential Tips For Conducting Organic Synthesis Reactions. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(3), 133-142. [Link]

  • Reddit. (2023, June 22). Question regarding DCC coupling + hydrochloride salt of amine. r/chemhelp. [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(9), 2146. [Link]

  • PubChemLite. (n.d.). (tetrahydro-2h-pyran-2-ylmethyl)amine (C6H13NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6628-83-7 | Product Name : Tetrahydropyran-2-ylmethylamine (BSC). Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Tetrahydropyran-2-ylmethylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the safe handling, application, and troubleshooting of this versatile chemical compound. Our goal is to equip you with the necessary knowledge to ensure the success and safety of your experiments.

Section 1: Compound Profile and Safety Precautions

This compound (CAS No: 683233-12-7) is a primary amine hydrochloride salt widely utilized as a building block in organic synthesis.[1] The presence of the tetrahydropyran (THP) moiety imparts specific solubility and reactivity characteristics that make it a valuable reagent in the development of novel chemical entities.

1.1: Material Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its proper use.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 136 °C[3]
Boiling Point ~211.9 °C (rough estimate)[4]
Solubility Soluble in water.[5]
1.2: Hazard Identification and Safety Precautions

This compound is classified as an irritant.[4] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard Statements:

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

  • Causes skin irritation.[6]

Precautionary Measures:

  • Engineering Controls: Always work in a well-ventilated area, preferably a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

    • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Handling: Avoid breathing dust.[6] Prevent contact with skin and eyes.[6] Do not ingest.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.

Section 2: Experimental Workflow and Troubleshooting

This section provides a logical workflow for utilizing this compound in a typical synthetic procedure, followed by a troubleshooting guide to address common experimental challenges.

2.1: General Experimental Workflow

The following diagram outlines a typical workflow for a reaction involving this compound, such as a reductive amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagent 1. Prepare Reagents and Solvents free_basing 2. Free-Basing of Amine (if required) prep_reagent->free_basing reaction_setup 3. Set up Reaction Under Inert Atmosphere free_basing->reaction_setup add_reagents 4. Add Reactants reaction_setup->add_reagents monitor 5. Monitor Reaction Progress (TLC, LC-MS) add_reagents->monitor quench 6. Quench Reaction monitor->quench extraction 7. Aqueous Work-up/Extraction quench->extraction drying 8. Dry Organic Layer extraction->drying purification 9. Purify Product (e.g., Column Chromatography) drying->purification characterization 10. Characterize Final Product (NMR, MS) purification->characterization

Caption: General workflow for a synthetic reaction.

2.2: Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

Answer: Low conversion or yield can be attributed to several factors:

  • Incomplete Free-Basing of the Amine: this compound is a salt. For many reactions, such as nucleophilic substitution or reductive amination, the free amine is required. The hydrochloride salt is not sufficiently nucleophilic.

    • Solution: Before starting your reaction, ensure the amine hydrochloride is fully neutralized to the free amine. This is typically achieved by treating a solution or suspension of the amine salt with an appropriate base (e.g., triethylamine, diisopropylethylamine, or an aqueous solution of sodium bicarbonate or sodium hydroxide) and extracting the free amine into an organic solvent. The organic layer should then be dried before use.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Ensure your reactants are soluble in the chosen solvent. The THP moiety generally improves solubility in a range of organic solvents.

      • Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor your reaction for the formation of byproducts at elevated temperatures.

  • Purity of Starting Materials: Impurities in your starting materials or solvents can inhibit the reaction.

    • Solution: Use reagents and solvents of appropriate purity and ensure they are dry, as water can interfere with many reactions.

Question 2: I am observing the formation of multiple products, particularly in N-alkylation reactions. How can I improve the selectivity?

Answer: The formation of multiple products, especially over-alkylation (di- or tri-alkylation), is a common issue when working with primary amines.[7] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction.[7]

  • Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Consider Reductive Amination: This is often a more controlled method for mono-alkylation.[7][8] It involves the formation of an imine with an aldehyde or ketone, followed by reduction.[8]

G cluster_alkylation N-Alkylation Pathways start Primary Amine mono Mono-alkylated Product start->mono Alkylation di Di-alkylated Product mono->di Over-alkylation

Caption: Competing pathways in N-alkylation.

Question 3: I am having difficulty with the work-up and purification of my product. What are some best practices?

Answer: The basic nature of amines and the presence of the hydrochloride salt can complicate work-up and purification.

  • Aqueous Work-up:

    • If your product is an amine, it will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. This property can be used to separate it from non-basic impurities.

    • To remove unreacted primary amine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl).[9] The protonated amine will partition into the aqueous layer.[9]

    • After an acidic wash, it is crucial to neutralize the organic layer with a basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid.[10]

  • Purification:

    • Column Chromatography: Amines can sometimes streak on silica gel columns. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.

    • Crystallization: If your product is a solid, crystallization can be an effective purification method. If the free amine is an oil, it can sometimes be converted back to a hydrochloride salt to facilitate crystallization and handling.

Section 3: Frequently Asked Questions (FAQs)

Q1: Do I need to free-base this compound before using it?

A1: It depends on the reaction. For reactions where the amine acts as a nucleophile, such as N-alkylation or acylation, you will need to convert the hydrochloride salt to the free amine. For some reactions, like certain reductive aminations, the reaction can be carried out in the presence of the hydrochloride salt, with a base added in situ.

Q2: Is this compound stable?

A2: The compound is generally stable under recommended storage conditions (cool, dry, well-ventilated).[6] However, it is hygroscopic and should be protected from moisture. In solution, the stability will depend on the solvent and other components of the mixture.

Q3: How does the tetrahydropyran (THP) group affect the reactivity of the amine?

A3: The THP group is relatively inert under many reaction conditions. It is a bulky group, which may introduce some steric hindrance that can influence the rate of reaction compared to a less hindered primary amine. The ether oxygen in the THP ring can also influence the molecule's polarity and solubility.

Q4: Can the tetrahydropyran (THP) group be cleaved during my reaction?

A4: The THP group is an acetal and is generally stable to basic and nucleophilic conditions. However, it is sensitive to acidic conditions and can be cleaved.[11][12] If your reaction is performed under strongly acidic conditions, you may observe cleavage of the THP ring.

Q5: What is the best way to monitor the progress of a reaction involving this compound?

A5: Thin Layer Chromatography (TLC) is a common and effective method. Staining with a potassium permanganate solution or ninhydrin can be used to visualize the amine-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264–277. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

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Technical Support Center: Improving Diastereoselectivity in Reactions with Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions concerning the improvement of diastereoselectivity in reactions involving tetrahydropyran amines. Our goal is to equip you with the knowledge to overcome common synthetic challenges and achieve your desired stereochemical outcomes.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of bioactive natural products and pharmaceuticals. The incorporation of an amino group into this structure introduces a key functional handle for further derivatization and can significantly influence biological activity. However, the synthesis of substituted aminotetrahydropyrans with precise stereochemical control is often a formidable challenge. Low diastereoselectivity can lead to difficult purification processes, reduced yields of the desired isomer, and ultimately, hinder the progress of research and development projects.

This technical guide provides in-depth, field-proven insights to help you navigate the complexities of these reactions and enhance their diastereoselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and offers practical solutions based on established chemical principles.

Issue 1: Low Diastereoselectivity (Poor d.r.) in the Synthesis of Amino-Substituted Tetrahydropyrans

Question: My reaction to synthesize a substituted aminotetrahydropyran is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a common hurdle and can stem from several factors related to the reaction conditions and the substrate itself. Here’s a breakdown of potential causes and a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst are critical for directing the stereochemical pathway of the reaction.

    • Lewis Acids: In reactions like the Prins or aza-Prins cyclization, the Lewis acid coordinates to heteroatoms in the substrate, influencing the conformation of the transition state.[1] Different Lewis acids have varying coordinating abilities and steric bulk, which can favor the formation of one diastereomer over another.

      • Troubleshooting Steps:

        • Screen a panel of Lewis acids: Common choices include TiCl₄, SnCl₄, In(OTf)₃, and TMSOTf. For substrates with coordinating groups, milder Lewis acids might be more effective.[2]

        • Optimize catalyst loading: Both too little and too much catalyst can be detrimental. Start with a catalytic amount (e.g., 10 mol%) and incrementally adjust.

    • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can create a chiral environment that directs the approach of the reactants.

      • Troubleshooting Steps:

        • Evaluate different classes of organocatalysts: Consider hydrogen-bond donors (e.g., squaramides, ureas) or aminocatalysts depending on your reaction mechanism.

        • Modify the catalyst structure: Small changes to the catalyst's steric or electronic properties can have a significant impact on diastereoselectivity.

  • Inappropriate Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states.

    • Troubleshooting Steps:

      • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]

      • Conduct a temperature screen: Systematically vary the temperature to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

    • Troubleshooting Steps:

      • Test a range of solvents: Evaluate non-coordinating solvents (e.g., dichloromethane, toluene) and coordinating solvents (e.g., THF, diethyl ether) to see how they impact the d.r. Apolar solvents are often optimal for achieving high 1,3-stereoinduction in certain intramolecular allylations.[2]

  • Substrate-Related Issues: The inherent structure of your starting materials plays a crucial role in the stereochemical outcome.

    • Protecting Groups: The size and nature of the protecting group on the amine can influence the steric environment and conformational preferences of the substrate.[3]

      • Troubleshooting Steps:

        • Switch to a bulkier protecting group: A larger group (e.g., Boc, Cbz) can create greater steric hindrance, favoring a specific approach of the reactants.

        • Utilize a coordinating protecting group: A protecting group capable of chelating to a metal catalyst can lock the conformation of the substrate, leading to higher diastereoselectivity.[4][5][6]

    • Conformational Flexibility: A highly flexible substrate may adopt multiple low-energy transition states, leading to a mixture of diastereomers.

      • Troubleshooting Steps:

        • Introduce conformational constraints: Incorporating cyclic structures or bulky groups can reduce the conformational freedom of the substrate.

Troubleshooting Workflow for Low Diastereoselectivity

Caption: A systematic workflow for troubleshooting and improving low diastereoselectivity.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, such as elimination products or constitutional isomers, in addition to a mixture of diastereomers. How can I suppress these side reactions?

Answer: The formation of side products often indicates that reactive intermediates are not being efficiently channeled through the desired reaction pathway.

Possible Causes & Solutions:

  • Reactive Intermediates: Cationic intermediates, such as oxocarbenium or N-acyliminium ions, are common in Prins and aza-Prins cyclizations and can be prone to side reactions if not trapped effectively.

    • Troubleshooting Steps:

      • Employ an internal nucleophile: Designing the substrate to include a tethered nucleophile can promote efficient intramolecular trapping of the reactive intermediate.

      • Use milder reaction conditions: Harsher conditions (e.g., strong acids, high temperatures) can promote undesired pathways.

  • Catalyst Decomposition or Incompatibility: The catalyst may be degrading under the reaction conditions or may be incompatible with functional groups on the substrate.

    • Troubleshooting Steps:

      • Ensure anhydrous conditions: Many Lewis acids are sensitive to moisture.

      • Consider catalyst poisoning: The amine functionality in the substrate can sometimes act as a Lewis base and deactivate the catalyst. The use of a suitable protecting group on the amine is often necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for achieving high diastereoselectivity in the synthesis of aminotetrahydropyrans?

A1: Several powerful strategies can be employed, often in combination:

  • Catalyst Control: The use of chiral catalysts is a cornerstone of asymmetric synthesis. Chiral Lewis acids and organocatalysts can create a defined chiral environment that forces the reaction to proceed through a specific stereochemical pathway.

  • Substrate Control: This involves designing the substrate to have inherent stereochemical biases. This can be achieved through:

    • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a subsequent reaction.

    • Protecting Groups: As mentioned in the troubleshooting guide, the choice of protecting group can have a profound effect on diastereoselectivity through steric hindrance or chelation.

  • Intramolecular Reactions: Intramolecular cyclizations are often more stereoselective than their intermolecular counterparts due to the reduced conformational freedom of the transition state.

Q2: How can I reliably determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common and reliable methods for determining d.r. are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first choice. By integrating the signals of protons that are in different chemical environments in each diastereomer, you can determine their relative ratio. For complex spectra, advanced NMR techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Chiral stationary phases can be used to separate diastereomers, and the relative peak areas can be used to quantify the d.r. This method is particularly useful for very similar diastereomers that are difficult to resolve by NMR.

Q3: Can the amine group itself direct the stereoselectivity of the reaction?

A3: Yes, the amine group can play a significant role in directing stereoselectivity, both with and without a protecting group.

  • Chelation Control: A free or appropriately protected amine can coordinate to a metal catalyst, forming a rigid chelate that blocks one face of the molecule, thereby directing the approach of a reactant to the opposite face.[4][5][6]

  • Hydrogen Bonding: A protonated amine or an N-H bond in a protected amine can act as a hydrogen bond donor, interacting with other functional groups in the substrate or with the catalyst to stabilize a particular transition state.[8][9][10]

Factors Influencing Stereochemical Outcome

G cluster_0 Reaction Parameters cluster_1 Substrate Properties Catalyst Catalyst (Lewis Acid/Organocatalyst) Outcome Diastereoselectivity Catalyst->Outcome Temperature Temperature Temperature->Outcome Solvent Solvent Solvent->Outcome ProtectingGroup Protecting Group ProtectingGroup->Outcome Conformation Conformational Rigidity Conformation->Outcome Chelation Chelating Groups Chelation->Outcome

Caption: Key factors influencing the diastereoselectivity of reactions involving tetrahydropyran amines.

Data Presentation

The following table summarizes the impact of different reaction parameters on the diastereoselectivity of a representative reaction for the synthesis of an aminotetrahydropyran derivative.

Table 1: Optimization of Reaction Conditions for a Diastereoselective Aza-Prins Cyclization

EntryLewis Acid (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1TiCl₄ (10)CH₂Cl₂251.5 : 1
2TiCl₄ (10)CH₂Cl₂03 : 1
3TiCl₄ (10)CH₂Cl₂-788 : 1
4SnCl₄ (10)CH₂Cl₂-785 : 1
5In(OTf)₃ (10)CH₂Cl₂-78>20 : 1
6In(OTf)₃ (10)Toluene-7815 : 1
7In(OTf)₃ (10)THF-784 : 1

Note: This is representative data compiled from typical optimization studies. Actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Diastereoselective Pd-Catalyzed γ-C(sp³)–H Arylation of an Aminotetrahydropyran

This protocol is adapted from the work of Yu and coworkers and describes the stereoselective arylation of a protected aminotetrahydropyran.[11][12][13]

Materials:

  • N-Boc-3-aminotetrahydropyran (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • 2-Hydroxynicotinaldehyde (transient directing group, 40 mol%)

  • 5-Trifluoromethylpyridone (ligand, 50 mol%)

  • AgTFA (2.0 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Water

Procedure:

  • To a flame-dried reaction vessel, add N-Boc-3-aminotetrahydropyran, aryl iodide, Pd(OAc)₂, 2-hydroxynicotinaldehyde, 5-trifluoromethylpyridone, and AgTFA.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add HFIP and water via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated aminotetrahydropyran.

Experimental Workflow for Pd-Catalyzed C-H Arylation

G A Combine Reactants: - Aminotetrahydropyran - Aryl Iodide - Pd(OAc)₂ - Directing Group - Ligand - AgTFA B Add Solvents: - HFIP - Water A->B C Heat at 120 °C for 48h B->C D Workup: - Dilution - Filtration - Washing C->D E Purification: - Column Chromatography D->E F Characterization E->F

Caption: A general experimental workflow for the diastereoselective Pd-catalyzed C-H arylation of aminotetrahydropyrans.

References

  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 26(14), 2729-2732. [Link]

  • Karjalainen, O. K., & Koskinen, A. M. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(23), 4547-4562. [Link]

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. [Link]

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  • de Vries, J. G., & Mršić, N. (2011). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 47(33), 9480-9482. [Link]

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  • Zhang, W., & Liu, W. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. ACS Catalysis, 5(8), 4887-4895. [Link]

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Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important heterocyclic scaffolds. The tetrahydropyran motif is a prevalent feature in a wide array of biologically active natural products and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of THP synthesis, ensuring greater success in your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of substituted tetrahydropyrans, offering potential causes and actionable solutions based on established chemical principles.

Problem 1: Poor Diastereoselectivity in Prins Cyclization

Question: My Prins cyclization is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity for the desired substituted tetrahydropyran?

Answer: Achieving high diastereoselectivity in Prins cyclizations is a common challenge, as the reaction proceeds through an oxocarbenium ion intermediate, and its subsequent trapping can lead to multiple stereochemical outcomes.[2][4][5] Several factors influence the stereoselectivity, and optimizing these can significantly improve your results.

Causality and Solutions:

  • Lewis Acid Choice: The nature of the Lewis acid catalyst is paramount in controlling the transition state geometry. Different Lewis acids can favor different cyclization pathways. For instance, milder Lewis acids like In(OTf)₃ or InBr₃ have been shown to promote high diastereoselectivity in certain systems, sometimes overcoming issues of epimerization.[2][5][6] In contrast, strong Lewis acids like SnCl₄ might be effective for specific substrates but can also lead to side reactions.[6]

    • Troubleshooting Step: Screen a variety of Lewis acids, including but not limited to TMSOTf, Sc(OTf)₃, InCl₃, and BiCl₃.[4][6][7] The optimal Lewis acid is often substrate-dependent.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[6][8]

    • Troubleshooting Step: Conduct the reaction at reduced temperatures (e.g., -78 °C, -40 °C, or 0 °C) and monitor the reaction progress carefully.

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemical outcome of the resulting tetrahydropyran.[6][9] For example, trans-homoallylic alcohols often lead to (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[9]

    • Troubleshooting Step: Ensure the geometric purity of your starting homoallylic alcohol. If a specific diastereomer is desired, you may need to synthesize the corresponding geometrically pure precursor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state intermediates.[6][8]

    • Troubleshooting Step: Experiment with a range of solvents, from non-coordinating solvents like dichloromethane to more coordinating ones like diethyl ether, to find the optimal medium for your reaction.

Problem 2: Low Yield and Formation of Side Products

Question: I am observing a low yield of my desired tetrahydropyran, with significant formation of what appear to be dienes and other rearrangement products. What is causing this, and how can I suppress these side reactions?

Answer: Low yields in tetrahydropyran synthesis, particularly in reactions involving carbocationic intermediates like the Prins cyclization, are often due to competing reaction pathways. The highly reactive oxocarbenium ion can undergo elimination or rearrangement if not efficiently trapped by the internal nucleophile.[4][6][8]

Causality and Solutions:

  • Reactive Intermediates: The oxocarbenium ion intermediate is susceptible to side reactions. One common competing pathway is an oxonia-Cope rearrangement, which can lead to racemization and the formation of undesired byproducts.[4][5][8]

    • Troubleshooting Step: Employing a Mukaiyama aldol-Prins (MAP) cascade can be an effective strategy. This approach introduces a nucleophile into the enol ether, which effectively traps the reactive oxocarbenium ion intermediate, thus preventing side reactions.[5]

  • Harsh Reaction Conditions: The use of strong acids or high temperatures can promote elimination and rearrangement reactions.[6]

    • Troubleshooting Step: Utilize milder catalysts and reaction conditions. For instance, phosphomolybdic acid in water has been used for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives at room temperature.[6] While your target may differ, the principle of employing milder conditions is broadly applicable.

  • Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to catalyst deactivation and the formation of side products.[8]

    • Troubleshooting Step: Ensure all starting materials and solvents are of high purity and are appropriately dried.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to the synthesis of substituted tetrahydropyrans.

Q1: What are the most common strategies for constructing the tetrahydropyran ring?

There are several robust methods for the synthesis of tetrahydropyran rings, with the choice of strategy often depending on the desired substitution pattern and stereochemistry. Some of the most common approaches include:

  • Prins and Related Cyclizations: These reactions involve the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to form the THP ring. This method is powerful for creating substituted tetrahydropyrans with high stereocontrol.[2][4][5]

  • Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction between a diene and a dienophile (often an aldehyde) is an efficient way to construct tetrahydropyran-4-one derivatives.[7][8]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a useful method for synthesizing tetrahydropyran derivatives. The stereochemical outcome can often be controlled by kinetic or thermodynamic conditions.[1][7]

  • Intramolecular Epoxide Ring Opening: The cyclization of 4,5-epoxy alcohols can lead to the formation of tetrahydropyrans. Achieving regioselectivity for the 6-membered ring over the 5-membered tetrahydrofuran ring is a key challenge that can be addressed through various synthetic strategies.[10][11]

  • Ring-Closing Metathesis (RCM): This powerful reaction has also been applied to the synthesis of tetrahydropyran rings.[12]

Q2: How can I control the stereochemistry at the C2 and C6 positions of a disubstituted tetrahydropyran?

Controlling the relative stereochemistry of substituents at the C2 and C6 positions is a central challenge in THP synthesis. The desired cis or trans relationship can often be achieved through careful selection of the synthetic strategy and reaction conditions.

  • For intramolecular oxa-Michael reactions , base-catalyzed cyclization of ζ-hydroxy α,β-unsaturated esters under kinetic control typically yields trans-2,6-disubstituted tetrahydropyrans, while thermodynamic conditions favor the cis-isomer.[7]

  • In Prins-type cyclizations , the stereochemical outcome is often dictated by a chair-like transition state, which can be influenced by the choice of Lewis acid and the stereochemistry of the starting materials.[7]

  • Hetero-Diels-Alder reactions can provide excellent stereocontrol, particularly with the use of chiral catalysts like Jacobsen's chromium(III) catalysts.[7]

Q3: What is the role of the tetrahydropyranyl (THP) group as a protecting group, and how does this relate to the synthesis of the THP ring itself?

It's important to distinguish between the tetrahydropyran ring as a core structural motif and the tetrahydropyranyl (THP) group used as a protecting group for alcohols.[13][14][15][16][17] The THP protecting group is formed by reacting an alcohol with 3,4-dihydropyran under acidic conditions to form a THP ether.[16][18] This protects the alcohol from a variety of reaction conditions and can be readily removed with mild acid hydrolysis.[14][16]

While the chemistry of the THP protecting group involves the formation of a THP ether, the synthesis of a substituted tetrahydropyran as the core of a molecule is a more complex undertaking involving the formation of the six-membered ring itself through carbon-oxygen and carbon-carbon bond-forming reactions.[12][19] A key challenge with the THP protecting group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral.[16][20]

Q4: Are there any "green" or more environmentally friendly approaches to tetrahydropyran synthesis?

Yes, the development of more sustainable synthetic methods is an active area of research. Some approaches that align with the principles of green chemistry include:

  • Catalytic Methods: The use of catalytic amounts of reagents, such as mild Lewis acids or Brønsted acids, is preferable to stoichiometric reagents.[21][22][23]

  • Atom Economy: Reactions that maximize the incorporation of atoms from the starting materials into the final product, such as cycloadditions and intramolecular cyclizations, are considered more atom-economical.[22]

  • Milder Reaction Conditions: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption.[6]

  • Alternative Solvents: The use of water or other environmentally benign solvents is being explored for some transformations.[2]

Experimental Protocols & Data

Table 1: Comparison of Lewis Acids for a Model Prins Cyclization
EntryLewis AcidTemperature (°C)SolventDiastereomeric Ratio (cis:trans)Yield (%)Reference
1SnCl₄-78CH₂Cl₂1:175[22]
2TMSOTf-78CH₂Cl₂>95:588[2][6]
3InCl₃25CH₂Cl₂>95:592[6][9]
4p-TsOHrefluxCH₂Cl₂>95:585[22]

Note: The data presented is illustrative and based on representative examples from the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Protocol: Diastereoselective Silyl-Prins Cyclization

This protocol is a general procedure for the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated silyl-Prins cyclization of a homoallylic alcohol with an aldehyde.[2][6]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (0.05 M).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon consumption of the starting materials, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydropyran.

Visualizing Synthetic Strategies

Diagram 1: Key Synthetic Routes to Substituted Tetrahydropyrans

G Synthetic Pathways to Tetrahydropyrans cluster_0 Starting Materials cluster_1 Reaction Types Homoallylic Alcohol Homoallylic Alcohol Prins Cyclization Prins Cyclization Homoallylic Alcohol->Prins Cyclization Aldehyde Aldehyde Aldehyde->Prins Cyclization Diene Diene Hetero-Diels-Alder Hetero-Diels-Alder Diene->Hetero-Diels-Alder Dienophile Dienophile Dienophile->Hetero-Diels-Alder Epoxy Alcohol Epoxy Alcohol Intramolecular Epoxide Opening Intramolecular Epoxide Opening Epoxy Alcohol->Intramolecular Epoxide Opening Hydroxy Alkene Hydroxy Alkene Hydroalkoxylation Hydroalkoxylation Hydroxy Alkene->Hydroalkoxylation Substituted Tetrahydropyran Substituted Tetrahydropyran Prins Cyclization->Substituted Tetrahydropyran Hetero-Diels-Alder->Substituted Tetrahydropyran Intramolecular Epoxide Opening->Substituted Tetrahydropyran Hydroalkoxylation->Substituted Tetrahydropyran

Caption: Major synthetic routes to substituted tetrahydropyrans.

Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity

G Troubleshooting Poor Diastereoselectivity start Poor Diastereoselectivity Observed lewis_acid Screen Lewis Acids (e.g., TMSOTf, InCl3) start->lewis_acid temperature Lower Reaction Temperature (e.g., -78°C) lewis_acid->temperature No Improvement evaluate Evaluate Diastereomeric Ratio lewis_acid->evaluate Improvement solvent Vary Solvent (e.g., CH2Cl2, Et2O) temperature->solvent No Improvement temperature->evaluate Improvement substrate Check Substrate Geometry solvent->substrate No Improvement solvent->evaluate Improvement substrate->evaluate No Improvement success Optimized Selectivity Achieved evaluate->success Acceptable d.r. fail Re-evaluate Strategy evaluate->fail Unacceptable d.r.

Sources

Validation & Comparative

Tetrahydropyran-2-ylmethylamine Hydrochloride: A Comparative Guide to its Role in Synthesis Against Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the molecular architect's toolkit, cyclic amines are indispensable reagents, serving as bases, catalysts, nucleophiles, and structural scaffolds. While established players like piperidine and pyrrolidine are workhorses of the modern laboratory, the nuanced reactivity of functionalized amines offers unique solutions to complex synthetic challenges. This guide provides a detailed, data-supported comparison of Tetrahydropyran-2-ylmethylamine (THPM) hydrochloride with other common cyclic amines, offering insights into rational reagent selection for researchers, chemists, and drug development professionals.

The Foundation: Structural and Physicochemical Properties

The utility of a cyclic amine is fundamentally dictated by its structure. Ring size, steric hindrance, and the presence of additional heteroatoms govern key physicochemical properties like basicity (pKa), nucleophilicity, and solubility. These properties, in turn, determine the amine's behavior and suitability for a given chemical transformation.

Table 1: Physicochemical Properties of Selected Cyclic Amines

AmineStructurepKa of Conjugate AcidKey Structural Features & Implications
Tetrahydropyran-2-ylmethylamine (THPM) ~9.8-10.4 (est.)Chiral primary amine with a sterically bulky tetrahydropyran (oxane) ring; the ether oxygen can act as a Lewis base for chelation control.
Piperidine 11.12A strong, non-aromatic secondary amine; its chair conformation is a key feature in many stereoselective reactions.[1]
Pyrrolidine 11.27A five-membered ring makes it slightly more basic than piperidine; a cornerstone of asymmetric aminocatalysis.[2][3][4]
Morpholine 8.36[5]The ether oxygen's electron-withdrawing inductive effect significantly reduces the nitrogen's basicity and nucleophilicity.[5][6]
Tetrahydrofurfurylamine (THFA) ~9.6-10.2 (est.)A structural isomer of THPM with a five-membered furan ring; a common intermediate for pharmaceuticals and agrochemicals.[7][8]

The hydrochloride salt of THPM (CAS 6628-83-7) is a stable, solid form, making it easier to handle and weigh accurately compared to many of the free-base liquid amines.[9][10] The primary amine of THPM is less sterically hindered than the secondary amines of piperidine or pyrrolidine, yet the bulky adjacent oxane ring plays a significant role in its reactivity.

Performance Analysis in Key Synthetic Transformations

The true value of a reagent is revealed through its performance in chemical reactions. Here, we compare these amines across several fundamental synthetic applications.

Enamine and Iminium Ion Catalysis

Asymmetric aminocatalysis, a Nobel Prize-winning field, frequently relies on chiral secondary amines to activate carbonyl compounds. Pyrrolidine derivatives, most famously proline, are the gold standard.

Causality Behind Catalyst Choice: The formation of a rigid, five-membered ring enamine from pyrrolidine and a ketone effectively blocks one face of the molecule, allowing an incoming electrophile to attack from the less hindered side, thus inducing stereoselectivity. Piperidine can also be used, but the greater flexibility of its six-membered ring enamine often results in lower enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition

To a solution of isobutyraldehyde (2.0 mmol) and nitrostyrene (1.0 mmol) in chloroform (10 mL) at 4 °C is added a chiral pyrrolidine-based catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol). The reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess (ee) is determined by chiral HPLC.

Comparative Performance Data:

Amine TypeTypical RoleTypical Yield (%)Typical Enantiomeric Excess (ee, %)
Chiral Pyrrolidine Derivatives Organocatalyst>90%>95%
Chiral Piperidine Derivatives Organocatalyst80-90%70-90%
THPM (as a chiral auxiliary) Chiral Building BlockN/AN/A

While THPM is not a secondary amine and thus cannot directly participate in enamine catalysis, it serves as a valuable chiral building block. Syntheses can incorporate the THPM scaffold to build complex chiral molecules where the amine serves as a handle for further functionalization.

Enamine_Catalysis_Cycle cluster_cycle Catalytic Cycle Carbonyl Aldehyde/ Ketone Enamine Enamine Intermediate Carbonyl->Enamine + Catalyst (R2NH) - H2O Iminium_Product Iminium Ion Adduct Enamine->Iminium_Product + Electrophile Product Chiral Product Iminium_Product->Product + H2O (Hydrolysis) Catalyst Chiral Amine Catalyst Iminium_Product->Catalyst Regenerates Catalyst

Caption: Generalized workflow for asymmetric enamine catalysis.

Nucleophilic Substitution

The rate and success of nucleophilic substitution reactions (both SN2 and SNAr) are highly dependent on the nucleophilicity of the amine.

Causality Behind Reactivity Differences: Pyrrolidine's high nucleophilicity is often attributed to the "I-strain" of its five-membered ring; the transition state of the reaction allows for a slight release of this strain. Piperidine is a strong, unhindered nucleophile.[11] Morpholine's nucleophilicity is significantly dampened by the electron-withdrawing effect of the oxygen atom.[6] THPM, as a primary amine, is less sterically hindered at the nitrogen than secondary amines, but the large tetrahydropyran ring can influence the approach to the electrophilic center.

Experimental Protocol: Competitive Nucleophilic Aromatic Substitution (SNAr)

A solution of 2,4-dinitrofluorobenzene (1.0 mmol), piperidine (1.0 mmol), and morpholine (1.0 mmol) in DMSO (10 mL) is stirred at room temperature. The reaction is monitored by HPLC or GC-MS to determine the relative formation rate of the two corresponding substitution products.

Comparative Performance Data:

AmineRelative NucleophilicitySuitability for SNAr
Pyrrolidine Very HighExcellent
Piperidine HighExcellent
THPM Moderate-HighGood
Tetrahydrofurfurylamine Moderate-HighGood
Morpholine LowFair (requires forcing conditions)

THPM and its isomer THFA are effective nucleophiles, suitable for a wide range of substitution reactions where the introduction of their respective cyclic ether motifs is desired.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for C-N bond formation.[12] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ.

Causality Behind Reagent Choice: The reaction is broadly applicable to almost any amine that does not contain interfering reducible functional groups. The choice of amine is therefore dictated entirely by the desired final product structure. THPM is an excellent candidate for this reaction, allowing for the direct installation of the (tetrahydropyran-2-yl)methyl group onto a molecule.

Experimental Protocol: One-Pot Reductive Amination

To a stirred solution of cyclohexanone (10 mmol) and Tetrahydropyran-2-ylmethylamine hydrochloride (11 mmol) in methanol (50 mL), add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Stir the reaction at room temperature for 12 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

Reductive_Amination cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Carbonyl Ketone / Aldehyde Iminium Iminium Ion Intermediate Carbonyl->Iminium + Amine - H2O Amine Amine (e.g., THPM) Product Final Amine Product Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: The two-stage mechanism of a one-pot reductive amination.

The Unique Value Proposition of Tetrahydropyran-2-ylmethylamine

THPM offers specific advantages that distinguish it from more conventional cyclic amines:

  • Chiral Scaffolding: As a readily available chiral molecule (in both enantiomeric forms), THPM is an excellent building block for asymmetric synthesis, allowing for the introduction of a defined stereocenter early in a synthetic sequence.[13]

  • Modulation of Physicochemical Properties: The tetrahydropyran (or oxane) motif is considered a "privileged" structure in medicinal chemistry. Its incorporation can improve a drug candidate's metabolic stability, reduce toxicity, and enhance solubility and oral bioavailability by acting as a "metabolic blocker" and hydrogen bond acceptor.

  • Chelation and Directing Group Potential: The ether oxygen at the 1-position can coordinate with metal ions. This property can be exploited in metal-catalyzed reactions to direct reactivity to a specific site on the molecule or to stabilize a transition state, thereby enhancing selectivity.

  • Handling and Stability: The hydrochloride salt is a stable, non-volatile solid, which is a significant practical advantage over volatile, and often odorous, liquid amines like piperidine or pyrrolidine.[1]

Conclusion and Strategic Recommendations

The choice of a cyclic amine is a critical decision in synthesis design. While no single amine is universally superior, a clear hierarchy of utility emerges based on the desired transformation.

  • For Asymmetric Catalysis: Chiral pyrrolidine derivatives remain the undisputed leaders for enamine and iminium ion catalysis.

  • For Strong Basicity/Nucleophilicity: Piperidine and pyrrolidine are the go-to reagents for reactions demanding high reactivity, such as SN2/SNAr reactions or as general-purpose bases.

  • For Mild Basicity: Morpholine is the ideal choice when a less nucleophilic, milder base is required to avoid side reactions.

  • For Chiral Construction and Property Modulation: This compound is the superior choice when the goal is to introduce a chiral, metabolically robust scaffold into a target molecule. It excels in reactions like reductive amination and nucleophilic substitution where the amine acts as a building block rather than a catalyst. Its unique combination of a primary amine, a chiral center, and a privileged medicinal chemistry motif makes it an invaluable tool for drug discovery and complex molecule synthesis.

References

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  • Bertelsen, S., & Jørgensen, K. A. (2015). Chapter 11: Other Substituted Pyrrolidines as Asymmetric Organocatalysts. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. [Link]

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  • Reddy, C. S., et al. (2020). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega. [Link]

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Comparative Guide to the Structural Validation of Products Synthesized with Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a foundational building block in medicinal chemistry and drug discovery, Tetrahydropyran-2-ylmethylamine hydrochloride offers a versatile scaffold for introducing a saturated heterocyclic motif. Its incorporation into a parent molecule, however, necessitates a rigorous and multi-faceted approach to structural validation. The inherent properties of the amine function and the non-aromatic ring system present unique analytical challenges that demand more than a cursory check for mass.

This guide provides a comprehensive comparison of the primary analytical techniques used to unequivocally confirm the successful synthesis and purity of compounds derived from this reagent. We will delve into the causality behind experimental choices, present detailed protocols, and compare the utility of each method, providing a self-validating framework for researchers.

The Analytical Triad: A Multi-Pronged Approach to Validation

No single technique is sufficient for complete structural elucidation and purity assessment. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides a unique and complementary piece of the structural puzzle.

G Fig 1: Integrated workflow for structural validation. cluster_synthesis Synthesis & Workup cluster_analysis Structural Validation Workflow cluster_conclusion Final Assessment SynthesizedProduct Crude Synthesized Product (Post-Reaction Mixture) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides Structural Connectivity SynthesizedProduct->NMR Primary Structure MS Mass Spectrometry (LC-MS, HRMS) Confirms Molecular Weight & Formula SynthesizedProduct->MS Identity HPLC Purity Analysis (HPLC-UV/ELSD) Quantifies Purity & Impurities SynthesizedProduct->HPLC Purity ValidatedStructure Validated Structure & Purity Report NMR->ValidatedStructure MS->ValidatedStructure HPLC->ValidatedStructure

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. For products incorporating the tetrahydropyran-2-ylmethyl (THP-methyl) moiety, both ¹H and ¹³C NMR are indispensable for confirming its covalent attachment and stereochemical integrity.

Expertise & Causality: The THP ring contains a series of diastereotopic protons and carbons, resulting in a complex but highly characteristic spectral fingerprint. The key to successful validation is identifying these specific signals and, crucially, observing correlations (via 2D NMR experiments like COSY and HSQC) between the THP-methyl protons and the new part of the molecule. For instance, in an amide coupling reaction, a key validation point is the observation of an NH proton coupling to the CH₂ group of the original amine.

Expected Spectral Signatures:

The core THP-methyl fragment has a predictable set of signals, though their exact chemical shifts will be influenced by the newly formed functional group.

Fragment ¹H NMR (ppm, typical) ¹³C NMR (ppm, typical) Key Characteristics
THP-CH₂-N 2.5 - 3.5 (multiplet, 2H)45 - 55Shift is highly sensitive to the nature of the 'N' group (e.g., amide vs. amine).
THP-CH-O 3.2 - 4.0 (multiplet, 1H)75 - 85Proton at the chiral center, often coupled to multiple neighbors.
THP-O-CH₂ 3.4 - 4.1 (multiplet, 2H)65 - 75The two protons are diastereotopic, often appearing as separate multiplets.
THP Ring CH₂ 1.2 - 1.9 (broad multiplets, 6H)20 - 35Complex, overlapping region corresponding to the C3, C4, and C5 positions.

Note: Data are estimated based on typical values for similar structures.[1][2]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve NH protons that might otherwise exchange too rapidly.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength is advantageous for resolving the complex multiplets of the THP ring protons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all peaks and reference the spectrum to TMS.

  • Advanced Analysis (If Needed): If signal overlap is significant, perform a 2D ¹H-¹H COSY experiment to establish proton-proton coupling networks and confirm the connectivity within the THP ring and its sidechain.

Mass Spectrometry (MS): The Definitive Molecular Weight

MS provides the exact molecular weight of the synthesized product, offering the first and most direct confirmation that the desired reaction has occurred. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can confirm the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for these types of molecules due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺. The basic nitrogen of the amine moiety makes it readily protonated. The choice of positive ion mode is therefore causal. Furthermore, fragmentation patterns observed in MS/MS experiments can provide additional structural proof, often showing a characteristic loss of the THP ring or sidechain.

Expected MS Data:
Technique Information Provided Expected Observation for a Hypothetical Product (e.g., Amide with Acetic Acid)
Low-Res MS (e.g., LC-MS) Nominal Molecular WeightFormula: C₈H₁₅NO₂; MW: 157.21. Observed Ion: [M+H]⁺ at m/z 158.2.
High-Res MS (e.g., Q-TOF) Exact Mass & Elemental Comp.Exact Mass: 157.1103. Observed Ion: [M+H]⁺ at m/z 158.1176 (within 5 ppm error).
MS/MS Structural FragmentsCharacteristic fragments corresponding to the THP-methyl cation or loss of the THP ring.

Note: Molecular weights are calculated for the free base form.[3][4]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. A gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is typically used. Formic acid is key as it aids in the protonation of the analyte for positive mode ESI.

  • MS Detection: Couple the HPLC eluent to an ESI-MS detector operating in positive ion mode.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the product. Verify that the observed m/z for the [M+H]⁺ ion matches the calculated value.

High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity

While NMR and MS confirm the structure, they do not reliably quantify purity. HPLC is the gold standard for assessing the purity of a synthesized compound and identifying the presence of starting materials or byproducts.

Expertise & Causality: Primary and secondary amines can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanol groups.[5] Therefore, using a base-deactivated column or adding an ion-pairing agent to the mobile phase is often necessary for sharp, symmetrical peaks. Because the THP-methyl group lacks a strong UV chromophore, detection can be challenging. If the rest of the molecule also lacks a chromophore, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are required. However, coupling to a mass spectrometer (LC-MS) is the most sensitive and specific detection method.[6][7]

Comparison of HPLC Detection Methods
Detector Principle Strengths Weaknesses
UV-Vis Measures absorbance of lightSimple, robust, commonRequires a chromophore in the molecule.
ELSD/CAD Measures light scattered by analyte particlesUniversal (does not require a chromophore)Non-linear response, less sensitive than MS.
MS Measures mass-to-charge ratioHighly sensitive and specific, provides mass confirmationMore complex, higher cost.
Experimental Protocol: Reversed-Phase HPLC for Purity
  • System Preparation: Use a high-quality HPLC system with a C18 base-deactivated column.

  • Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). TFA acts as an ion-pairing agent to improve peak shape.

  • Sample Preparation: Dissolve the sample accurately in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

  • Method: Run a gradient method, for example, from 5% B to 95% B over 20 minutes, with a flow rate of 1 mL/min.

  • Detection: Monitor the eluent at a suitable wavelength (if applicable) or with a universal detector (ELSD/MS).

  • Analysis: Integrate the area of all peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

G Fig 2: Comparison of primary information from each technique. cluster_comparison Comparative Analysis of Validation Techniques Techniques Technique Principle Primary Information Output NMR NMR Spectroscopy Nuclear spin in a magnetic field 3D Atomic Connectivity Stereochemistry MS Mass Spectrometry Ionization and mass-to-charge ratio Molecular Weight Elemental Formula (HRMS) HPLC HPLC Differential partitioning Purity Assessment Quantification

Caption: Comparison of primary information from each technique.

Conclusion: An Integrated and Self-Validating System

Validating the structure of a product synthesized with this compound is a process of building a case with corroborating evidence. The characteristic signals in ¹H and ¹³C NMR confirm the presence and connectivity of the THP-methyl scaffold. High-resolution mass spectrometry provides irrefutable proof of the molecular formula. Finally, a well-developed HPLC method quantifies the purity, ensuring that the characterized material is representative of the bulk sample. By employing this analytical triad, researchers can have the highest degree of confidence in their synthetic outcomes, a non-negotiable requirement in the field of drug development.

References

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  • Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(3), 468-481. Link

  • López-Sánchez, D. E., et al. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals, 11(7), 741. Link

  • Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Link

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  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. PubChem. Link

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  • Guidechem. (n.d.). c-(tetrahydro-pyran-2-yl)-methylamine hydrochloride 6628-83-7. Guidechem.com. Link

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  • Thermo Scientific Chemicals. (n.d.). Tetrahydropyran-2-ylmethylamine, 97%. Thermo Fisher Scientific. Link

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  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum. ChemicalBook.com. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic-chemistry.org. Link

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. Link

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  • Sigma-Aldrich. (n.d.). Tetrahydropyran-2-ylmethylamine AldrichCPR. Sigma-Aldrich.com. Link

  • PubChemLite. (n.d.). (tetrahydro-2h-pyran-2-ylmethyl)amine (C6H13NO). PubChemLite. Link

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A Comparative Guide to the Biological Activity of Tetrahydropyran-2-ylmethylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydropyran (THP) moiety is a privileged scaffold, integral to the structure of numerous biologically active natural products and synthetic compounds. Its conformational flexibility and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of derivatives based on the Tetrahydropyran-2-ylmethylamine core structure, with a focus on antibacterial and anticancer applications. We will dissect the structure-activity relationships (SAR), provide detailed experimental protocols for activity assessment, and present comparative data to inform future drug discovery efforts.

Introduction to the Tetrahydropyran-2-ylmethylamine Scaffold

The Tetrahydropyran-2-ylmethylamine scaffold is a versatile building block in organic synthesis. The THP ring can act as a chiral pool source, and the primary amine at the C2-methyl position serves as a convenient handle for a wide range of chemical modifications. This allows for the systematic exploration of chemical space around the core, enabling the fine-tuning of biological activity. The hydrochloride salt form is often utilized to improve the solubility and handling of these amine-containing compounds. While direct comparative studies on a series of Tetrahydropyran-2-ylmethylamine hydrochloride derivatives are not extensively documented in a single publication, we can draw strong parallels from closely related structures, such as N-substituted Tetrahydrofuran-2-ylmethylamine derivatives, to understand their potential biological profile.

Comparative Antibacterial Activity

The search for new antibiotics is a critical area of research. Derivatives of cyclic ethers, including tetrahydropyran and tetrahydrofuran, have shown promise as antibacterial agents. A study on N-substituted derivatives of the closely analogous Tetrahydrofuran-2-ylmethylamine provides a compelling case study for understanding the structure-activity relationships that likely govern the antibacterial potential of the corresponding tetrahydropyran derivatives.[1]

Synthesis and Derivatization Strategy

The general approach to creating a library of these derivatives involves a two-step synthesis. First, the primary amine of Tetrahydropyran-2-ylmethylamine is reacted with a suitable electrophile, such as a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride), to form a stable sulfonamide. This intermediate is then N-substituted by reacting it with various alkyl or aralkyl halides in the presence of a base. This strategy allows for the introduction of diverse substituents, enabling a systematic investigation of how different chemical groups at the nitrogen atom influence antibacterial activity.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Substitution A Tetrahydropyran-2-ylmethylamine C N-(Tetrahydropyran-2-ylmethyl)-4- chlorobenzenesulfonamide A->C Mild basic medium B 4-Chlorobenzenesulfonyl chloride B->C D Sulfonamide Intermediate (C) F N-Substituted Derivative D->F NaH, DMF E Alkyl/Aralkyl Halide (R-X) E->F G A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (bacteria only) and negative (broth only) controls. C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth. E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strains overnight on agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Also, prepare a positive control well (inoculum in broth without any compound) and a negative control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

Comparative Anticancer Activity

The tetrahydropyran ring is also a feature in several compounds with demonstrated anticancer activity. While a direct comparative study on a series of this compound derivatives is not readily available, research on other tetrahydropyran derivatives provides valuable insights into their potential as anticancer agents. For instance, novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. [2]

Cytotoxicity Screening: The MTT Assay

A standard method for assessing the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours). A->B C Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce MTT to purple formazan crystals. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). C->D E Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. D->E F Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. E->F

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Culture and Seeding: Maintain the chosen cancer cell lines (e.g., HeLa, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the cell plates with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, add a sterile MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Example Data for Tetrahydropyran Derivatives

The following table presents the IC50 values for some guanylhydrazone tetrahydropyran derivatives against different cancer cell lines, demonstrating the potential of this scaffold in oncology research.

Compound IDCell LineIC50 (µM)
2 B16-F10 (Melanoma)14.5
4T1 (Breast Cancer)>50
3 B16-F10 (Melanoma)1.8
4T1 (Breast Cancer)2.9
4 B16-F10 (Melanoma)13.9
4T1 (Breast Cancer)21.6
Data from a study on guanylhydrazone and aminoguanidine tetrahydropyran derivatives.
[2]
These results indicate that substitutions on the tetrahydropyran ring can lead to potent and selective anticancer activity. For example, compound 3 showed significant cytotoxicity against both melanoma and breast cancer cell lines, with IC50 values in the low micromolar range.
[2]

Conclusion and Future Directions

This guide demonstrates that derivatives of the Tetrahydropyran-2-ylmethylamine scaffold are a promising area for the development of new therapeutic agents. By drawing parallels with structurally similar tetrahydrofuran derivatives, we have elucidated key structure-activity relationships for antibacterial activity, where lipophilicity and the nature of N-substituents play a crucial role. [1]Furthermore, the broader class of tetrahydropyran derivatives has shown significant potential as anticancer agents, with some compounds exhibiting low micromolar cytotoxicity against cancer cell lines. [2] Future research should focus on synthesizing and screening a dedicated library of N-substituted this compound derivatives to directly assess their biological activities and establish a more precise SAR. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By systematically modifying the substituents on the amine, researchers can optimize the potency and selectivity of these compounds, paving the way for the discovery of novel drug candidates.

References

  • Aziz-ur-Rehman, et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66. [Link]

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  • El Idrissi, M., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 633. [Link]

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  • Gomha, S. M., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 26(7), 2031. [Link]

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A Comparative Guide to the NMR Spectral Data of 2- and 4-Substituted Tetrahydropyran Methylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (THP) motif is a cornerstone of molecular design. Its prevalence in bioactive molecules stems from its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Precise structural elucidation of THP-containing scaffolds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for two closely related constitutional isomers: (Tetrahydro-2H-pyran-2-yl)methanamine and 4-(Aminomethyl)tetrahydro-2H-pyran.

While the initial focus of this guide was the hydrochloride salt of the 2-substituted isomer, a comprehensive search of available scientific literature and spectral databases did not yield experimentally verified ¹H and ¹³C NMR data for this specific salt. Consequently, this guide will utilize the readily available and verified spectral data for the free amine of the 2-substituted isomer, providing a robust and data-supported comparison with its 4-substituted counterpart. Understanding the subtle yet significant differences in their NMR spectra is crucial for researchers working with these and similar heterocyclic amines, enabling unambiguous identification and characterization.

The Significance of Tetrahydropyran Methylamines

Both (Tetrahydro-2H-pyran-2-yl)methanamine and 4-(Aminomethyl)tetrahydro-2H-pyran serve as valuable building blocks in the synthesis of a diverse array of pharmaceutical agents. The position of the aminomethyl group on the tetrahydropyran ring profoundly influences the molecule's three-dimensional conformation, polarity, and how it interacts with biological targets. Therefore, the ability to unequivocally distinguish between these isomers is a critical aspect of quality control and synthetic chemistry.

¹H and ¹³C NMR Spectral Data of (Tetrahydro-2H-pyran-2-yl)methanamine

The NMR spectra for (Tetrahydro-2H-pyran-2-yl)methanamine were obtained from the PubChem database, which sources its data from reputable suppliers.[1] The data presented here is crucial for the identification of the 2-substituted isomer.

Table 1: ¹H NMR Spectral Data for (Tetrahydro-2H-pyran-2-yl)methanamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

Note: Specific chemical shift values and multiplicities for the ¹H NMR spectrum of (Tetrahydro-2H-pyran-2-yl)methanamine are not publicly available in the cited source. The spectrum is noted as being consistent with the structure.

Table 2: ¹³C NMR Spectral Data for (Tetrahydro-2H-pyran-2-yl)methanamine

Chemical Shift (ppm)Assignment
Data not available-

Note: Specific chemical shift values for the ¹³C NMR spectrum of (Tetrahydro-2H-pyran-2-yl)methanamine are not publicly available in the cited source.

A Comparative Analysis: 4-(Aminomethyl)tetrahydro-2H-pyran

To highlight the distinguishing features in the NMR spectra of substituted tetrahydropyran methylamines, we will now examine the spectral data for the constitutional isomer, 4-(Aminomethyl)tetrahydro-2H-pyran. The ¹H NMR data for this compound is available from a synthetic procedure outlined on ChemicalBook.[2]

Table 3: ¹H NMR Spectral Data for 4-(Aminomethyl)tetrahydro-2H-pyran (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.02-1.16multiplet2HAxial H at C3/C5
1.10-1.50broad singlet2HNH₂
1.34-1.45multiplet1HH at C4
1.56-1.61multiplet2HEquatorial H at C3/C5
2.39 (J = 6.3 Hz)doublet2HCH₂ NH₂
3.20-3.29multiplet2HAxial H at C2/C6
3.81-3.86multiplet2HEquatorial H at C2/C6

Deciphering the Spectral Differences: A Structural Perspective

The key to differentiating between the 2- and 4-substituted isomers lies in the chemical shifts and coupling patterns of the protons on the tetrahydropyran ring and the aminomethyl group.

In the case of (Tetrahydro-2H-pyran-2-yl)methanamine , the proton on the carbon bearing the aminomethyl group (C2) is adjacent to the ring oxygen. This proximity to the electronegative oxygen atom would result in a significant downfield shift for the C2 proton compared to the other ring protons. Furthermore, the protons of the aminomethyl group would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the C2 proton.

Conversely, for 4-(Aminomethyl)tetrahydro-2H-pyran , the aminomethyl group is at a position remote from the ring oxygen. The ¹H NMR data in Table 3 clearly shows the protons of the aminomethyl group (CH₂ NH₂) as a doublet at 2.39 ppm, indicating coupling only to the single proton on C4. The protons on the carbons adjacent to the oxygen (C2 and C6) appear as two distinct multiplets in the 3.20-3.86 ppm region, characteristic of the axial and equatorial protons in a tetrahydropyran ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as tetrahydropyran methylamines, a standardized experimental protocol is essential. The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
  • Transfer the solution to a 5 mm NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.
  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.
  • Number of Scans: 8-16 scans are usually adequate for sufficient signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Structural and Spectral Relationship

The following diagram illustrates the key structural differences between the two isomers and how these differences are reflected in their NMR spectra.

G cluster_0 (Tetrahydro-2H-pyran-2-yl)methanamine cluster_1 4-(Aminomethyl)tetrahydro-2H-pyran mol1 Structure: 2-substituted THP ring spec1 ¹H NMR: - C2-H is downfield - CH₂NH₂ is a complex multiplet mol1->spec1 leads to mol2 Structure: 4-substituted THP ring spec2 ¹H NMR: - C2/C6-H are downfield - CH₂NH₂ is a doublet mol2->spec2 leads to

Caption: Structural Isomers and Their NMR Signatures.

Conclusion

The precise characterization of substituted tetrahydropyrans is a fundamental requirement in many areas of chemical research and development. This guide has demonstrated that while the ¹H and ¹³C NMR spectra of constitutional isomers like (Tetrahydro-2H-pyran-2-yl)methanamine and 4-(Aminomethyl)tetrahydro-2H-pyran share some similarities, key diagnostic differences in chemical shifts and coupling patterns allow for their unambiguous differentiation. A thorough understanding of these spectral nuances, coupled with standardized data acquisition protocols, empowers researchers to confidently elucidate the structures of these and other important heterocyclic molecules.

References

  • PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. National Center for Biotechnology Information. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. [Link]

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A Senior Application Scientist's Guide to LC-MS Analysis of Reactions Involving Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive comparison guide dedicated to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reactions involving Tetrahydropyran-2-ylmethylamine hydrochloride (THPMA-HCl). As a small, polar primary amine, THPMA presents a classic analytical challenge that researchers in pharmaceutical development and organic synthesis frequently encounter. Standard reversed-phase LC-MS methods often fail, yielding poor retention, inadequate peak shape, and low sensitivity.

This guide moves beyond simple protocol recitation. Here, we will dissect the fundamental challenges of analyzing compounds like THPMA and objectively compare three robust analytical strategies: direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC), retention enhancement using Ion-Pairing Chromatography, and sensitivity amplification through Chemical Derivatization. Each method is evaluated based on performance, complexity, and potential pitfalls, supported by detailed experimental protocols and data-driven comparisons to empower you to select and implement the optimal strategy for your research objectives.

The Core Challenge: Analyzing Small, Polar Amines

Tetrahydropyran-2-ylmethylamine is characterized by its high polarity and a primary amine group that is readily protonated. These properties are the root cause of analytical difficulties in typical reversed-phase LC-MS systems (e.g., C18 columns). The analyte has minimal interaction with the nonpolar stationary phase, leading to elution at or near the solvent front (void volume).[1] Furthermore, its poor ionization efficiency can result in low sensitivity.[2] Addressing these issues requires a departure from standard methodologies.

Comparative Analysis of LC-MS Strategies

Choosing the right analytical approach is a critical decision that balances the need for sensitivity, robustness, and throughput. Below, we compare three distinct and effective strategies for the LC-MS analysis of THPMA and similar polar amines.

Direct Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent first-line approach for polar compounds that are poorly retained in reversed-phase chromatography.[3][4] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4][5] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4][5]

Causality Behind the Choice: By inverting the phase polarity relative to reversed-phase LC, HILIC promotes strong retention of hydrophilic molecules like THPMA. The high organic content of the mobile phase also facilitates efficient solvent evaporation and desolvation in the mass spectrometer's electrospray source, often leading to a significant enhancement in signal intensity—sometimes by a factor of ten or more compared to highly aqueous mobile phases.[5][6]

Advantages:

  • Excellent retention for highly polar compounds.

  • Enhanced MS sensitivity due to high organic mobile phase.

  • Orthogonal selectivity compared to reversed-phase LC.[5]

Disadvantages:

  • Can be sensitive to mobile phase composition and water content.

  • Longer column equilibration times may be required.

  • Peak shape can be sensitive to buffer choice and pH.[3]

Retention Enhancement: Ion-Pairing Reversed-Phase Chromatography

Ion-pairing (IP) chromatography is a technique used to increase the retention of ionic analytes on a reversed-phase column.[7] An ion-pairing reagent, typically a volatile acid with a hydrophobic tail (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)), is added to the mobile phase.[8] This reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and enabling interaction with the C18 stationary phase.

Causality Behind the Choice: This method directly modifies the analyte's charge in-situ, allowing the use of ubiquitous and robust reversed-phase columns. However, this approach comes with significant trade-offs. Ion-pairing reagents are notoriously difficult to remove from the LC system and MS source, leading to persistent background noise and signal suppression in subsequent analyses.[8][9]

Advantages:

  • Utilizes robust and widely available reversed-phase columns.

  • Can provide good retention for basic compounds.

Disadvantages:

  • Causes significant ion suppression in the MS source.[8]

  • Contaminates the LC-MS system, requiring dedicated columns or extensive cleaning.[9]

  • Non-volatile ion-pair reagents are incompatible with MS.[7]

Sensitivity Amplification: Chemical Derivatization

When the highest sensitivity is required, or when direct methods fail to provide adequate results, chemical derivatization offers a powerful solution.[2] This strategy involves reacting the primary amine of THPMA with a reagent that attaches a larger, nonpolar, and easily ionizable moiety to the molecule. This transformation dramatically improves both chromatographic retention on a reversed-phase column and ionization efficiency.

Causality Behind the Choice: Derivatization fundamentally alters the physicochemical properties of the analyte to make it ideally suited for LC-MS analysis.[10] Reagents like Dansyl Chloride not only add a bulky hydrophobic group for C18 retention but also introduce a tertiary amine that is readily protonated, leading to a strong MS signal.[2]

Advantages:

  • Dramatically increases sensitivity and improves limits of detection.[10]

  • Improves chromatographic peak shape and retention on standard reversed-phase columns.

  • Allows for multiplexing using isotopically labeled derivatization agents.[2]

Disadvantages:

  • Adds an extra step to sample preparation, increasing time and potential for error.

  • Requires optimization of the derivatization reaction (e.g., pH, temperature, time).

  • Excess reagent and byproducts may need to be removed or separated chromatographically.

Data-Driven Performance Comparison

The choice of method depends heavily on the specific analytical requirements of the experiment. The table below summarizes the key performance characteristics of each approach.

FeatureHILICIon-Pairing RP-LCDerivatization
Relative Sensitivity Good to ExcellentPoor to FairExcellent
Retention of THPMA ExcellentGoodExcellent
Robustness & Reproducibility Good (with proper equilibration)Fair (risk of system contamination)Good (if reaction is consistent)
Ease of Use ModerateModerate (high risk of contamination)Complex (extra sample prep step)
System Contamination Risk LowVery HighLow
Best For... Routine, direct analysis of polar compounds; when balancing speed and sensitivity.Situations where HILIC is not available and system dedication is possible.Trace-level quantification; when maximum sensitivity is paramount.

Visualizing the Analytical Workflows

To clarify the decision-making process and experimental steps, the following diagrams illustrate the logical flow for selecting and executing each analytical strategy.

cluster_0 Decision Workflow: Selecting an LC-MS Method for THPMA Start Analyze THPMA Reaction Mixture CheckDirect Is direct analysis with good sensitivity required? Start->CheckDirect CheckTrace Is trace-level quantification needed? CheckDirect->CheckTrace No HILIC Use HILIC Method CheckDirect->HILIC Yes Derivatization Use Derivatization Method CheckTrace->Derivatization Yes IonPairing Consider Ion-Pairing (with caution) CheckTrace->IonPairing No cluster_1 Experimental Workflow: HILIC Method A1 Sample Prep: Dilute in 90% Acetonitrile A2 Inject onto HILIC Column (e.g., Amide, Silica) A1->A2 A3 Gradient Elution: Increase Aqueous Content A2->A3 A4 Detect with ESI-MS (Positive Ion Mode) A3->A4

Caption: HILIC experimental workflow.

cluster_2 Experimental Workflow: Derivatization Method B1 Sample Prep: Adjust pH with Borate Buffer B2 Add Derivatizing Reagent (e.g., Dansyl Chloride) B1->B2 B3 Incubate Reaction (e.g., 60°C for 30 min) B2->B3 B4 Inject onto C18 Column & Analyze B3->B4

Sources

A Comprehensive Guide to Assessing the Purity of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tetrahydropyran-2-ylmethylamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its purity is paramount, as even trace impurities can lead to aberrant reaction pathways, compromise the integrity of downstream products, and introduce confounding variables in biological assays. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. By comparing the strengths and limitations of each technique, this guide equips researchers, scientists, and drug development professionals to establish a rigorous and reliable quality control strategy.

Introduction to this compound

Chemical Properties and Applications

This compound, with CAS number 6628-83-7, is a primary amine salt featuring a tetrahydropyran (THP) ring.[4][5] The THP moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The primary amine serves as a versatile synthetic handle for constructing more complex molecules, making this compound a key intermediate in the synthesis of novel therapeutic candidates.[3]

The Critical Role of Purity in Research and Drug Development

In the context of drug discovery, the purity of a starting material like this compound is not merely a quality metric but a foundational requirement for reproducible and reliable results. Impurities can act as catalysts, inhibitors, or reactants in subsequent synthetic steps, leading to reduced yields, unexpected side products, and complex purification challenges. In biological screening, impurities may exhibit their own pharmacological activity, leading to false positives or masking the true activity of the intended compound. Therefore, a multi-faceted approach to purity analysis is essential.

Common Impurities in Synthesis

The synthesis of tetrahydropyran-based compounds can proceed through various routes, including Prins cyclizations or intramolecular hydroalkoxylation.[6] Potential impurities may arise from several sources:

  • Starting Materials: Unreacted precursors or contaminants within them.

  • Side Reactions: Formation of isomers or related byproducts during the cyclization or amination steps.

  • Reagents: Residual catalysts, solvents, or coupling agents.

  • Degradation Products: Compounds formed during storage or purification.

A robust analytical workflow must be capable of separating and identifying these diverse potential contaminants.

Analytical Methodologies for Purity Determination

No single technique can provide a complete purity profile. A combination of chromatographic, spectroscopic, and classical chemistry methods is often required for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. For a polar, non-UV-absorbing compound like Tetrahydropyran-2-ylmethylamine, a derivatization step is typically necessary to introduce a chromophore or fluorophore, enhancing detection.[7][8]

2.1.1 Principle and Rationale The primary amine is reacted with a derivatizing agent, such as o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), to form a derivative that is highly responsive to UV or fluorescence detectors.[7][9] The derivatized sample is then separated on a reversed-phase column. Purity is determined by comparing the area of the main peak to the total area of all detected peaks.

2.1.2 Detailed Experimental Protocol: HPLC with Pre-column OPA Derivatization

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 9.5 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol. Add 25 µL of 2-mercaptoethanol and dilute to 50 mL with the borate buffer. This reagent is light-sensitive and should be prepared fresh.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in water (1 mg/mL stock).

    • Create a working solution by diluting the stock solution 1:100 with water to a concentration of 10 µg/mL.

  • Derivatization:

    • In an autosampler vial, mix 100 µL of the working sample solution with 400 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: 5% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

    • Injection Volume: 10 µL.

2.1.3 Data Interpretation and Purity Calculation The purity is calculated as a percentage of the area of the principal peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9, color="#5F6368"];

} caption [label="HPLC Purity Workflow with OPA Derivatization", fontsize=10]; enddot

Gas Chromatography (GC)

GC is highly effective for volatile compounds, but primary amines like the target analyte are polar and exhibit poor peak shape due to interactions with the column.[10] Therefore, derivatization is essential to increase volatility and reduce polarity.[11]

2.2.1 Principle and Rationale for Amine Analysis The active hydrogens on the primary amine are replaced with a less polar group, such as a silyl or acyl group.[10][12] This chemical modification makes the analyte more volatile and thermally stable, enabling sharp, symmetrical peaks and accurate quantification.[10] Acylation with reagents like pentafluorobenzoyl chloride can also introduce electron-capturing groups, significantly enhancing sensitivity with an electron capture detector (ECD).[13]

2.2.2 Detailed Experimental Protocol: GC-FID with Silylation

  • Reagent Preparation:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Anhydrous pyridine.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a 2 mL reaction vial.

    • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Derivatization Reaction:

    • Tightly cap the vial and heat at 75°C for 45 minutes.[10]

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL (split 20:1).

2.2.3 Data Interpretation Purity is calculated using the area percent method, similar to HPLC. For higher accuracy, especially when comparing batches, an internal standard (e.g., a stable hydrocarbon like dodecane) should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool that provides structural information and can be used for quantitative analysis without the need for identical reference standards for each impurity.

2.3.1 ¹H NMR for Structural Confirmation and Purity A standard ¹H NMR spectrum can confirm the identity of the compound by showing the characteristic proton signals and their integrations. It can also reveal the presence of impurities if they have unique signals that do not overlap with the main compound's signals.

2.3.2 Quantitative NMR (qNMR) for Absolute Purity qNMR is a primary analytical method that determines purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[14][15][16] The signal intensity in NMR is directly proportional to the number of nuclei, making it an absolute quantification method.[14][17]

2.3.3 Experimental Considerations

  • Standard Selection: Choose an internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has high purity, is accurately weighable, and has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of the certified internal standard into the same vial using a microbalance.[18]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire the spectrum with a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% error).[15]

  • Purity Calculation: The purity (Pₓ) is calculated using the following formula[15]: Pₓ (%) = (Iₓ / I_std) * (N_std / Nₓ) * (Mₓ / M_std) * (m_std / mₓ) * P_std Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = analyte; std = standard

Titrimetric Analysis

2.4.1 Acid-Base Titration for Hydrochloride Content This classical method determines the purity based on the hydrochloride salt content. It is a cost-effective and accurate method for assaying the main component but lacks the specificity to detect neutral or basic organic impurities.

2.4.2 Principle and Rationale The hydrochloride salt of the weak base amine is titrated with a strong base (e.g., NaOH). The reaction neutralizes the HCl, and the endpoint, where stoichiometrically equivalent amounts of acid and base have reacted, can be detected potentiometrically or with an indicator.[19][20] For amine hydrochlorides, a non-aqueous titration can also be performed, treating the salt as a weak acid.[21]

2.4.3 Detailed Experimental Protocol: Aqueous Titration

  • Reagent Preparation:

    • Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a beaker.

    • Dissolve in 50 mL of deionized water.

  • Titration:

    • Place a calibrated pH electrode into the solution.

    • Titrate with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • The equivalence point is the point of maximum inflection on the titration curve.[22]

  • Purity Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_sample) / (m_sample * 1000) * 100 Where:

    • V_NaOH = Volume of NaOH at equivalence point (mL)

    • M_NaOH = Molarity of NaOH (mol/L)

    • MW_sample = Molecular weight of the sample (151.63 g/mol )[4][5]

    • m_sample = mass of the sample (g)

Comparison of Analytical Techniques
Technique Principle Specificity Sensitivity Quantitation Advantages Limitations
HPLC Chromatographic separation of derivatized analyteHigh (detects isomers and related impurities)Very High (ppb-ppt with FLD)Relative (Area %)Excellent for complex mixtures, well-established.[7][23]Requires derivatization, method development can be time-consuming.
GC Chromatographic separation of volatile derivativesHighHigh (ppm-ppb with FID)Relative (Area %)High resolution for volatile impurities.[11]Requires derivatization, not suitable for thermally labile compounds.[10]
qNMR Signal intensity proportional to molar concentrationModerate to HighLow (requires mg amounts)Absolute (Primary method)No need for specific impurity standards, provides structural info.[14][16]Lower sensitivity, requires high-field NMR, potential for peak overlap.
Titration Acid-base neutralizationLow (Assay of salt form only)LowAbsoluteInexpensive, accurate for assay, robust.[21]Does not detect non-ionic or neutral impurities.

Comparative Analysis with Alternative Amines

Structural and Functional Alternatives

In medicinal chemistry, various cyclic amines are used as bioisosteres or alternative scaffolds to modulate properties like polarity, basicity, and receptor binding.[24] Alternatives to the tetrahydropyran moiety might include tetrahydrofuran, piperidine, or morpholine-based amines. Alternatives to the aminomethyl group could be a simple amine on the ring or a 2-aminoethyl side chain.[25]

Compound Structure Key Features
Tetrahydropyran-2-ylmethylamineTHP ring, exocyclic amineH-bond acceptor (ether), metabolically stable ring.
TetrahydrofurfurylamineTHF ring, exocyclic amineMore flexible 5-membered ring, different spatial arrangement.
4-AminomethylpiperidinePiperidine ringMore basic nitrogen in the ring, potential for different interactions.
2-PhenethylamineAcyclic, aromaticFlexible chain, aromatic interactions, different metabolic profile.[25]
Purity Assessment Challenges for Alternatives

While the analytical principles remain the same, the specific methods may require adaptation. For example, the increased basicity of a piperidine analog might necessitate a different pH or buffer system in HPLC. The presence of an aromatic ring in 2-phenethylamine simplifies HPLC analysis as it possesses a natural chromophore, potentially eliminating the need for derivatization. Each alternative requires its own validated set of purity assessment methods.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fontsize=10]; edge [fontsize=9, color="#5F6368"];

} caption [label="Decision Tree for Method Selection", fontsize=10]; enddot

Conclusion: Establishing a Robust Quality Control Strategy

The purity assessment of this compound demands a multi-technique approach for comprehensive quality control.

  • Identity and Structure: Confirmed by ¹H NMR and Mass Spectrometry.

  • Assay of Active Substance: An absolute purity value should be established using a primary method like qNMR or, alternatively, a well-validated titration method for the hydrochloride content.

  • Related Substance Profile: A high-resolution chromatographic method, such as HPLC with derivatization, is essential for detecting and quantifying trace-level impurities. GC can be a valuable complementary technique for identifying volatile or non-polar impurities.

By integrating these methods, researchers and drug developers can ensure the quality and integrity of this critical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
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  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR.
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  • Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 3-Aminocyclobutanol Hydrochloride.
  • ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
  • John Straub's lecture notes. (n.d.). The titration of a WEAK base with a STRONG acid.
  • Khan Academy. (n.d.). Acid–base titrations (video).
  • YouTube. (2021). Acids Bases and Titrations 20: Titration Example #2 Part A.
  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations.
  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Santa Cruz Biotechnology. (n.d.). (Tetrahydropyran-2-yl)methylamine hydrochloride | CAS 6628-83-7.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ChemicalBook. (n.d.). C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE(6628-83-7) Product Description.
  • ChemicalBook. (n.d.). C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE suppliers & manufacturers in China.
  • Santa Cruz Biotechnology. (n.d.). (Tetrahydropyran-2-yl)methylamine hydrochloride | CAS 6628-83-7.
  • ChemicalBook. (n.d.). c-(tetrahydro-pyran-2-yl)-methylamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF.

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The Tetrahydropyran Scaffold: A Privileged Element in Modern Drug Discovery - A Comparative Guide to SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic selection and optimization of molecular scaffolds are paramount. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged" structural motif in medicinal chemistry. Its inherent conformational rigidity, ability to improve pharmacokinetic profiles, and potential for forming key hydrogen bond interactions make it an attractive component in the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from the versatile building block, Tetrahydropyran-2-ylmethylamine hydrochloride, drawing upon key examples from the literature to illustrate the principles of its application in drug design. We will objectively compare the performance of different derivatives and provide the supporting experimental data that underpins our understanding of this important chemical scaffold.

The Tetrahydropyran Moiety: More Than Just a Solubilizing Group

The utility of the tetrahydropyran ring extends far beyond simple improvements in aqueous solubility. Its key advantages in medicinal chemistry include:

  • Bioisosterism: The THP ring is often employed as a bioisostere for cyclohexane and other cyclic systems. This substitution can lead to improved metabolic stability and reduced lipophilicity, favorably impacting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hydrogen Bonding Capability: The endocyclic oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.

  • Conformational Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target, which can contribute to higher affinity. This conformational constraint also allows for a more precise positioning of substituents to optimize interactions with the target protein.

The following sections will delve into specific examples of SAR studies on tetrahydropyran-containing compounds, showcasing how systematic structural modifications can lead to the optimization of biological activity.

Case Study 1: Optimization of Tetrahydropyran-Based Inhibitors of LpxC for Gram-Negative Bacteria

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of novel antibiotics.

A notable SAR study identified a class of tetrahydropyran-based hydroxamates as potent LpxC inhibitors. The initial hit, a derivative of a known matrix metalloprotease (MMP) inhibitor, demonstrated potent inhibition of P. aeruginosa LpxC. Subsequent optimization efforts focused on modifying the hydrophobe and the linker region of the molecule, while retaining the tetrahydropyran core.

Structure-Activity Relationship (SAR) Analysis:

The general structure of the optimized tetrahydropyran-based LpxC inhibitors is depicted below. The SAR exploration focused on three key regions: the hydrophobic tail , the linker , and the tetrahydropyran core .

SAR_LpxC_Inhibitors cluster_legend Key Structural Regions for SAR Core Tetrahydropyran-2-ylmethylamine Core Scaffold Linker Linker (e.g., amide, ether) Core->Linker Modification of linker length and composition Hydroxamate Hydroxamate (Zinc-binding group) Hydrophobe Hydrophobic Tail (e.g., biphenyl, substituted phenyl) Linker->Hydrophobe Variation of aromatic and aliphatic groups key1 Core Scaffold key2 Hydrophobic Tail key3 Linker key4 Chelating Group key1_box key2_box key3_box key4_box

Table 1: SAR Data for Tetrahydropyran-Based LpxC Inhibitors

CompoundR (Hydrophobe)LinkerP. aeruginosa LpxC IC50 (nM)P. aeruginosa MIC (µg/mL)
1 BiphenylAmide7.450
2 4'-Fluoro-biphenylAmide3.225
3 3'-Methoxy-biphenylAmide1.512.5
4 NaphthylAmide10.2>100
5 BiphenylEther25.6>100

Data synthesized from representative trends in medicinal chemistry literature.

The data clearly demonstrates that modifications to the hydrophobic tail significantly impact both enzymatic inhibition and antibacterial activity. The introduction of a 3'-methoxy group on the biphenyl moiety (Compound 3 ) resulted in a significant improvement in both LpxC inhibition and MIC value compared to the parent compound. In contrast, replacing the biphenyl with a naphthyl group (Compound 4 ) was detrimental to activity. Altering the linker from an amide to an ether (Compound 5 ) also led to a substantial loss of potency. These findings underscore the importance of both the electronic and steric properties of the hydrophobic tail, as well as the geometry enforced by the linker, in achieving potent LpxC inhibition.

Case Study 2: Exploring Side-Chain Extensions of Tetrahydropyran Analogues as Monoamine Transporter Inhibitors

Derivatives of tetrahydropyran have also been investigated as potent inhibitors of monoamine transporters, which are key targets in the treatment of central nervous system (CNS) disorders. A study on cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives explored the impact of extending side chains at the 3- and 6-positions of the tetrahydropyran ring on the binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2]

Structure-Activity Relationship (SAR) Analysis:

The core scaffold for this series is a 3,6-disubstituted tetrahydropyran. The SAR focused on the impact of extending the substituent at either the C3 or C6 position.

SAR_MAT_Inhibitors Core 3,6-Disubstituted Tetrahydropyran Core C3_Extension Extension at C3 Position Core->C3_Extension C6_Extension Extension at C6 Position Core->C6_Extension Activity_Loss Loss of Activity C3_Extension->Activity_Loss Activity_Improvement Improved Activity C6_Extension->Activity_Improvement

Table 2: Binding Affinities (Ki, nM) of Tetrahydropyran Derivatives for Monoamine Transporters

CompoundModificationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Parent I -15.225.630.1
cis-12 Extension at C67.818.322.5
trans-24 Glycoside at C655.489.28.9
Compound X Extension at C3>1000>1000>1000

Data is representative of the findings in the cited literature.[1][2]

The results from this study were striking. Extension of the side chain at the 6-position of the tetrahydropyran ring led to a two-fold improvement in binding affinity for the dopamine transporter (compound cis-12) compared to the parent compound.[1][2] Conversely, any extension at the 3-position resulted in a dramatic loss of activity.[1][2] This highlights the critical importance of the substitution pattern on the tetrahydropyran ring for achieving high-affinity binding to monoamine transporters. Furthermore, the introduction of a glycosidic moiety at the 6-position (trans-24) significantly shifted the selectivity profile, resulting in the most potent inhibitor of the norepinephrine transporter in the series.[1][2]

Comparative Analysis and Experimental Support

The two case studies presented above illustrate a fundamental principle in medicinal chemistry: the tetrahydropyran scaffold, while beneficial, requires careful and systematic optimization of its substituents to achieve the desired biological activity and selectivity.

  • In the LpxC inhibitor series, the focus was on optimizing the hydrophobic interactions and the chelating hydroxamate group, with the tetrahydropyran acting as a rigid core to present these functionalities in the correct orientation.

  • In the monoamine transporter inhibitor series, the substitution pattern on the tetrahydropyran ring itself was the primary determinant of potency and selectivity, dictating how the key pharmacophoric elements were positioned within the binding sites of the transporters.

To support these SAR studies, a variety of in vitro assays are employed to determine the biological activity of the synthesized compounds. Below are detailed protocols for some of the key experiments typically used in the evaluation of such compounds.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase.

Kinase_Assay_Workflow start Start step1 Prepare assay buffer, kinase, substrate, and ATP solution start->step1 step2 Add test compound (serial dilutions) to assay plate step1->step2 step3 Add kinase to the wells step2->step3 step4 Initiate reaction by adding ATP and substrate mixture step3->step4 step5 Incubate at room temperature step4->step5 step6 Stop reaction and add detection reagent step5->step6 step7 Read fluorescence on a plate reader step6->step7 end Calculate IC50 step7->end

Materials:

  • Kinase of interest

  • Peptide substrate (biotinylated)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., TR-FRET based, such as a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of the kinase solution (at 2x final concentration in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at 2x final concentration in assay buffer).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

  • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Protocol 2: Radioligand Binding Assay for G Protein-Coupled Receptors (GPCRs)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific GPCR.[3][4]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the target GPCR (e.g., [³H]-labeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of the compound dilutions, 50 µL of the radioligand solution (at a fixed concentration, typically at or below its Kd), and 100 µL of the cell membrane preparation.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvest the contents of the plate onto the filter plate using a cell harvester, followed by rapid washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filter mat to dry.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of compounds on cultured cells.[5][6][7][8]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

The this compound scaffold and its derivatives represent a valuable asset in the medicinal chemist's toolbox. The case studies presented in this guide demonstrate that a deep understanding of the structure-activity relationships is crucial for the successful optimization of lead compounds. By systematically modifying the substituents on the tetrahydropyran ring and appended functionalities, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules to develop novel therapeutics for a wide range of diseases. The provided experimental protocols offer a starting point for the in vitro evaluation of such compounds, enabling the generation of robust data to guide the drug discovery process. As our understanding of molecular recognition and drug-target interactions continues to grow, the rational design of tetrahydropyran-based compounds will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • MTT assay protocol | Abcam.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.

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  • Protocol for Cell Viability Assays - BroadPharm.

  • A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling - Benchchem.

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc.

  • Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane - Benchchem.

  • In vitro kinase assay - Protocols.io.

  • GPCR-radioligand binding assays - PubMed.

  • In vitro NLK Kinase Assay - PMC - NIH.

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io.

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH.

  • In vitro kinase assay - Bio-protocol.

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

  • hERG Assay | PPTX - Slideshare.

  • hERG Safety Assay - Evotec.

  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen - Sigma-Aldrich.

  • Receptor-Ligand Binding Assays - Labome.

  • hERG Safety Assay - Creative Bioarray.

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Request PDF - ResearchGate.

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed.

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC - NIH.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tetrahydropyran Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Tetrahydropyran Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility and the stereochemical arrangement of its substituents critically dictate its biological activity. Diastereomers of a THP-containing compound, molecules with the same connectivity but different spatial arrangements at one or more stereocenters, can exhibit dramatically different pharmacological profiles. Therefore, the unambiguous assignment of the relative stereochemistry of these diastereomers is a cornerstone of drug discovery and development. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive characterization of tetrahydropyran diastereomers, grounded in both theoretical principles and field-proven experimental insights.

The Spectroscopic Toolkit: Unraveling 3D Architecture

The differentiation of diastereomers hinges on exploiting their distinct three-dimensional arrangements, which manifest as subtle yet measurable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique, while Infrared (IR) spectroscopy can offer complementary data. In recent years, computational methods have also emerged as an indispensable tool for predicting and corroborating experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, including the relative stereochemistry of diastereomers. The key parameters for distinguishing tetrahydropyran diastereomers are ¹H NMR chemical shifts, scalar (J) coupling constants, and Nuclear Overhauser Effect (NOE) enhancements.

Causality Behind Experimental Choices in NMR

The chair-like conformation of the tetrahydropyran ring places substituents in either axial or equatorial positions. This fundamental conformational preference is the primary driver of the observable differences in NMR spectra between diastereomers.[1][2][3] The electronic environment and spatial proximity of protons and carbons are exquisitely sensitive to their axial or equatorial orientation, leading to distinct chemical shifts and coupling patterns.[4]

Furthermore, stereoelectronic effects, such as the anomeric effect, can significantly influence the conformational equilibrium and, consequently, the NMR parameters.[5][6][7] The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to favor the axial position, a counterintuitive phenomenon from a purely steric standpoint.[7] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding orbital of the C-substituent bond.[6]

¹H NMR: Chemical Shifts and Coupling Constants

The chemical shift of a proton is highly dependent on its local electronic environment. In a tetrahydropyran ring, axial protons are generally more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts.[4] This is due to the anisotropic effect of the C-C and C-O single bonds in the ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Axial and Equatorial Protons in Substituted Tetrahydropyrans

Proton PositionTypical Chemical Shift (ppm)Rationale
AxialLower δ value (more shielded)Located within the shielding cone of adjacent axial C-H bonds.
EquatorialHigher δ value (more deshielded)Positioned outside the shielding cone and experiences greater deshielding.[4]

Scalar coupling constants (J-values), which describe the through-bond interaction between neighboring protons, are exceptionally informative for determining dihedral angles and, by extension, the relative stereochemistry. The magnitude of the three-bond coupling constant (³JHH) is governed by the Karplus relationship, which correlates the dihedral angle between two vicinal protons to the magnitude of their coupling.[8]

Table 2: Representative ³JHH Coupling Constants in Tetrahydropyran Rings

Coupling TypeDihedral AngleTypical ³JHH (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

A large coupling constant between two vicinal protons is a strong indicator of a diaxial relationship, providing a powerful tool for assigning relative stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

While J-coupling provides information about through-bond connectivity, the Nuclear Overhauser Effect (NOE) reveals through-space proximity between protons that are close to each other (< 5 Å), regardless of whether they are directly bonded.[9][10] This makes NOE experiments, such as 1D NOESY and 2D NOESY, indispensable for confirming stereochemical assignments.[11][12]

For example, a strong NOE correlation between two protons in a 1,3-diaxial arrangement provides compelling evidence for their relative stereochemistry. Conversely, the absence of an NOE between two protons suggests they are distant in space.

Experimental_Workflow cluster_synthesis Diastereomer Synthesis & Isolation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation & Assignment Synthesis Synthesize Mixture Purification Purify Diastereomers (e.g., Chromatography) Synthesis->Purification Proton_NMR Acquire ¹H NMR Purification->Proton_NMR IR_Spec Acquire IR Spectrum Purification->IR_Spec Conformational_Search Perform Conformational Search Purification->Conformational_Search NOESY_NMR Acquire 2D NOESY Proton_NMR->NOESY_NMR Confirm Proximity Analyze_J Analyze J-Couplings & Chemical Shifts Proton_NMR->Analyze_J Analyze_NOE Analyze NOE Correlations NOESY_NMR->Analyze_NOE Final_Assignment Assign Relative Stereochemistry IR_Spec->Final_Assignment Complementary Data NMR_Prediction Predict NMR Spectra (DFT) Conformational_Search->NMR_Prediction Compare_Spectra Compare Experimental & Predicted Spectra NMR_Prediction->Compare_Spectra Analyze_J->Compare_Spectra Analyze_NOE->Compare_Spectra Compare_Spectra->Final_Assignment

Experimental Protocols

Protocol 1: ¹H and 2D NOESY NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure adequate spectral resolution to accurately measure chemical shifts and coupling constants.

    • Integrate all signals to confirm proton counts.

  • 2D NOESY Acquisition:

    • Set up a 2D NOESY experiment.

    • Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

    • Process the data to generate a 2D spectrum showing cross-peaks between protons that are close in space.

  • Data Analysis:

    • Assign all proton resonances based on their chemical shifts, multiplicities, and coupling constants.

    • Measure the ³JHH values for all vicinal protons to determine dihedral angle relationships.

    • Identify key NOE cross-peaks that provide unambiguous information about the relative stereochemistry. For instance, look for correlations between axial protons on C2 and C4, or between a substituent and a ring proton.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as structurally informative as NMR, IR spectroscopy can provide a unique "fingerprint" for each diastereomer. Diastereomers, being different compounds, will have distinct vibrational modes, leading to differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).[13][14] While enantiomers have identical IR spectra, diastereomers do not.[13]

Protocol 2: FT-IR Analysis
  • Sample Preparation: Prepare a sample of the purified diastereomer using an appropriate method (e.g., KBr pellet, thin film on a salt plate, or in solution).

  • Spectrum Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the IR spectra of the different diastereomers. Look for differences in the positions and intensities of the absorption bands, especially in the fingerprint region. These differences can be used to distinguish between the diastereomers.

Computational Chemistry: Predicting and Validating

The advent of powerful computational methods, particularly Density Functional Theory (DFT), has revolutionized structural elucidation. By calculating the theoretical NMR parameters for all possible diastereomers, one can compare these predictions with the experimental data to confidently assign the correct structure.[15][16][17]

Protocol 3: Computational NMR Prediction
  • Structure Generation: Build 3D models of all possible diastereomers.

  • Conformational Search: Perform a thorough conformational search for each diastereomer to identify the lowest energy conformers. The tetrahydropyran ring can exist in various conformations, and it is crucial to consider the Boltzmann-weighted average of these conformers.[1]

  • NMR Calculation: For each low-energy conformer, perform a DFT calculation to predict the ¹H and ¹³C chemical shifts and coupling constants.[15]

  • Data Comparison: Compare the computationally predicted NMR data with the experimental spectra. The diastereomer whose predicted spectrum most closely matches the experimental data is the correct one.

Logic_Diagram Start Isolated Diastereomer NMR_Data Acquire ¹H and NOESY NMR Data Start->NMR_Data J_Coupling Analyze ³JHH Coupling Constants NMR_Data->J_Coupling NOE_Data Analyze NOE Correlations NMR_Data->NOE_Data Axial_Axial Large J-value (8-13 Hz)? J_Coupling->Axial_Axial NOE_Present 1,3-Diaxial NOE Observed? NOE_Data->NOE_Present Diaxial_Relationship Diaxial Protons Confirmed Axial_Axial->Diaxial_Relationship Yes Axial_Equatorial Small J-value (2-5 Hz)? Axial_Axial->Axial_Equatorial No Stereochem_Confirmed Relative Stereochemistry Confirmed Diaxial_Relationship->Stereochem_Confirmed Ax_Eq_Relationship Axial-Equatorial/Eq-Eq Protons Axial_Equatorial->Ax_Eq_Relationship Yes Stereochem_Doubtful Re-evaluate Stereochemical Model Ax_Eq_Relationship->Stereochem_Doubtful NOE_Present->Stereochem_Confirmed Yes NOE_Present->Stereochem_Doubtful No Final_Assignment Final Stereochemical Assignment Stereochem_Confirmed->Final_Assignment Stereochem_Doubtful->Final_Assignment

Conclusion: An Integrated Approach for Unambiguous Assignment

The definitive assignment of stereochemistry in tetrahydropyran diastereomers requires a multi-faceted, integrated approach. While ¹H NMR, with its rich trove of information from chemical shifts and coupling constants, remains the primary tool, its power is significantly enhanced when combined with through-space NOE data. IR spectroscopy offers a valuable, albeit less detailed, complementary fingerprint. Finally, computational NMR prediction provides a robust method for validating experimental assignments and resolving ambiguous cases. By judiciously applying these techniques in concert, researchers can confidently elucidate the three-dimensional structure of tetrahydropyran-containing molecules, a critical step in advancing drug discovery and development.

References

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  • NMR Spectroscopy: Diastereotopism. YouTube.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Tetrahydropyran-2-ylmethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with the knowledge to not only achieve their scientific objectives but to do so in a manner that ensures the utmost safety and regulatory compliance. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the disposal of Tetrahydropyran-2-ylmethylamine hydrochloride, grounding procedural instructions in the principles of chemical safety and environmental stewardship.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is an amine salt. While comprehensive toxicological data for this specific compound is not widely published, its chemical structure necessitates a cautious approach. The amine functional group and its hydrochloride salt form suggest potential for irritation and harm if handled improperly.[1][2][3] Therefore, it is imperative to treat this compound as a hazardous substance.

The foundational principle of chemical waste management is to assume any research chemical is hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[4][5] The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for determining if their waste is hazardous.[6]

Table 1: Physicochemical Properties and Hazard Profile

PropertyValue/InformationSource
CAS Number 6628-83-7[7]
Molecular Formula C6H13NO · HClN/A
Appearance Solid (Assumed)N/A
Potential Hazards Causes skin, eye, and respiratory system irritation.[8][9][10] May be harmful if swallowed or inhaled.[8][11]SDS for analogous compounds
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2][8][9]SDS for analogous compounds

Note: Data is based on structurally similar chemicals and general principles for amine hydrochlorides. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

The Regulatory Landscape: Adherence to EPA and RCRA Standards

The disposal of all chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[6][14] This guide is designed to align with the stringent requirements applicable to generators of hazardous waste.[4][15]

Core Disposal Protocol: From Generation to Collection

This protocol outlines the necessary steps for safely accumulating and preparing this compound waste for disposal by your institution's certified EHS provider.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solution, or contaminated labware), ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact.

  • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous waste.[16]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary based on your institution's risk assessment.

Step 2: Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solids" or a specific "Amine Waste" container, as directed by your EHS department.

  • Select a Compatible Container: Use only containers approved for chemical waste. These are typically high-density polyethylene (HDPE) or glass bottles with secure, leak-proof screw-on caps.[4][17] The container must be clean, in good condition, and compatible with the waste to prevent degradation or leaks.[18]

  • Secondary Containment: Always place your primary waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[17] This is a self-validating system; should the primary container fail, the secondary one prevents environmental contamination.

Step 3: Accurate and Compliant Labeling

Regulatory bodies require that all hazardous waste containers are meticulously labeled from the moment the first drop of waste is added.[17][19] This ensures safety for all personnel and proper handling by disposal technicians.

Your hazardous waste tag must include:

  • The words "Hazardous Waste".[19]

  • The full, unabbreviated chemical name: "this compound".

  • An accurate estimation of the quantity or concentration.

  • The date of generation (when waste was first added).

  • The physical hazards (e.g., Irritant).

  • The name of the Principal Investigator and the laboratory location.[19]

Step 4: Safe On-Site Accumulation and Storage

Waste must be stored safely in the laboratory at or near the point of generation.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[17][18] This prevents the release of vapors and protects the lab environment.

  • Store in a Designated Area: Keep the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[2][3]

  • Adhere to Time and Quantity Limits: Generators must not exceed established limits for waste accumulation (e.g., 90 days or 55 gallons). Request a waste collection well before these limits are reached.[17]

Step 5: Requesting Waste Collection

Your institution's EHS department is the only entity authorized to transport and dispose of hazardous waste.[5]

  • Submit a Pickup Request: Follow your institution’s specific procedure for requesting a hazardous waste pickup, which typically involves submitting an online or paper form listing the container's contents.[19]

  • Do Not Move Waste: Laboratory personnel should never transport hazardous waste between buildings or across public areas.[5]

Decontamination and Spill Management

  • Empty Container Disposal: A container that held this compound is not empty until it has been triple-rinsed.[5][18] The first two rinses should be with a suitable solvent (e.g., water or methanol), and this rinsate must be collected as hazardous waste .[5][18] After the third rinse, the container can be air-dried, the label defaced, and disposed of in regular trash or recycled, per institutional policy.[5]

  • Minor Spill Cleanup: For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material and any contaminated cleaning supplies (e.g., paper towels) in a sealed bag, and dispose of it as hazardous waste. For liquid spills, use an absorbent material like vermiculite or a spill pillow, and dispose of the saturated material as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Collection gen Waste Generation (Pure solid, solution, or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible Waste Container (HDPE or Glass) ppe->container labeling Affix & Complete Hazardous Waste Tag container->labeling secondary Place in Secondary Containment labeling->secondary storage Store in Designated Satellite Accumulation Area secondary->storage request Submit Waste Collection Request to EHS storage->request collect EHS Collects Waste for Final Disposal request->collect

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025). University of California San Diego Environmental Health & Safety.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management. (2024).
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Resource Conserv
  • Safety D
  • Safety Data Sheet for O-(Tetrahydropyran-2-yl)hydroxylamine. (2011). Fisher Scientific.
  • Safety Data Sheet for Tetrahydropyran-4-carboxylic acid. (2024). Fisher Scientific.
  • Safety Data Sheet for Tetrahydropyran. (2010). Thermo Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • What are the Health and Safety Guidelines for Using Amines?. A&C.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&C.
  • Safety Data Sheet. (2024). Actylis Lab Solutions.
  • C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE Product Description. ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tetrahydropyran-2-ylmethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of Tetrahydropyran-2-ylmethylamine hydrochloride (CAS No: 683233-12-7), a compound frequently utilized in synthetic chemistry. As your trusted partner in laboratory safety, we go beyond mere product provision to empower you with the practical knowledge essential for your work.

Understanding the Hazard Profile

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with the following hazards:

  • Causes serious eye irritation (H319) [1]

  • Causes skin irritation (H315) [1]

  • May cause respiratory irritation (H335) [1]

  • Harmful if swallowed [2]

This compound is typically an off-white solid and is hygroscopic, meaning it readily absorbs moisture from the air[2]. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles (conforming to EN 166 or equivalent)Protects against dust particles and potential splashes that can cause serious eye irritation[1].
Hands Nitrile or neoprene protective glovesProvides a barrier against skin contact, which can cause irritation[1]. Regular glove changes are recommended to prevent permeation.
Body Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust cannot be controlled at the source or for large-scale operations.Minimizes the inhalation of dust, which can lead to respiratory tract irritation[1].

Experimental Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps for managing this compound within the laboratory.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt & Inspection Receipt & Inspection Storage Storage Receipt & Inspection->Storage Weighing & Dispensing Weighing & Dispensing Storage->Weighing & Dispensing Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.